Carnitine HCl
Description
Properties
Molecular Formula |
C7H17ClNO3+ |
|---|---|
Molecular Weight |
198.67 g/mol |
IUPAC Name |
[(2R)-3-carboxy-2-hydroxypropyl]-trimethylazanium;hydrochloride |
InChI |
InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H/p+1/t6-;/m1./s1 |
InChI Key |
JXXCENBLGFBQJM-FYZOBXCZSA-O |
Isomeric SMILES |
C[N+](C)(C)C[C@@H](CC(=O)O)O.Cl |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)O)O.Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Biochemical Pathways Involving Carnitine HCl and Its Esters
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
L-carnitine, a quaternary ammonium (B1175870) compound synthesized from the amino acids lysine (B10760008) and methionine, and its esters are pivotal to cellular metabolism.[1][2] This guide delineates the core biochemical pathways involving carnitine, with a primary focus on its indispensable role in mitochondrial fatty acid oxidation via the carnitine shuttle. Further, it explores the broader functions of carnitine and its esters, such as Acetyl-L-Carnitine (ALCAR) and Propionyl-L-Carnitine (PLCAR), in buffering the acyl-CoA pool, modulating intermediary metabolism of amino acids, and their implications in cellular bioenergetics.[2][3] Quantitative data on enzyme kinetics are presented, alongside detailed experimental protocols for the assessment of key metabolic and enzymatic activities. Signaling pathways and experimental workflows are visualized using Graphviz to provide a clear, technical overview for advanced research and therapeutic development.
Introduction: The Central Role of Carnitine
L-carnitine (β-hydroxy-γ-trimethylaminobutyrate) is a conditionally essential nutrient vital for energy metabolism.[1] While it can be synthesized endogenously in the liver and kidneys, dietary intake, primarily from animal products, contributes significantly to the body's carnitine pool.[4][5] Its chemical structure, featuring a hydroxyl group and a quaternary ammonium group, allows it to form reversible ester bonds with acyl groups, a property fundamental to its biological functions.[6] The most well-documented of these functions is the transport of long-chain fatty acids from the cytosol into the mitochondrial matrix, a prerequisite for their oxidation and subsequent ATP production.[6][7][8] Carnitine and its esters also play crucial roles in maintaining the mitochondrial acyl-CoA/CoA ratio, removing toxic acyl-CoA metabolites, and influencing carbohydrate and amino acid metabolism.[2][4][9]
The Carnitine Shuttle: Gateway to Fatty Acid Oxidation
The mitochondrial inner membrane is impermeable to long-chain fatty acids (LCFAs).[9][10] The carnitine shuttle is the essential transport mechanism that overcomes this barrier, involving three key enzymes and the carnitine molecule itself.[11][12][13]
Step 1: Activation and Esterification In the cytosol, LCFAs are first activated to their coenzyme A (CoA) esters (fatty acyl-CoAs) by acyl-CoA synthetase, an enzyme on the outer mitochondrial membrane.[10][14]
Step 2: CPT1 - The Rate-Limiting Enzyme Carnitine Palmitoyltransferase I (CPT1), an integral protein of the outer mitochondrial membrane, catalyzes the transfer of the acyl group from acyl-CoA to the hydroxyl group of L-carnitine.[4][7][15] This reaction forms a fatty acylcarnitine ester and releases free CoA into the cytosol.[4][7] CPT1 is the primary regulatory point of fatty acid oxidation and is allosterically inhibited by malonyl-CoA, an intermediate of fatty acid synthesis.[13][16]
Step 3: Translocation Across the Inner Membrane The newly formed acylcarnitine is transported across the inner mitochondrial membrane into the matrix by the Carnitine-Acylcarnitine Translocase (CACT), also known as SLC25A20.[7][11][12] This transporter functions as an antiporter, exchanging one molecule of acylcarnitine for one molecule of free carnitine from the matrix.[11][14]
Step 4: Reformation of Acyl-CoA in the Matrix Once inside the matrix, Carnitine Palmitoyltransferase II (CPT2), located on the inner face of the inner mitochondrial membrane, reverses the CPT1 reaction.[4][7][14] It transfers the acyl group from acylcarnitine back to a mitochondrial CoA molecule, regenerating fatty acyl-CoA and freeing L-carnitine.[4][7][17] The fatty acyl-CoA is now available for β-oxidation, while the liberated carnitine is shuttled back to the cytosol by CACT to continue the cycle.[4][10]
Expanded Roles of Carnitine and Its Esters
Beyond the canonical shuttle, carnitine and its esters, notably Acetyl-L-Carnitine (ALCAR) and Propionyl-L-Carnitine (PLCAR), participate in several other critical metabolic pathways.
Buffering the Acetyl-CoA Pool
During high rates of glucose oxidation (e.g., intense exercise), the production of acetyl-CoA from pyruvate (B1213749) can exceed the capacity of the TCA cycle.[18] This leads to a decrease in the available pool of free Coenzyme A (CoA), which can inhibit key enzymes like pyruvate dehydrogenase (PDH).[18] Carnitine acetyltransferase (CrAT) mitigates this by catalyzing the reversible reaction:
Acetyl-CoA + L-Carnitine ↔ Acetyl-L-Carnitine + CoA
This reaction buffers the acetyl-CoA pool, replenishing free CoA and maintaining metabolic flexibility.[9][18][19] The resulting ALCAR can be transported out of the mitochondria, effectively exporting excess acetyl groups.[7][19]
Role in Branched-Chain Amino Acid (BCAA) Catabolism
The catabolism of BCAAs (leucine, isoleucine, and valine) produces acyl-CoA intermediates, such as isovaleryl-CoA (from leucine) and propionyl-CoA (from isoleucine and valine).[3][20][21] Accumulation of these intermediates can be toxic. Carnitine acyltransferases can convert these acyl-CoAs into their corresponding acylcarnitine esters (e.g., isovalerylcarnitine, propionylcarnitine), which can then be exported from the mitochondria and excreted in the urine.[20][21][22] This carnitine-dependent detoxification pathway is crucial, particularly in inherited metabolic disorders known as organic acidemias.[3][4]
Propionyl-L-Carnitine and Anaplerosis
Propionyl-L-Carnitine is formed from propionyl-CoA, an intermediate in the catabolism of odd-chain fatty acids and several amino acids.[3][23] Propionyl-CoA is converted to succinyl-CoA, a key intermediate of the TCA cycle.[3][23] By providing a substrate for the TCA cycle, PLCAR can have an anaplerotic effect, replenishing cycle intermediates and supporting cardiac energy metabolism.[23]
Quantitative Data Summary
The efficiency and regulation of carnitine-dependent pathways are governed by the kinetic properties of the involved enzymes. The following tables summarize key quantitative data for the core components of the carnitine shuttle.
Table 1: Kinetic Properties of Carnitine Palmitoyltransferase I (CPT1)
| Parameter | Value | Organism/Tissue | Conditions | Reference |
|---|---|---|---|---|
| Km (Carnitine) | 300-500 µM | Rat Liver | - | |
| Km (Palmitoyl-CoA) | 20-40 µM | Rat Liver | - | |
| IC50 (Malonyl-CoA) | ~2 µM | Rat Liver | Fed state | [24] |
| IC50 (Malonyl-CoA) | ~0.03 µM | Rat Heart | - |[13] |
Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of Vmax. IC50 is the concentration of an inhibitor required to inhibit a biological process by 50%.
Table 2: Tissue Concentrations of Carnitine
| Tissue | Total Carnitine Concentration | Free/Acyl Ratio | Organism | Reference |
|---|---|---|---|---|
| Plasma | 40-50 µM | ~4:1 | Human | [12] |
| Skeletal Muscle | 2-3 mM | ~9:1 | Human | [12] |
| Heart | 2-5 mM | Variable | Rat | [19] |
| Liver | 1-2 mM | Variable | Rat |[20] |
Experimental Protocols
Assay for Carnitine Palmitoyltransferase (CPT) Activity
This protocol describes a common forward radioisotopic assay to measure CPT activity in isolated mitochondria, adaptable for both CPT1 and total CPT (CPT1 + CPT2) activity.
Principle: The assay measures the rate of formation of radiolabeled palmitoylcarnitine (B157527) from L-[3H-methyl]carnitine and palmitoyl-CoA.
Materials:
-
Isolated mitochondria (from tissue homogenate)
-
Assay Buffer: 120 mM KCl, 25 mM Tris-HCl, 1 mM EGTA, pH 7.4
-
Substrates: Palmitoyl-CoA, L-[3H-methyl]carnitine
-
Bovine Serum Albumin (BSA, fatty acid-free)
-
Inhibitor (for CPT2 differentiation): Malonyl-CoA
-
Stopping Solution: 1 M HCl
-
Extraction Solvent: 1-Butanol
-
Scintillation Cocktail and Counter
Procedure:
-
Mitochondrial Preparation: Isolate mitochondria from tissue homogenates using differential centrifugation.[16] Determine protein concentration using a standard method (e.g., Lowry or Bradford assay).
-
Reaction Setup: In a microcentrifuge tube, combine Assay Buffer, BSA, and the mitochondrial sample (50-100 µg protein).
-
CPT1 vs. Total CPT:
-
For CPT1 activity: Ensure the outer mitochondrial membrane is intact. Malonyl-CoA can be added to a parallel sample to confirm CPT1-specific inhibition.
-
For Total CPT activity: Disrupt the mitochondrial membranes using a detergent (e.g., Triton X-100) to allow substrates access to CPT2.
-
-
Initiate Reaction: Add L-[3H-methyl]carnitine and palmitoyl-CoA to start the reaction. Incubate at 37°C for a defined period (e.g., 5-10 minutes).
-
Stop Reaction: Terminate the reaction by adding ice-cold 1 M HCl.
-
Extraction: Add butanol to the tube, vortex vigorously to extract the radiolabeled palmitoylcarnitine (which is soluble in the butanol phase), and centrifuge to separate the phases.
-
Quantification: Transfer an aliquot of the upper butanol phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculation: Calculate the rate of product formation (nmol/min/mg protein) based on the specific activity of the radiolabeled carnitine and the protein concentration.
Quantification of Carnitine and Acylcarnitines by Tandem Mass Spectrometry (MS/MS)
Principle: This method allows for the sensitive and specific quantification of free carnitine and a profile of acylcarnitine species from biological samples (plasma, tissue). It relies on the derivatization of carnitines to form butyl esters, followed by analysis using electrospray ionization tandem mass spectrometry (ESI-MS/MS).
Materials:
-
Biological Sample (e.g., plasma, tissue homogenate)
-
Internal Standards: A set of stable isotope-labeled carnitine and acylcarnitines (e.g., [D3]-Carnitine, [D3]-Acetylcarnitine).
-
Protein Precipitation Reagent: Acetonitrile or Methanol containing internal standards.
-
Derivatization Reagent: 3N HCl in n-butanol.
-
Mobile Phase for LC-MS/MS.
-
Tandem Mass Spectrometer.
Procedure:
-
Sample Preparation:
-
To a small volume of sample (e.g., 10 µL plasma), add the protein precipitation reagent containing the internal standards.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or well plate.
-
-
Derivatization:
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Add the butanolic HCl reagent to the dried residue.
-
Incubate at 65°C for 15-20 minutes to convert all carnitine species to their butyl esters.
-
Evaporate the reagent to dryness again.
-
-
Reconstitution & Analysis:
-
Reconstitute the dried, derivatized sample in the mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
-
Mass Spectrometry:
-
The instrument is operated in positive ion ESI mode.
-
A precursor ion scan is performed, looking for all parent ions that produce a characteristic fragment ion of m/z 85, which corresponds to the core carnitine moiety.
-
Each acylcarnitine butyl ester will have a unique parent mass, but all will fragment to produce the m/z 85 product ion.
-
-
Quantification:
-
The concentration of each analyte is determined by comparing the peak area of the endogenous analyte to the peak area of its corresponding stable isotope-labeled internal standard.
-
Conclusion
L-carnitine and its esters are central to cellular energy metabolism, extending far beyond their classical role in fatty acid transport. They are key regulators of the mitochondrial acyl-CoA/CoA balance, a critical factor for metabolic flexibility and the efficient oxidation of fats, carbohydrates, and amino acids.[9] Understanding the intricate details of these biochemical pathways, the kinetics of the enzymes involved, and the methods to accurately quantify these metabolites is paramount for researchers in metabolic diseases, cardiology, and neurology. The continued investigation into carnitine metabolism holds significant promise for the development of novel therapeutic strategies targeting mitochondrial dysfunction and related pathologies.
References
- 1. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 2. The role of carnitine in normal and altered fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disorders of carnitine biosynthesis and transport [pubmed.ncbi.nlm.nih.gov]
- 6. Carnitine Biosynthesis Chemical Structure, Functions and Regulation - Creative Proteomics Blog [creative-proteomics.com]
- 7. L-Carnitine | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 8. caringsunshine.com [caringsunshine.com]
- 9. The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. ommbid.mhmedical.com [ommbid.mhmedical.com]
- 14. Beta oxidation - Wikipedia [en.wikipedia.org]
- 15. L-Carnitine and acetyl-L-carnitine roles and neuroprotection in developing brain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regulation of carnitine palmitoyltransferase I (CPT-Iα) gene expression by the peroxisome proliferator activated receptor gamma coactivator (PGC-1) isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Carnitine - Wikipedia [en.wikipedia.org]
- 18. The Role of Carnitine in Enhancing Physical Performance - Food Components to Enhance Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. ahajournals.org [ahajournals.org]
- 20. Effect of carnitine on branched-chain amino acid oxidation by liver and skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. journals.physiology.org [journals.physiology.org]
- 22. scispace.com [scispace.com]
- 23. Propionyl-L-carnitine: biochemical significance and possible role in cardiac metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Intertissue regulation of carnitine palmitoyltransferase I (CPTI): mitochondrial membrane properties and gene expression in rainbow trout (Oncorhynchus mykiss) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis of L-Carnitine in Mammals
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
L-Carnitine (β-hydroxy-γ-trimethylaminobutyric acid) is a quaternary ammonium (B1175870) compound essential for cellular energy metabolism.[1][2] Its primary function is to transport long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce ATP.[1][3] In mammals, carnitine homeostasis is maintained through dietary intake, efficient renal reabsorption, and endogenous biosynthesis.[1] The biosynthetic pathway is particularly active in the liver, kidney, and brain.[4]
This guide provides a detailed examination of the mammalian L-carnitine biosynthetic pathway, starting from its precursor, Nε-trimethyllysine (TML). It covers the enzymatic cascade, quantitative data, key experimental protocols, and regulatory mechanisms that govern this critical metabolic process. While the common supplemental form is L-Carnitine HCl, the endogenous pathway synthesizes the biologically active L-carnitine molecule.
The Core Biosynthetic Pathway
The conversion of TML to L-carnitine is a four-step enzymatic process that occurs across different cellular compartments. The initial substrate, TML, is derived from the lysosomal or proteasomal degradation of proteins that have undergone post-translational methylation of their lysine (B10760008) residues, such as myosin and histones.[5][6]
Step 1: Hydroxylation of Nε-Trimethyllysine (TML)
The pathway begins in the mitochondrial matrix with the stereospecific hydroxylation of TML to form (2S,3S)-3-hydroxy-Nε-trimethyllysine (HTML).[7][8]
-
Enzyme: Trimethyllysine Dioxygenase (TMLD), also known as Trimethyllysine Hydroxylase (TMLH).[9][10][11] The human gene is TMLHE.[4][9]
-
Reaction: N6,N6,N6-trimethyl-L-lysine + 2-oxoglutarate + O₂ → 3-hydroxy-N6,N6,N6-trimethyl-L-lysine + succinate (B1194679) + CO₂.[9]
-
Cofactors: This non-heme iron enzyme requires Fe(II), 2-oxoglutarate (α-ketoglutarate), and L-ascorbate for its activity.[11][12]
-
Location: Mitochondrial matrix.[7]
Step 2: Cleavage of 3-Hydroxy-Nε-trimethyllysine (HTML)
HTML is transported from the mitochondria to the cytosol, where it undergoes an aldol (B89426) cleavage.
-
Enzyme: 3-Hydroxy-Nε-trimethyllysine Aldolase (HTMLA).[13]
-
Reaction: HTML is cleaved to produce 4-N-trimethylaminobutyraldehyde (TMABA) and glycine.[13]
-
Cofactor: This reaction is dependent on pyridoxal (B1214274) phosphate (B84403) (PLP).[13]
-
Note: The mammalian gene encoding HTMLA has not yet been definitively identified, making it an area of active research.[13]
Step 3: Dehydrogenation of 4-N-trimethylaminobutyraldehyde (TMABA)
In the cytosol, TMABA is oxidized to form γ-butyrobetaine (GBB).
-
Enzyme: 4-N-trimethylaminobutyraldehyde Dehydrogenase (TMABA-DH).[2]
-
Reaction: TMABA is oxidized to γ-butyrobetaine.
-
Cofactor: This reaction is NAD⁺-dependent.[14]
-
Location: Cytosol.[2]
Step 4: Hydroxylation of γ-Butyrobetaine (GBB)
The final step is the stereospecific hydroxylation of GBB to form L-carnitine.
-
Enzyme: γ-Butyrobetaine Dioxygenase (BBD), also known as γ-Butyrobetaine Hydroxylase (BBOX1).[15][16]
-
Reaction: γ-butyrobetaine is hydroxylated to produce L-carnitine.[16]
-
Cofactors: Like TMLD, BBD is a 2-oxoglutarate and Fe(II)-dependent oxygenase.[13][15]
-
Location: Primarily cytosolic, with some reports suggesting mitochondrial presence.[2][15] This enzyme is highly expressed in the liver and kidney.[16][17]
Visualization of the Biosynthetic Pathway
The following diagram illustrates the sequential conversion of trimethyllysine to L-carnitine.
Caption: The four-step enzymatic pathway of L-carnitine biosynthesis in mammals.
Quantitative Data
The efficiency of carnitine biosynthesis is influenced by enzyme kinetics and the distribution of enzymes and metabolites across different tissues.
Table 1: Properties of Key Carnitine Biosynthesis Enzymes
| Enzyme | Gene | Cofactors | Location | Kinetic Parameters (Example) |
| TMLD | TMLHE | Fe(II), 2-Oxoglutarate, Ascorbate | Mitochondrial Matrix | KD for TML: ~5.78 µM (in vitro)[7] |
| HTMLA | Unidentified | Pyridoxal Phosphate (PLP) | Cytosol | Data not well-characterized |
| TMABA-DH | ALDH9A1 (probable) | NAD⁺ | Cytosol | Data not well-characterized |
| BBD | BBOX1 | Fe(II), 2-Oxoglutarate | Cytosol | Activity in mouse liver: ~22.7 pmol/mg/min[18] |
Table 2: Tissue Distribution of Carnitine and BBD Activity
| Tissue | Total Carnitine Concentration (Example, Pig) | BBD Activity (Example, Pig) |
| Liver | High at birth, then decreases[17] | Considerable activity[17] |
| Kidney | High at birth, then decreases[17] | Considerable activity[17] |
| Skeletal Muscle | Highest concentration[17] | Negligible activity |
| Heart | High concentration[17] | Negligible activity |
| Brain | Low concentration[19] | Very low activity[16] |
Experimental Protocols
Studying the carnitine biosynthesis pathway requires robust methods for measuring enzyme activity and quantifying metabolites.
Protocol: Measurement of BBD Activity in Tissue Homogenates
This protocol is adapted from methods used for measuring carnitine biosynthesis enzyme activities via tandem mass spectrometry.[18][20]
-
Tissue Homogenization:
-
Flash-freeze tissue samples (e.g., liver, kidney) in liquid nitrogen and store at -80°C.
-
Homogenize a known weight of frozen tissue in a suitable buffer (e.g., potassium phosphate buffer) on ice.
-
Determine the protein concentration of the homogenate using a standard method (e.g., Bradford assay).
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing:
-
Tissue homogenate (enzyme source).
-
γ-Butyrobetaine (substrate).
-
Cofactors: FeSO₄, L-ascorbic acid, α-ketoglutarate.
-
A buffer to maintain optimal pH.
-
-
Include a stable isotope-labeled internal standard for accurate quantification.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Reaction Quenching and Sample Preparation:
-
Stop the reaction by adding a quenching solution, typically an organic solvent like acetonitrile (B52724), which also serves to precipitate proteins.[15]
-
Centrifuge the samples to pellet the precipitated protein.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[21]
-
Use a suitable chromatography column, such as a hydrophilic interaction liquid chromatography (HILIC) column, to separate carnitine from other components.[22]
-
Set the mass spectrometer to monitor the specific precursor-to-product ion transitions for L-carnitine and its labeled internal standard using Multiple Reaction Monitoring (MRM).[23]
-
Quantify the amount of L-carnitine produced by comparing its peak area to that of the internal standard and referencing a standard curve.
-
Calculate enzyme activity, typically expressed as pmol or nmol of product formed per minute per milligram of protein.
-
Caption: Experimental workflow for measuring γ-Butyrobetaine Dioxygenase (BBD) activity.
Protocol: Quantification of Carnitine in Plasma by HPLC-MS/MS
This protocol outlines a common method for determining carnitine concentrations in biological fluids.[15][23]
-
Sample Preparation:
-
To a plasma sample (e.g., 100 µL), add an internal standard (e.g., deuterated carnitine).
-
Precipitate proteins by adding a solvent like acetonitrile or methanol.[15]
-
Vortex and centrifuge the sample.
-
Transfer the supernatant to a clean tube.
-
-
Derivatization (Optional but common):
-
While some modern HILIC methods do not require derivatization[22], a common approach involves esterification to improve chromatographic properties.
-
Evaporate the supernatant to dryness under nitrogen.
-
Reconstitute in acidified butanol and heat to form butyl esters of carnitine and acylcarnitines.[23]
-
Evaporate the butanol and reconstitute in the mobile phase for injection.
-
-
HPLC-MS/MS Analysis:
-
Inject the prepared sample into an HPLC-MS/MS system.
-
Perform chromatographic separation (e.g., using a C8 or HILIC column).
-
Use electrospray ionization (ESI) in positive ion mode.
-
Detect and quantify the target analyte using MRM, monitoring the transition from the protonated molecule ([M+H]⁺) to a specific product ion (e.g., m/z 85 for carnitine esters).[23]
-
Calculate the concentration based on a standard curve prepared in a similar matrix.
-
Regulation of Carnitine Biosynthesis
The carnitine biosynthetic pathway is tightly regulated to meet metabolic demands.[5]
-
Hormonal Regulation: Insulin can enhance the expression of genes encoding biosynthetic enzymes, such as TMLHE and BBOX1, particularly during periods of energy surplus.[5] Conversely, hormones like glucagon, which signal energy deficit, can also influence the expression of related transport proteins.[24]
-
Transcriptional Control: Transcription factors, such as Peroxisome Proliferator-Activated Receptor Alpha (PPARα), play a role in regulating the expression of genes involved in carnitine synthesis and transport, especially in response to increased fatty acid levels or fasting.[25][26]
-
Feedback Inhibition: High concentrations of L-carnitine can exert feedback inhibition on γ-butyrobetaine dioxygenase (BBD), preventing the excessive synthesis of carnitine.[5][15]
-
Substrate and Cofactor Availability: The rate of biosynthesis is dependent on the availability of TML from protein turnover and essential cofactors like iron and ascorbate (Vitamin C).[6]
References
- 1. Carnitine biosynthesis in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Carnitine biosynthesis in mammals. | Semantic Scholar [semanticscholar.org]
- 4. wikicrow.ai [wikicrow.ai]
- 5. Carnitine Biosynthesis Chemical Structure, Functions and Regulation - Creative Proteomics Blog [creative-proteomics.com]
- 6. benchchem.com [benchchem.com]
- 7. Binding versus Enzymatic Processing of ε-Trimethyllysine Dioxygenase Substrate Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. TMLHE - Wikipedia [en.wikipedia.org]
- 10. genecards.org [genecards.org]
- 11. Trimethyllysine dioxygenase - Wikipedia [en.wikipedia.org]
- 12. Carnitine biosynthesis. beta-Hydroxylation of trimethyllysine by an alpha-ketoglutarate-dependent mitochondrial dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Carnitine biosynthesis - Wikipedia [en.wikipedia.org]
- 14. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 15. Determination of Levocarnitine in Human Plasma by HPLC-MS/ESI [journal11.magtechjournal.com]
- 16. Gamma-butyrobetaine dioxygenase - Wikipedia [en.wikipedia.org]
- 17. Activities of gamma-butyrobetaine dioxygenase and concentrations of carnitine in tissues of pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Enzymes involved in L-carnitine biosynthesis are expressed by small intestinal enterocytes in mice: Implications for gut health - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Carnitine concentration during the development of human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Measurement of carnitine biosynthesis enzyme activities by tandem mass spectrometry: differences between the mouse and the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Quantification of Free and Total Carnitine in Serum Using Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. bevital.no [bevital.no]
- 23. Quantification of Free Carnitine and Acylcarnitines in Plasma or Serum Using HPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Regulation of liver carnitine palmitoyltransferase I gene expression by hormones and fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Transcriptional Regulation of the Mitochondrial Citrate and Carnitine/Acylcarnitine Transporters: Two Genes Involved in Fatty Acid Biosynthesis and β-oxidation | MDPI [mdpi.com]
- 26. researchgate.net [researchgate.net]
Carnitine HCl's Function in Modulating Gene Expression: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Carnitine, a conditionally essential nutrient, and its acetylated form, Acetyl-L-Carnitine (ALCAR), play a pivotal role in cellular energy metabolism. Beyond its classical function in transporting long-chain fatty acids into the mitochondria for β-oxidation, emerging evidence has illuminated a profound role for carnitine in the epigenetic regulation of gene expression. This technical guide provides a comprehensive overview of the molecular mechanisms by which carnitine hydrochloride (HCl) modulates gene expression, with a focus on its impact on histone acetylation, transcription factor activity, and associated signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of carnitine's potential as a therapeutic modulator of gene expression.
Core Mechanisms of Carnitine-Mediated Gene Regulation
Carnitine HCl influences gene expression through several interconnected mechanisms, primarily centered around the provision of acetyl groups for histone acetylation and the direct inhibition of histone deacetylases (HDACs).
Fueling Histone Acetylation
Acetyl-L-carnitine serves as a crucial carrier of acetyl groups from the mitochondria to the nucleus.[1] This process directly links cellular metabolic status to the epigenetic machinery governing gene expression.[1] Within the mitochondria, acetyl-CoA is generated from glycolysis and fatty acid β-oxidation.[1] The inner mitochondrial membrane is impermeable to acetyl-CoA.[1] Carnitine acetyltransferase (CrAT) facilitates the transfer of the acetyl group from acetyl-CoA to carnitine, forming acetyl-L-carnitine, which can then be transported to the nucleus.[2][3] In the nucleus, the acetyl group is transferred back to Coenzyme A to regenerate nuclear acetyl-CoA, the substrate for histone acetyltransferases (HATs).[1] HATs catalyze the acetylation of lysine (B10760008) residues on histone tails, a post-translational modification that neutralizes their positive charge, leading to a more relaxed chromatin structure (euchromatin) and increased transcriptional activity.[2]
Inhibition of Histone Deacetylases (HDACs)
L-carnitine has been identified as an endogenous inhibitor of Class I and II histone deacetylases (HDACs).[4][5] By directly binding to the active sites of HDACs, L-carnitine prevents the removal of acetyl groups from histones.[4] This inhibition leads to an accumulation of acetylated histones, promoting a transcriptionally active chromatin state.[4] This dual-action mechanism of both supplying the substrate for histone acetylation and inhibiting the enzymes that reverse it positions carnitine as a potent modulator of the epigenetic landscape.
Key Signaling Pathways Modulated by Carnitine
Carnitine's influence on gene expression extends to its modulation of key signaling pathways that regulate a wide array of cellular processes.
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling
L-carnitine has been shown to modulate the expression and activity of Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that are critical regulators of lipid and glucose metabolism.[6][7][8][9] Studies have demonstrated that L-carnitine supplementation can upregulate the mRNA expression of PPAR-α and PPAR-γ.[6][8][9] The activation of PPAR signaling pathways by L-carnitine can lead to the altered expression of target genes involved in fatty acid oxidation and glucose uptake.[9] For instance, L-carnitine has been shown to increase the expression of glucose transporters (GLUTs) in skeletal muscle through a PPAR-γ dependent mechanism.[9]
PGC-1α/NRF-1/TFAM Pathway
Acetyl-L-carnitine treatment has been observed to reverse the age-associated decline of key proteins involved in mitochondrial biogenesis, including PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha), NRF-1 (Nuclear Respiratory Factor 1), and TFAM (Mitochondrial Transcription Factor A).[10] PGC-1α is a master regulator of mitochondrial biogenesis and energy metabolism. Its activation can lead to a cascade of transcriptional events that promote the expression of genes involved in mitochondrial function.
Quantitative Data on Carnitine-Modulated Gene Expression
The following tables summarize quantitative data from various studies investigating the effect of carnitine supplementation on gene expression.
| Tissue | Model | Carnitine Intervention | Key Findings | Reference |
| Skeletal Muscle | Piglets | L-carnitine supplemented diet | 211 genes differentially expressed. Down-regulation of pro-apoptotic (c-fos, c-jun, ATF3) and atrophy-related (atrogin-1, MuRF1) genes. Up-regulation of IGF and insulin (B600854) signaling pathways. | [11] |
| Liver | Diet-Induced Obese Mice | L-carnitine supplementation | 491 differentially expressed genes (293 up-regulated, 198 down-regulated). | [12] |
| Mesentery | Diet-Induced Obese Mice | L-carnitine supplementation | 745 differentially expressed genes (436 up-regulated, 309 down-regulated). | [12] |
| Intestine | Diet-Induced Obese Mice | L-carnitine supplementation | 378 differentially expressed genes (98 up-regulated, 280 down-regulated). | [12] |
| Liver | Rats | L-carnitine supplementation (200 mg/kg/day) with acute exercise | Significant increase in AMPK and PGC-1α expression. | [13] |
| Hepatocytes, Adipocytes, Skeletal Muscle Cells | Cell Culture | L-carnitine supplementation | Upregulation of PPAR-α mRNA. Modulation of nuclear receptor target genes like ALDH1A1 and OGT. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of studies investigating the effects of carnitine on gene expression. Below are generalized protocols for key experiments.
RNA Sequencing (RNA-Seq) for Transcriptome Analysis
Objective: To identify and quantify differentially expressed genes in response to this compound treatment.
-
Cell Culture and Treatment:
-
Culture appropriate cell lines (e.g., SH-SY5Y neuroblastoma cells, primary neurons, hepatocytes) in standard conditions (e.g., DMEM with 10% FBS, 37°C, 5% CO2).[14]
-
Treat cells with a specified concentration of this compound (e.g., 1-10 mM) for a defined duration (e.g., 24-48 hours).[14] Include a vehicle-treated control group.[14]
-
-
RNA Extraction:
-
Library Preparation and Sequencing:
-
Prepare RNA-seq libraries using a stranded mRNA library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina).[14] This typically involves poly(A) selection, fragmentation, reverse transcription, adapter ligation, and PCR amplification.[14]
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate paired-end reads.[14]
-
-
Data Analysis:
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq) for Histone Modifications
Objective: To identify genomic regions with altered histone acetylation following this compound treatment.
-
Cell Culture and Cross-linking:
-
Culture and treat cells with this compound as described for RNA-Seq.
-
Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine.
-
-
Chromatin Preparation:
-
Lyse the cells and isolate the nuclei.
-
Sonify the chromatin to shear the DNA into fragments of 200-500 bp.
-
-
Immunoprecipitation:
-
DNA Purification and Library Preparation:
-
Reverse the protein-DNA cross-links by heating.
-
Purify the immunoprecipitated DNA.
-
Prepare a sequencing library from the purified DNA.
-
-
Sequencing and Data Analysis:
-
Sequence the library on a high-throughput platform.
-
Align the reads to a reference genome.
-
Perform peak calling to identify regions of histone modification enrichment.
-
Analyze differential binding between treated and control samples.
-
Quantitative Real-Time PCR (qPCR) for Gene Expression Validation
Objective: To validate the differential expression of specific genes identified by RNA-Seq.
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the total RNA isolated for RNA-Seq using a reverse transcription kit.[19]
-
-
Primer Design:
-
Design and validate primers specific to the target genes of interest and a stable housekeeping gene for normalization.
-
-
qPCR Reaction:
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.[19]
-
Visualizations of Pathways and Workflows
Signaling Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. Acetylcarnitine shuttling links mitochondrial metabolism to histone acetylation and lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. esmed.org [esmed.org]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. L-carnitine ameliorates the liver inflammatory response by regulating carnitine palmitoyltransferase I-dependent PPARγ signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. L-carnitine exerts a nutrigenomic effect via direct modulation of nuclear receptor signaling in adipocytes, hepatocytes and SKMC, demonstrating its nutritional impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. L-Carnitine supplementation increases expression of PPAR-γ and glucose transporters in skeletal muscle of chronically and acutely exercised rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acetyl-L-carnitine activates the peroxisome proliferator-activated receptor-γ coactivators PGC-1α/PGC-1β-dependent signaling cascade of mitochondrial biogenesis and decreases the oxidized peroxiredoxins content in old rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dietary L-carnitine alters gene expression in skeletal muscle of piglets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biointerfaceresearch.com [biointerfaceresearch.com]
- 14. benchchem.com [benchchem.com]
- 15. RNA Sequencing and Related Differential Gene Expression Analysis in a Mouse Model of Emphysema Induced by Tobacco Smoke Combined with Elastin Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. elearning.unite.it [elearning.unite.it]
- 20. sg.idtdna.com [sg.idtdna.com]
The Role of Carnitine HCl in Regulating Signaling Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-carnitine, and its acetylated form, Acetyl-L-carnitine, are endogenous compounds crucial for cellular energy metabolism. Primarily known for their role in transporting long-chain fatty acids into the mitochondrial matrix for β-oxidation, emerging evidence has illuminated their broader regulatory functions across a spectrum of cellular signaling pathways. This technical guide provides a comprehensive overview of the current understanding of how Carnitine HCl modulates key signaling cascades involved in apoptosis, metabolism, and inflammation. The information presented herein is intended to serve as a valuable resource for researchers and professionals in drug development seeking to explore the therapeutic potential of carnitine and its derivatives.
Data Presentation: Quantitative Effects of Carnitine on Signaling Pathways
The following tables summarize quantitative data from various studies on the impact of L-carnitine and its derivatives on key signaling molecules.
| Signaling Pathway | Target Protein/Process | Cell/Tissue Type | Carnitine Form & Dose | Observed Effect | Reference |
| Apoptosis | Bax/Bcl-2 Ratio | U87MG cells | Curcumin (CCM) 25 µM | 121% increase in Bax/Bcl-2 ratio | [1] |
| Bax/Bcl-2 Ratio | U87MG cells | Curcumin (CCM) 50 µM | 249% increase in Bax/Bcl-2 ratio | [1] | |
| Caspase-3 Activity | Jurkat cells | L-carnitine | Dose-dependent inhibition of Fas-induced caspase-3 activity | ||
| Insulin (B600854) Signaling | Glucose Utilization | Healthy Volunteers | L-carnitine infusion | 17 ± 3% stimulation of whole-body glucose utilization | |
| Nonoxidative Glucose Disposal | Healthy Volunteers | L-carnitine infusion | 50% increase | ||
| Insulin Sensitivity (ΔRd) | Type 2 Diabetes Patients | 2970 mg/day L-carnitine for 12 weeks | Increase from 10.53 ± 1.85 to 13.83 ± 2.02 µmol/kg/min | [2] | |
| HOMA-IR | Patients with Impaired Glucose Metabolism | 2 g/day L-carnitine with hypocaloric diet | Significant decrease compared to baseline | [3] | |
| Fasting Blood Glucose (FBG) | Adults (meta-analysis) | L-carnitine supplementation | -3.22 mg/dl mean difference | [4] | |
| Hemoglobin A1c (HbA1c) | Adults (meta-analysis) | L-carnitine supplementation | -0.27% mean difference | [4] | |
| HOMA-IR | Adults (meta-analysis) | L-carnitine supplementation | -0.73 mean difference | [4] | |
| Inflammatory Signaling | NF-κB Nuclear Translocation | Human Vascular Endothelial Cells | TNF-α stimulation | Maximal nuclear localization by 30 min | [5] |
| NF-κB DNA Binding | Human Leukemia Hut-78 Cells | Proteasome inhibitor MG132 | Inhibition of NF-κB DNA binding | [6] |
Core Signaling Pathways Modulated by this compound
Apoptosis Signaling Pathway
This compound has demonstrated a dual role in the regulation of apoptosis, exhibiting both pro-apoptotic and anti-apoptotic effects depending on the cellular context. In cancer cells, L-carnitine has been shown to induce apoptosis. This is achieved through the modulation of key regulatory proteins in both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A critical determinant in the intrinsic pathway is the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. An increase in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases, including caspase-3, which executes the apoptotic program.
Insulin and Metabolic Signaling Pathways (AMPK, PI3K/Akt, mTOR)
This compound plays a significant role in modulating insulin sensitivity and overall metabolic homeostasis through its influence on key signaling pathways, including the AMP-activated protein kinase (AMPK), phosphoinositide 3-kinase (PI3K)/Akt, and mammalian target of rapamycin (B549165) (mTOR) pathways. By enhancing fatty acid oxidation, carnitine can alleviate the accumulation of lipid intermediates that contribute to insulin resistance.
AMPK Pathway: AMPK acts as a cellular energy sensor. L-carnitine has been shown to activate AMPK, which in turn promotes glucose uptake and fatty acid oxidation, thereby improving insulin sensitivity.
PI3K/Akt Pathway: This pathway is central to insulin's metabolic effects. Carnitine can positively influence this pathway, leading to enhanced glucose uptake and glycogen (B147801) synthesis.
mTOR Pathway: mTOR is a key regulator of cell growth and metabolism. The interplay between AMPK and mTOR is crucial, with AMPK activation often leading to the inhibition of mTORC1, a central controller of protein synthesis and cell growth.
Inflammatory Signaling Pathways (NF-κB and PPAR)
This compound exerts anti-inflammatory effects by modulating the nuclear factor-kappa B (NF-κB) and peroxisome proliferator-activated receptor (PPAR) signaling pathways.
NF-κB Pathway: NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines. In inflammatory conditions, the inhibitor of NF-κB, IκBα, is degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes. L-carnitine has been shown to inhibit the degradation of IκBα, thereby suppressing NF-κB activation.
PPAR Pathway: PPARs are nuclear receptors that play a crucial role in lipid metabolism and inflammation. L-carnitine can act as a ligand for PPARα and PPARγ, leading to the transcription of genes involved in fatty acid oxidation and the suppression of inflammatory responses.
Detailed Experimental Protocols
Western Blot Analysis for Phosphorylated and Total Proteins
This protocol is a general guideline for the detection of phosphorylated and total proteins (e.g., p-AMPK/AMPK, p-Akt/Akt, p-mTOR/mTOR, Bax, Bcl-2) by Western blotting.
a. Cell Lysis and Protein Extraction
-
Culture cells to 70-80% confluency in 6-well plates.
-
Treat cells with this compound at desired concentrations and time points. Include a vehicle-treated control.
-
After treatment, place plates on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with brief vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration using a BCA protein assay kit.
b. SDS-PAGE and Protein Transfer
-
Mix equal amounts of protein (e.g., 20-30 µg) with 4x Laemmli sample buffer.
-
Heat the samples at 95°C for 5 minutes.
-
Load the denatured protein samples onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.
c. Immunoblotting
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated protein of interest (e.g., anti-p-AMPKα Thr172, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, diluted 1:5000 in 5% non-fat dry milk/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
d. Detection and Analysis
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., total AMPKα) and/or a loading control like β-actin or GAPDH.
-
Quantify band intensities using densitometry software and calculate the ratio of phosphorylated protein to total protein.
Caspase-3 Colorimetric Assay
This protocol outlines the steps for measuring caspase-3 activity, a key marker of apoptosis.
-
Sample Preparation:
-
Induce apoptosis in cells by the desired method, with and without this compound treatment.
-
Pellet 1-5 x 10^6 cells and resuspend in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute and collect the supernatant (cytosolic extract).
-
Measure protein concentration of the extract.
-
-
Assay Procedure:
-
Dilute the cytosolic extract to a concentration of 50-200 µg of protein in 50 µL of Cell Lysis Buffer for each assay.
-
Add 50 µL of 2x Reaction Buffer containing 10 mM DTT to each sample.
-
Add 5 µL of 4 mM DEVD-pNA substrate (200 µM final concentration).
-
Incubate at 37°C for 1-2 hours.
-
Read the absorbance at 400-405 nm using a microplate reader.
-
Compare the absorbance of treated samples to untreated controls to determine the fold increase in caspase-3 activity.[7]
-
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB
This protocol is for detecting the DNA-binding activity of NF-κB.
-
Nuclear Extract Preparation:
-
Treat cells with an inflammatory stimulus (e.g., TNF-α) with and without this compound.
-
Harvest cells and prepare nuclear extracts using a nuclear extraction kit or a standard protocol involving hypotonic lysis and high-salt extraction.
-
Determine the protein concentration of the nuclear extracts.
-
-
Binding Reaction:
-
In a microcentrifuge tube, combine 5 µg of nuclear extract with 1X binding buffer (10 mM Tris pH 7.5, 50 mM KCl, 3.5 mM DTT, 0.25% Tween 20) and poly(dI-dC).
-
Add a labeled DNA probe containing the NF-κB consensus sequence (e.g., IRDye 700 NFκB probe).
-
Incubate the reaction mixture at room temperature for 30 minutes.
-
-
Electrophoresis and Detection:
PPAR Luciferase Reporter Assay
This assay is used to measure the activation of PPARs by L-carnitine.
-
Cell Culture and Transfection:
-
Seed cells (e.g., HEK293) in a 96-well plate.
-
Co-transfect the cells with a PPAR expression vector (e.g., for PPARγ) and a luciferase reporter plasmid containing a PPAR response element (PPRE). A Renilla luciferase vector can be co-transfected for normalization.
-
-
Compound Treatment:
-
After 24 hours, replace the medium with fresh medium containing various concentrations of L-carnitine or a known PPAR agonist (e.g., rosiglitazone) as a positive control. Include a vehicle control.
-
-
Luciferase Assay:
-
After 24 hours of treatment, lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
Conclusion
The evidence presented in this technical guide underscores the multifaceted role of this compound in cellular regulation, extending far beyond its classical function in fatty acid metabolism. Its ability to modulate key signaling pathways involved in apoptosis, insulin sensitivity, and inflammation highlights its potential as a therapeutic agent for a range of pathological conditions, including cancer, type 2 diabetes, and inflammatory diseases. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the molecular mechanisms of carnitine action and explore its utility in drug development. Further quantitative studies are warranted to fully elucidate the dose-dependent effects and cell-type-specific responses to carnitine supplementation, paving the way for its targeted clinical application.
References
- 1. benchchem.com [benchchem.com]
- 2. Carnitine supplementation improves insulin sensitivity and skeletal muscle acetylcarnitine formation in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caloric restriction and L-carnitine administration improves insulin sensitivity in patients with impaired glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The effects of L-carnitine supplementation on glycemic markers in adults: A systematic review and dose-response meta-analysis [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. NFκB Electrophoretic Mobility Shift Assay (EMSA) [bio-protocol.org]
- 10. korambiotech.com [korambiotech.com]
- 11. bpsbioscience.com [bpsbioscience.com]
Cellular Uptake and Transport of L-Carnitine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Carnitine is a vital quaternary ammonium (B1175870) compound essential for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, a critical step in cellular energy production. Its movement across cellular membranes is a highly regulated process mediated by specific transport proteins. This technical guide provides a comprehensive overview of the cellular uptake and transport mechanisms of L-Carnitine, with a primary focus on the key transporters involved, their kinetic properties, regulatory pathways, and the experimental methodologies used for their characterization. This document is intended to serve as a detailed resource for professionals in the fields of biomedical research and drug development.
Primary Mechanisms of L-Carnitine Cellular Uptake
The cellular uptake of L-Carnitine is predominantly an active transport process facilitated by specific solute carrier (SLC) proteins. While several transporters can interact with carnitine, the primary and most physiologically significant transporter is the Organic Cation/Carnitine Transporter 2 (OCTN2) , encoded by the SLC22A5 gene.[1][2]
The High-Affinity Transporter: OCTN2 (SLC22A5)
OCTN2 is a high-affinity, sodium-dependent transporter that plays a central role in maintaining carnitine homeostasis in the body.[3][4] It is responsible for the absorption of dietary carnitine in the small intestine and the reabsorption of filtered carnitine in the kidneys, thus preventing its urinary loss.[3][5] Dysfunction of OCTN2, due to mutations in the SLC22A5 gene, leads to Systemic Primary Carnitine Deficiency (SPCD), a severe metabolic disorder characterized by impaired fatty acid oxidation.[3][6]
The transport of L-carnitine by OCTN2 is an electrogenic process coupled to a 1:1 stoichiometry of sodium ions.[7][8] This means that for every molecule of L-carnitine transported into the cell, one sodium ion is co-transported, driven by the sodium gradient across the plasma membrane.[9][10] OCTN2 is widely expressed in various tissues, including the kidneys, skeletal muscle, heart, placenta, and brain.[4][11]
The Low-Affinity Transporter: ATB(0,+) (SLC6A14)
Another transporter involved in carnitine uptake is the amino acid transporter ATB(0,+) , encoded by the SLC6A14 gene.[12][13] Unlike OCTN2, ATB(0,+) is a low-affinity, high-capacity transporter for L-carnitine.[12][14] Its activity is dependent on both sodium (Na+) and chloride (Cl−) ions and is energized by the transmembrane gradients of these ions as well as the membrane potential.[12][14] While OCTN2 is considered the primary transporter under normal physiological conditions due to its high affinity, ATB(0,+) may play a more significant role in carnitine absorption in specific situations, such as in individuals with defective OCTN2 or under conditions of high carnitine concentration.[14][15]
Other Potential Transporters
While OCTN2 and ATB(0,+) are the most well-characterized, other transporters like OCTN1 (SLC22A4) and CT2 (SLC22A16) have been suggested to transport carnitine, though their physiological relevance and affinity are generally considered to be lower than OCTN2.[6]
Quantitative Data on L-Carnitine Transport
The kinetic parameters of L-carnitine transporters are crucial for understanding their efficiency and substrate specificity. The Michaelis-Menten constant (Km) represents the substrate concentration at which the transport rate is half of the maximum velocity (Vmax).
| Transporter | Substrate | Km (µM) | System/Cell Line | Notes |
| OCTN2 (SLC22A5) | L-Carnitine | 4.3 | HEK293 cells | High-affinity, Na+-dependent transport.[8] |
| L-Carnitine | 2-6 | Various tissues | General physiological range.[4] | |
| D-Carnitine | 10.9 | HEK293 cells | Demonstrates stereospecificity.[8] | |
| Acetyl-L-Carnitine | 8.5 | HEK293 cells | Transports carnitine derivatives.[8] | |
| Butyryl-L-Carnitine | 0.40 ± 0.02 | Xenopus laevis oocytes | High-affinity transport.[15] | |
| ATB(0,+) (SLC6A14) | L-Carnitine | 800 | Human airway epithelial cells | Low-affinity transport.[12] |
| L-Carnitine | 1000-2000 | Mouse colon expressed in HRPE cells | Low-affinity, high-capacity.[14] | |
| Butyryl-L-Carnitine | 1400 ± 100 | Xenopus laevis oocytes | Low-affinity transport.[15] | |
| CT2 (SLC22A16) | L-Carnitine | 20.3 | - | High-affinity, but expression is limited.[1] |
Regulation of L-Carnitine Transport
The expression and activity of L-carnitine transporters are subject to complex regulation at the transcriptional and post-translational levels.
Transcriptional Regulation of SLC22A5 (OCTN2)
The expression of the SLC22A5 gene is regulated by several transcription factors, ensuring that carnitine uptake can be adapted to the metabolic needs of the cell.
-
Peroxisome Proliferator-Activated Receptors (PPARs): PPARα and PPARβ/δ have been shown to directly regulate the transcription of SLC22A5.[1][16] This links carnitine transport to lipid metabolism, as PPARs are key regulators of fatty acid oxidation genes.
-
Estrogen Receptor: The SLC22A5 gene is also regulated by estrogen, indicating a hormonal influence on carnitine homeostasis.[1][16]
-
Myocyte Enhancer Factor 2 (MEF2): In skeletal muscle, MEF2, in conjunction with PGC-1α, plays a role in regulating SLC22A5 transcription.[17]
-
Epigenetic Regulation: Promoter methylation has been identified as a mechanism for the epigenetic downregulation of OCTN2 in certain cancer cell lines.[16]
Post-Translational Regulation and Protein Interactions
The activity of the OCTN2 protein is also modulated by interactions with other proteins and the lipid environment.
-
Protein Kinase C (PKC): PKC can influence the transport activity of OCTN2.[1]
-
PDZ-domain containing proteins: These proteins are involved in the trafficking and localization of OCTN2 to the plasma membrane.[1]
-
Membrane Cholesterol: The cholesterol content of the plasma membrane can modulate the transport activity of OCTN2.[18][19] Studies have shown that cholesterol stimulates L-carnitine influx by increasing the transporter's affinity for its substrate.[19][20]
Experimental Protocols for Studying L-Carnitine Transport
The characterization of L-carnitine transport mechanisms relies on a variety of in vitro and in vivo experimental approaches.
In Vitro Uptake Assays in Cell Culture
This is a fundamental technique to measure the activity of carnitine transporters.
Objective: To quantify the uptake of radiolabeled L-carnitine into cultured cells expressing the transporter of interest.
Methodology:
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells or other suitable cell lines are cultured in appropriate media. Cells are often transiently or stably transfected with a plasmid containing the cDNA for the transporter of interest (e.g., hOCTN2).[7][8]
-
Cell Seeding: Cells are seeded into multi-well plates and grown to confluence.
-
Uptake Experiment:
-
The cell monolayers are washed with a pre-warmed transport buffer (e.g., Krebs-Ringer-Henseleit buffer).
-
The uptake is initiated by adding the transport buffer containing a known concentration of radiolabeled L-carnitine (e.g., [³H]L-carnitine) and unlabeled L-carnitine.[7][20]
-
For Na+-dependency studies, a buffer with Na+ replaced by another cation (e.g., choline) is used.
-
For inhibitor studies, various concentrations of potential inhibitors are included in the uptake buffer.[3][21]
-
-
Termination of Uptake: After a defined incubation period (typically a few minutes), the uptake is stopped by rapidly washing the cells with ice-cold transport buffer to remove extracellular radiolabel.
-
Cell Lysis: The cells are lysed using a suitable lysis buffer (e.g., 0.1 M NaOH or a detergent-based buffer).
-
Quantification: The radioactivity in the cell lysates is measured using a liquid scintillation counter. The protein concentration in each well is determined using a standard protein assay (e.g., BCA assay) to normalize the uptake data (expressed as pmol/mg protein/min).[12]
Transport Assays in Xenopus laevis Oocytes
This heterologous expression system is valuable for studying the electrophysiological properties of transporters.
Objective: To measure the substrate-induced currents and characterize the electrogenic nature of carnitine transport.
Methodology:
-
Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNA encoding the transporter of interest (e.g., hOCTN2 or hATB(0,+)). Control oocytes are injected with water.
-
Incubation: The oocytes are incubated for several days to allow for protein expression.
-
Electrophysiological Recording:
-
A two-electrode voltage-clamp technique is used to measure membrane currents.
-
The oocyte is perfused with a control buffer, and the membrane potential is clamped at a specific voltage (e.g., -50 mV).
-
The substrate (e.g., L-carnitine or butyryl-L-carnitine) is then added to the perfusion buffer, and the resulting change in current is recorded.[15]
-
-
Data Analysis: The substrate-induced currents are analyzed to determine kinetic parameters (K0.5) and ion-coupling stoichiometry.[15]
In Vivo Studies
Animal models and human studies provide insights into the physiological relevance of carnitine transporters.
Objective: To investigate the role of specific transporters in carnitine homeostasis in a whole-organism context.
Methodology:
-
Animal Models: Genetically modified mice, such as the juvenile visceral steatosis (jvs) mouse which has a defective Octn2 gene, are invaluable for studying the consequences of impaired carnitine transport.[3][5]
-
Human Studies: Clinical studies involving patients with SPCD provide crucial information on the role of OCTN2 in human health.[3] In research settings, volunteers may be given L-carnitine supplements, followed by blood and urine sample collection to measure carnitine and its metabolites.[3][22]
-
Imaging Techniques: Positron Emission Tomography (PET) using radiolabeled carnitine analogs (e.g., [¹⁸F]FMC) is an emerging technique to visualize carnitine utilization in vivo.[23]
Visualizations
Signaling Pathways and Transport Mechanisms
Caption: Regulation of OCTN2-mediated carnitine transport.
Experimental Workflow for In Vitro Uptake Assay
Caption: Workflow for a typical in vitro carnitine uptake assay.
Conclusion
The cellular uptake of L-Carnitine is a sophisticated process primarily orchestrated by the high-affinity transporter OCTN2 (SLC22A5) and supplemented by the low-affinity transporter ATB(0,+) (SLC6A14). The expression and activity of these transporters are tightly regulated by a network of transcription factors and cellular signaling molecules, highlighting the importance of maintaining carnitine homeostasis for cellular energy metabolism. A thorough understanding of these transport mechanisms, supported by robust experimental protocols, is crucial for developing therapeutic strategies for metabolic disorders and for assessing potential drug interactions that may lead to secondary carnitine deficiency. This guide provides a foundational resource for researchers and professionals dedicated to advancing knowledge in this critical area of cell biology and pharmacology.
References
- 1. SLC22A5 (OCTN2) Carnitine Transporter—Indispensable for Cell Metabolism, a Jekyll and Hyde of Human Cancer [mdpi.com]
- 2. Frontiers | Carnitine Traffic in Cells. Link With Cancer [frontiersin.org]
- 3. Inhibition of OCTN2-Mediated Transport of Carnitine by Etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CARNITINE HOMEOSTASIS, MITOCHONDRIAL FUNCTION, AND CARDIOVASCULAR DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic cation/carnitine transporter OCTN2 (Slc22a5) is responsible for carnitine transport across apical membranes of small intestinal epithelial cells in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Na(+)-coupled transport of L-carnitine via high-affinity carnitine transporter OCTN2 and its subcellular localization in kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 9. Structural basis of sodium ion-dependent carnitine transport by OCTN2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
- 11. genecards.org [genecards.org]
- 12. Functional analysis of OCTN2 and ATB0,+ in normal human airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Na+- and Cl−-coupled active transport of carnitine by the amino acid transporter ATB0,+ from mouse colon expressed in HRPE cells and Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Transport of butyryl-L-carnitine, a potential prodrug, via the carnitine transporter OCTN2 and the amino acid transporter ATB(0,+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. SLC22A5 solute carrier family 22 member 5 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cholesterol stimulates the cellular uptake of L-carnitine by the carnitine/organic cation transporter novel 2 (OCTN2) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cholesterol stimulates the cellular uptake of L-carnitine by the carnitine/organic cation transporter novel 2 (OCTN2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Quantitative Structure Activity Relationship for Inhibition of Human Organic Cation/Carnitine Transporter (OCTN2) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. chemrxiv.org [chemrxiv.org]
Carnitine HCl as an Epigenetic Modulator: A Technical Guide for Researchers
Executive Summary:
Carnitine, a critical endogenous metabolite, and its acetylated form, Acetyl-L-Carnitine (ALCAR), are emerging as significant epigenetic modulators that extend beyond their classical role in mitochondrial fatty acid metabolism.[1] Growing evidence indicates their direct influence on gene expression through the regulation of histone acetylation and, to a lesser extent, DNA methylation.[1][2] ALCAR acts as a primary acetyl group donor for histone acetyltransferases (HATs), directly linking cellular energy status to chromatin remodeling and transcriptional activity.[1][3] Conversely, L-carnitine has been identified as an endogenous inhibitor of histone deacetylases (HDACs), a class of enzymes well-established as therapeutic targets.[1][4] This dual functionality allows carnitine and its derivatives to modulate a wide array of physiological and pathological processes, including neuroprotection, synaptic plasticity, and the regulation of oncogenic pathways.[1][3] This guide provides an in-depth technical overview of the core mechanisms, experimental validation, and research implications of carnitine-mediated epigenetic regulation for professionals in research and drug development.
Core Mechanisms of Epigenetic Modulation
Carnitine HCl and its derivatives employ a multi-faceted approach to epigenetic regulation, primarily centered on histone acetylation.
Acetyl-L-Carnitine (ALCAR) as an Acetyl Group Donor
The primary mechanism by which ALCAR influences the epigenome is by supplying acetyl groups for histone acetylation.[1] Acetyl-CoA, the universal acetyl donor, is largely produced within the mitochondria and cannot freely cross the inner mitochondrial membrane.[1][5] ALCAR circumvents this barrier via the carnitine shuttle .
-
Mitochondrial Acetyl-CoA Production: Acetyl-CoA is generated in the mitochondrial matrix from pyruvate (B1213749) (via the pyruvate dehydrogenase complex) and fatty acid β-oxidation.[1]
-
Acetylcarnitine Formation: Carnitine acetyltransferase (CrAT) in the mitochondria catalyzes the formation of acetylcarnitine from acetyl-CoA and carnitine.[5][6]
-
Translocation: Acetylcarnitine is transported out of the mitochondria into the cytosol and subsequently enters the nucleus.[5]
-
Nuclear Acetyl-CoA Regeneration: A nuclear isoform of CrAT converts acetylcarnitine back into acetyl-CoA, making it available for histone acetyltransferases (HATs).[5]
-
Histone Acetylation: HATs utilize this nuclear pool of acetyl-CoA to acetylate lysine (B10760008) residues on histone tails, neutralizing their positive charge and leading to a more open chromatin structure (euchromatin), which is generally associated with active gene transcription.
This pathway directly connects the cell's metabolic state, reflected by mitochondrial acetyl-CoA levels, to the regulation of the nuclear epigenome.[1]
L-Carnitine as an HDAC Inhibitor
In addition to ALCAR's role as an acetyl donor, L-carnitine itself has been shown to function as an endogenous histone deacetylase (HDAC) inhibitor.[1][4] By directly inhibiting the activity of Class I and II HDACs, L-carnitine prevents the removal of acetyl groups from histones.[4] This action complements the effect of ALCAR, leading to an accumulation of acetylated histones and promoting a transcriptionally active chromatin state.[4] This dual-action model highlights the therapeutic potential of targeting the carnitine system to modify the epigenetic landscape.[1]
Influence on DNA Methylation
The role of carnitine in DNA methylation is less characterized but emerging evidence suggests an influence. L-carnitine supplementation has been shown to increase the methylation of the D-loop region in platelet mitochondrial DNA.[7][8] Furthermore, ALCAR has been observed to prevent the demethylation of the Keap1 gene promoter induced by homocysteine in human lens epithelial cells, suggesting a protective role in maintaining methylation patterns under cellular stress.[9]
Quantitative Effects on Gene Expression and Epigenetic Marks
Carnitine's epigenetic activity translates into significant changes in the expression of key genes across various biological processes.
Modulation of Gene Expression
The following table summarizes quantitative data from studies investigating the effect of L-carnitine or ALCAR on the expression of specific genes.
| Gene | Biological Process | Model System | Treatment | Observed Change in Expression | Reference |
| Grm2 | Glutamatergic Neurotransmission | Flinders Sensitive Line (FSL) Rats | L-acetylcarnitine (LAC) | Increased acetylation at promoter | [1][10] |
| p21 (cip1) | Cell Cycle Regulation, Apoptosis | HepG2, SMMC-7721 Cancer Cells | L-carnitine (LC) | Selective induction of gene, mRNA, and protein | [1][4] |
| CPT1 | Fatty Acid Metabolism | Wistar Rat Liver | L-carnitine + HIIT | Increased mRNA expression (p < 0.05) | [11] |
| SCD1 | Lipogenesis | Wistar Rat Liver | L-carnitine + HIIT | Decreased mRNA expression (p < 0.05) | [11] |
| SREBP-1c | Lipogenesis | Wistar Rat Liver | L-carnitine + HIIT | Decreased mRNA expression (p < 0.05) | [11] |
| Bcl-2 | Anti-apoptosis | Monosodium Glutamate-induced Rats | L-carnitine (200 mg/kg) | Significantly increased mRNA expression | [12] |
| Caspase-9 | Pro-apoptosis | Monosodium Glutamate-induced Rats | L-carnitine (dose-dependent) | Significantly reduced mRNA expression | [12] |
Changes in DNA Methylation
Studies on carnitine's impact on DNA methylation have yielded specific quantitative results.
| Genomic Region | Biological Context | Model System | Treatment | Observed Change in Methylation | Reference |
| Mitochondrial D-loop | Cardiovascular Health | Aged Women | 6 months L-carnitine | +6.63% increase in methylation (p = 0.005) | [7][8] |
| Keap1 Promoter | Oxidative Stress | Human Lens Epithelial Cells | Acetyl-L-carnitine | Prevented homocysteine-induced demethylation | [9] |
Experimental Protocols & Workflows
To investigate the epigenetic effects of this compound, Chromatin Immunoprecipitation (ChIP) is a cornerstone technique for studying histone modifications at specific gene loci. Quantitative DNA methylation analysis is used to assess changes in DNA methylation patterns.
Integrated Workflow for Epigenetic Analysis
A comprehensive study of this compound's effects involves correlating changes in histone marks with alterations in gene expression. This is typically achieved through a dual-arm experimental workflow combining ChIP-Sequencing (ChIP-Seq) and RNA-Sequencing (RNA-Seq).
Detailed Protocol: Chromatin Immunoprecipitation (ChIP)
This protocol provides generalized guidelines for performing a ChIP assay to analyze histone modifications after carnitine treatment. Optimization for specific cell types and antibodies is critical.
Materials:
-
Cell Culture treated with this compound and control.
-
Formaldehyde (B43269) (37%)
-
Glycine (B1666218) (1M)
-
Lysis Buffer (e.g., 150 mM NaCl, 50 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.5% NP-40, 1% Triton X-100) with protease inhibitors.[13]
-
Antibody specific to the histone modification of interest (e.g., anti-H3K27ac).
-
Normal IgG (as a negative control).
-
Protein A/G magnetic or agarose (B213101) beads.
-
Wash Buffers (low salt, high salt, LiCl).
-
Elution Buffer.
-
Proteinase K.
-
DNA purification kit.
Procedure:
-
Cross-linking:
-
To 10 mL of cell culture medium, add formaldehyde to a final concentration of 1%.[13]
-
Incubate on a shaking platform for 10-15 minutes at room temperature.[13]
-
Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.[13]
-
Pellet cells by centrifugation and wash twice with ice-cold PBS.[13]
-
-
Cell Lysis and Chromatin Shearing:
-
Resuspend the cell pellet in Lysis Buffer with protease inhibitors.
-
Lyse cells on ice. The extent of lysis can be monitored using a microscope.[14]
-
Shear chromatin to an average size of 200-1000 bp. This is a critical step requiring optimization.[15]
-
Centrifuge to pellet cell debris and collect the supernatant containing the soluble chromatin.
-
-
Immunoprecipitation (IP):
-
Pre-clear the chromatin by incubating with Protein A/G beads for 30-60 minutes.
-
Set aside a small aliquot of the supernatant as "Input" control.
-
To the remaining chromatin, add the specific primary antibody (or Normal IgG for control) and incubate overnight at 4°C with rotation.
-
Add Protein A/G beads to capture the antibody-chromatin complexes. Incubate for 2-4 hours at 4°C.[13]
-
-
Washing and Elution:
-
Collect the beads (using a magnet for magnetic beads or centrifugation for agarose beads).
-
Perform a series of washes with different buffers (e.g., low salt, high salt, LiCl, TE buffer) to remove non-specifically bound proteins and DNA.[15]
-
Elute the protein-DNA complexes from the beads using Elution Buffer and incubate at 65°C.[15]
-
-
Reverse Cross-linking and DNA Purification:
-
Add NaCl to the eluates and the "Input" sample and incubate at 65°C for several hours to overnight to reverse the formaldehyde cross-links.
-
Treat with RNase A and then Proteinase K to degrade RNA and proteins.[15]
-
Purify the DNA using a standard DNA purification kit or phenol-chloroform extraction.[13][15]
-
-
Analysis:
-
Quantify the purified DNA.
-
Analyze the enrichment of specific DNA sequences using quantitative PCR (qPCR) or proceed to library preparation for ChIP-Seq.
-
Overview of Protocol: Quantitative DNA Methylation Analysis
The gold standard for single-nucleotide resolution of DNA methylation is bisulfite sequencing.[17]
-
Bisulfite Conversion: Genomic DNA is treated with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[18]
-
PCR Amplification: The converted DNA is then amplified using PCR with primers specific to the target region. During amplification, uracils are replaced with thymines.
-
Analysis: The PCR product can be analyzed in several ways:
-
Sequencing: Direct sequencing of the PCR product reveals the methylation status of each CpG site.[18]
-
Methylation-Specific PCR (MSP): Uses two pairs of primers—one specific for the methylated sequence and one for the unmethylated sequence—to qualitatively assess methylation.[19]
-
Real-time PCR (e.g., MethyLight): A quantitative method that uses fluorescent probes to measure the amount of amplified DNA from both methylated and unmethylated templates.[18][19]
-
Implications for Research and Drug Development
The epigenetic activity of this compound presents significant opportunities in various research and therapeutic areas.
-
Neurodegenerative and Psychiatric Disorders: Mitochondrial dysfunction is a hallmark of conditions like Alzheimer's disease and major depressive disorder.[1] ALCAR's ability to cross the blood-brain barrier and modulate histone acetylation at genes involved in synaptic plasticity (e.g., Grm2) makes it a promising candidate for therapeutic intervention.[1][10] Studies have shown that ALCAR administration can have rapid antidepressant effects in rodent models.[1][10]
-
Oncology: Cancer cells undergo significant metabolic reprogramming. The ability of L-carnitine and ALCAR to influence the expression of genes involved in cell proliferation and apoptosis (e.g., p21) and to inhibit HDACs suggests a potential role in cancer therapy.[1][4] Targeting the carnitine system could be a strategy to alter the epigenetic landscape of tumors.[1]
-
Aging: Age-related decline in mitochondrial function can be partially mitigated by ALCAR supplementation.[1] By providing acetyl groups for histone acetylation, ALCAR may help counteract age-associated epigenetic drift and maintain the expression of genes crucial for cellular health and energy metabolism.[1][5]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The neuropsychopharmacology of acetyl-L-carnitine (LAC): basic, translational and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. A Pilot Study on the Effects of l-Carnitine and Trimethylamine-N-Oxide on Platelet Mitochondrial DNA Methylation and CVD Biomarkers in Aged Women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Acetyl-l-carnitine prevents homocysteine-induced suppression of Nrf2/Keap1 mediated antioxidation in human lens epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. scielo.br [scielo.br]
- 12. The effects of L-carnitine on renal function and gene expression of caspase-9 and Bcl-2 in monosodium glutamate‐induced rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 16. protocols.io [protocols.io]
- 17. DNA Methylation Analysis: Choosing the Right Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitative DNA Methylation Analysis: The Promise of High-Throughput Epigenomic Diagnostic Testing in Human Neoplastic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. DNA Methylation Research: An Overview of Method Selection, Technologies, and Research Frameworks - CD Genomics [cd-genomics.com]
An In-Depth Technical Guide to the In Vitro Antioxidant Properties of L-Carnitine HCl
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
L-carnitine (B1674952) (γ-trimethylamino-β-hydroxybutyrate), an essential metabolite synthesized from lysine (B10760008) and methionine, plays a critical role in cellular energy metabolism, primarily by facilitating the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[1][2] Beyond its established metabolic functions, a growing body of scientific literature demonstrates that L-carnitine hydrochloride (HCl) possesses significant antioxidant properties. These properties are attributed to its ability to directly scavenge free radicals, chelate pro-oxidant metal ions, and modulate endogenous antioxidant defense systems.[3][4][5] This technical guide provides a comprehensive overview of the in vitro antioxidant activities of L-carnitine HCl, detailing its mechanisms of action, summarizing quantitative data from key experimental assays, and providing detailed protocols for researchers to assess these properties.
Mechanisms of Antioxidant Action
L-carnitine HCl exerts its antioxidant effects through a multi-faceted approach, involving both direct and indirect mechanisms. In vitro studies have elucidated several key pathways and actions that contribute to its protective effects against oxidative stress.
2.1 Direct Free Radical Scavenging: L-carnitine has been shown to directly interact with and neutralize various reactive oxygen species (ROS). It is an effective scavenger of radicals such as the 1,1-diphenyl-2-picryl-hydrazyl (DPPH) radical, superoxide (B77818) anion radicals, and hydrogen peroxide.[2][6][7] Studies have also demonstrated its capacity to protect molecules like fluorescein (B123965) from bleaching induced by peroxyl radicals and peroxynitrite.[8][9]
2.2 Metal Ion Chelating: A significant mechanism of oxidative damage is the Fenton reaction, where transition metals like ferrous iron (Fe²⁺) catalyze the formation of highly reactive hydroxyl radicals. L-carnitine has been shown to possess metal chelating activity, binding to ferrous ions and thereby preventing them from participating in radical-generating reactions.[2][4][6]
2.3 Mitochondrial Protection: As a crucial component of fatty acid transport into mitochondria, L-carnitine helps maintain mitochondrial integrity and efficiency.[1] By promoting efficient β-oxidation, it can reduce the leakage of electrons from the electron transport chain, a primary source of mitochondrial ROS production.[4]
2.4 Modulation of Endogenous Antioxidant Enzymes: L-carnitine enhances the body's innate antioxidant defenses by increasing the activity and expression of key antioxidant enzymes. In vitro and cellular studies have shown that L-carnitine supplementation leads to increased activity of superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[2][3][4]
2.5 Regulation of Redox-Sensitive Signaling Pathways: L-carnitine influences cellular redox signaling, most notably through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[4][10] Under conditions of oxidative stress, L-carnitine can promote the nuclear translocation of Nrf2, which then binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including heme oxygenase-1 (HO-1), leading to their upregulation.[10][11] This activation is often mediated through upstream kinases such as Akt.[10]
Visualization of Key Signaling Pathway
The following diagram illustrates the L-carnitine-mediated activation of the Nrf2 signaling pathway, a critical mechanism for its indirect antioxidant effects.
References
- 1. L-Carnitine | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 2. Effects of L-carnitine supplementation on oxidative stress and antioxidant enzymes activities in patients with coronary artery disease: a randomized, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant Action of Carnitine: Molecular Mechanisms and Practical Applications | Engormix [en.engormix.com]
- 5. ecronicon.net [ecronicon.net]
- 6. Antioxidant and antiradical activities of L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The antioxidant properties of carnitine in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The antioxidant properties of carnitine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. l-carnitine protects human hepatocytes from oxidative stress-induced toxicity through Akt-mediated activation of Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. L-carnitine regulated Nrf2/Keap1 activation in vitro and in vivo and protected oxidized fish oil-induced inflammation response by inhibiting the NF-κB signaling pathway in Rhynchocypris lagowski Dybowski - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: Quantification of L-Carnitine in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction: L-Carnitine and its esters (acylcarnitines) are essential for cellular energy metabolism, specifically in the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[1][2][3] The accurate quantification of free carnitine and total carnitine (free and esterified forms) in plasma is crucial for the diagnosis and monitoring of various inherited metabolic disorders, such as fatty acid oxidation defects and organic acidurias.[1][4][5] This document provides detailed protocols for three common methods for carnitine quantification in plasma: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and an Enzymatic Assay.
Methods Overview
A comparative summary of the analytical methods for L-carnitine quantification is presented below. LC-MS/MS is often the method of choice due to its high sensitivity and specificity.[1] HPLC-UV offers a more accessible alternative, though it may require derivatization to enhance sensitivity.[6][7] Enzymatic assays provide a simpler, high-throughput option suitable for routine clinical analysis.[2][8]
Experimental Protocols
Plasma Sample Collection and Handling
-
Collection: Collect whole blood in green top (sodium or lithium heparin) or lavender top (EDTA) tubes.[9][10]
-
Processing: Centrifuge the blood sample to separate the plasma.[9][10]
-
Storage: If not analyzed immediately, plasma samples should be stored frozen. Stability is maintained for up to 4 weeks when frozen.[10]
Protocol 1: Quantification by LC-MS/MS
This protocol is adapted from a hydrophilic interaction liquid chromatography (HILIC) tandem mass spectrometry method, which offers the advantage of not requiring derivatization.[1][3]
2.2.1. Materials and Reagents:
-
L-Carnitine hydrochloride (analytical standard)
-
D3-Carnitine (internal standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid
-
Potassium hydroxide (B78521) (KOH)
-
Hydrochloric acid (HCl)
-
Milli-Q water
2.2.2. Sample Preparation:
-
For Free Carnitine:
-
To a microcentrifuge tube, add 50 µL of plasma.
-
Add 50 µL of the working internal standard solution (D3-Carnitine).
-
Add 100 µL of 0.1% formic acid in acetonitrile to precipitate proteins.
-
Vortex briefly and then centrifuge at 13,000 RPM for 5 minutes.[1]
-
Transfer 100 µL of the supernatant to an autosampler vial.
-
Add 100 µL of 0.1% formic acid in Milli-Q water to each vial.[1]
-
-
For Total Carnitine:
2.2.3. LC-MS/MS Instrumentation and Conditions:
-
HPLC System: Waters 2795 separation module or equivalent.[1]
-
Column: Waters Atlantis HILIC Silica column (2.1 x 100 mm, 3 µm).[1]
-
Mobile Phase A: 0.1% formic acid in Milli-Q water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 300 µL/min.[1]
-
Injection Volume: 5 µL.[1]
-
Mass Spectrometer: Tandem mass spectrometer operated in positive ion mode.
-
MRM Transitions: Monitor the specific precursor to product ion transitions for carnitine and the internal standard.
2.2.4. Workflow Diagram:
Caption: LC-MS/MS workflow for plasma carnitine quantification.
Protocol 2: Quantification by HPLC-UV
This method requires pre-column derivatization to enable UV detection.[6][7]
2.3.1. Materials and Reagents:
-
L-Carnitine hydrochloride
-
Derivatizing reagent (e.g., p-bromophenacyl bromide, p-BPB)[6]
-
Acetonitrile (HPLC grade)
-
Citric acid
-
Triethanolamine
-
Perchloric acid
2.3.2. Sample Preparation and Derivatization:
-
Protein Precipitation:
-
To 200 µL of serum, add 20 µL of 3 M perchloric acid.
-
Vortex and centrifuge to precipitate proteins.
-
-
Hydrolysis (for Total Carnitine):
-
For total carnitine, the supernatant is subjected to alkaline hydrolysis to convert acylcarnitines to free carnitine.[6]
-
-
Derivatization:
-
An aliquot of the supernatant is dried.
-
The dried residue is reconstituted in the derivatization agent (p-BPB in acetonitrile) and heated to form the p-bromophenacyl ester of carnitine, which has a strong UV absorbance at 260 nm.[6]
-
2.3.3. HPLC Instrumentation and Conditions:
-
HPLC System: Standard HPLC system with a UV detector.
-
Mobile Phase: Acetonitrile–citric acid–triethanolamine mixture.[6][7]
2.3.4. Workflow Diagram:
Caption: HPLC-UV workflow for plasma carnitine quantification.
Protocol 3: Enzymatic Assay
This protocol is based on the reaction catalyzed by carnitine acetyltransferase.[8]
2.4.1. Materials and Reagents:
-
Commercial enzymatic assay kit (e.g., EnzyChrom™ L-Carnitine Assay Kit)[11]
-
Acetyl-CoA
-
Carnitine acetyltransferase
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Tris buffer
2.4.2. Assay Procedure:
-
Sample Preparation:
-
Deproteinize plasma samples, for example, by ultrafiltration.[2]
-
-
For Total Carnitine:
-
Perform alkaline hydrolysis on a separate aliquot of the deproteinized plasma to convert acylcarnitines to free carnitine.[8]
-
-
Enzymatic Reaction:
-
In a microplate well, carnitine reacts with acetyl-CoA in a reaction catalyzed by carnitine acetyltransferase.
-
This reaction releases Coenzyme A (CoA).[8]
-
-
Detection:
-
The liberated CoA reacts with DTNB to produce a colored product (thiophenolate ion), which can be measured spectrophotometrically at 412 nm.[8]
-
The absorbance is directly proportional to the carnitine concentration.
-
2.4.3. Signaling Pathway Diagram:
Caption: Signaling pathway of the enzymatic carnitine assay.
Data Presentation
The following table summarizes the quantitative performance of the described analytical methods based on published literature.
| Analytical Method | Sample Matrix | Linearity Range (µmol/L) | Limit of Quantification (LOQ) (µmol/L) | Precision (%RSD) | Accuracy/Recovery (%) |
| LC-MS/MS | Human Plasma | 1 - 200[1] | 1[1] | < 18% (inter-day)[12] | 84 - 116%[12] |
| HPLC-UV | Human Serum | 5 - 400[6][7] | ~5 | < 3.4% (within- and between-assay)[6][7] | 96.3 - 98.2%[6][7] |
| Enzymatic Assay | Human Plasma | 5 - 150[2] | 1.7 - 5.0[2][8] | < 5% (within- and between-day)[8] | > 90%[2] |
Conclusion
The choice of method for quantifying L-carnitine in plasma depends on the specific requirements of the study. LC-MS/MS offers the highest sensitivity and specificity, making it ideal for research and the diagnosis of complex metabolic disorders.[1][4] HPLC-UV provides a robust and reliable alternative, particularly when mass spectrometry is not available.[6] Enzymatic assays are well-suited for high-throughput screening in a clinical setting due to their simplicity and speed.[8][11] Proper validation of any chosen method is essential to ensure accurate and precise results.
References
- 1. bevital.no [bevital.no]
- 2. Determination of total and free plasma carnitine concentrations on the Dade Behring Dimension RxL: integrated chemistry system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of total and free carnitine in human plasma by hydrophilic interaction liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Free Carnitine and Acylcarnitines in Plasma or Serum Using HPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Simultaneous determination of free and total carnitine in human serum by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of free and total carnitine in plasma by an enzymatic reaction and spectrophotometric quantitation spectrophotometric determination of carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mayocliniclabs.com [mayocliniclabs.com]
- 10. Carnitine, Free and Total, Plasma » Pathology Laboratories » College of Medicine » University of Florida [pathlabs.ufl.edu]
- 11. bioassaysys.com [bioassaysys.com]
- 12. Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using online solid-phase extraction [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Separation and Quantification of L-Carnitine and its Derivatives
Introduction
L-Carnitine and its acyl derivatives, such as Acetyl-L-Carnitine and Propionyl-L-Carnitine, are crucial compounds involved in cellular energy metabolism. They facilitate the transport of long-chain fatty acids into the mitochondrial matrix for beta-oxidation and energy production.[1] Given their importance in physiological processes and their use in dietary supplements and pharmaceutical formulations, robust and reliable analytical methods for their separation and quantification are essential for quality control, clinical diagnostics, and research.[2][3] This document details two distinct High-Performance Liquid Chromatography (HPLC) methods for the analysis of L-Carnitine HCl and its key derivatives, catering to different analytical requirements from quality control of supplements to sensitive determination in biological matrices.
Method 1: Reversed-Phase HPLC with UV Detection using an Ion-Pair Reagent
This method is a straightforward and robust approach for the simultaneous determination of L-Carnitine and Acetyl-L-Carnitine. It is particularly suitable for quality control applications for supplements and energy drinks.[2][4] The use of an ion-pair reagent is necessary to enhance the retention of these highly polar compounds on a standard nonpolar reversed-phase column.[2][4]
Experimental Protocol
1. Materials and Reagents:
-
L-Carnitine Hydrochloride (≥98% purity)[4]
-
Acetyl-L-Carnitine Hydrochloride (≥98% purity)[4]
-
Methanol (B129727) (HPLC Grade)[4]
-
Sodium Dihydrogen Phosphate (B84403) (NaH2PO4)[2][4]
-
Ultrapure Water[4]
2. Instrumentation:
-
HPLC system equipped with a UV detector[4]
-
Reversed-Phase C18 column (e.g., Inertsil ODS-3, 5 µm, 150 x 4.6 mm I.D.)[2][4]
-
Data acquisition and processing software
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of methanol and an aqueous buffer. The aqueous portion consists of 5 mM 1-Nonanesulfonic Acid Sodium Salt and 20 mM Sodium Dihydrogen Phosphate, with the pH adjusted to 2.5 using Phosphoric Acid. A common ratio is 30:70 (v/v) Methanol to aqueous buffer.[2]
4. Standard and Sample Preparation:
-
Standard Stock Solutions: Prepare individual stock solutions of L-Carnitine HCl and Acetyl-L-Carnitine HCl in ultrapure water.[4] From these, prepare a series of working standards by serial dilution to construct a calibration curve.
-
Sample Preparation (Supplements/Energy Drinks):
-
Accurately weigh a portion of the powdered supplement (e.g., 0.1 g) or measure a volume of the liquid sample (e.g., 3 mL).[2]
-
Dissolve/disperse the sample in a known volume of ultrapure water (e.g., 90 mL).[2]
-
Use ultrasonication for approximately 10 minutes to ensure complete dissolution.[2]
-
Bring the solution to a final volume (e.g., 100 mL) with ultrapure water.[2]
-
Filter the final solution through a 0.45 µm syringe filter prior to injection into the HPLC system.[2]
-
Method 2: Reversed-Phase HPLC with Fluorescence Detection (Pre-column Derivatization)
For applications requiring higher sensitivity, such as the analysis of L-Carnitine, Acetyl-L-Carnitine, and Propionyl-L-Carnitine in biological fluids like human plasma, a method involving pre-column derivatization with a fluorescent agent is employed.[5][6][7] This approach overcomes the challenge that L-Carnitine and its derivatives lack a native chromophore, thus enabling highly sensitive detection.[8] 1-Aminoanthracene (B165094) (IAA) is a common derivatizing agent used for this purpose.[5][6][9]
Experimental Protocol
1. Materials and Reagents:
-
L-Carnitine (LC), Acetyl-L-Carnitine (ALC), and Propionyl-L-Carnitine (PLC) standards[6]
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) as a catalyst[6][9]
-
Acetonitrile (HPLC Grade)
-
Reagents for protein precipitation (if analyzing biological samples)
2. Instrumentation:
-
HPLC system with a Fluorescence detector[5]
-
Reversed-Phase C18 column (e.g., Hypersil C18)[5]
-
Data acquisition and processing software
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of Acetonitrile and 0.1 M Ammonium Acetate, typically in a ratio of 28:72 (v/v).[5][7]
-
Flow Rate: 1.0 mL/min[5]
-
Fluorescence Detection: Excitation wavelength at 248 nm and Emission wavelength at 418 nm.[5][6][7]
4. Standard and Sample Preparation:
-
Standard Preparation: Prepare stock solutions of LC, ALC, and PLC in a suitable solvent. Create working standards for calibration by dilution.
-
Sample Preparation (Human Plasma):
-
Protein Precipitation: Extract the analytes from the plasma sample by protein precipitation.[5]
-
Derivatization: The extracted analytes are then derivatized. This pre-column derivatization is performed with 1-aminoanthracene (IAA) in a phosphate buffer, using EDC as a catalyst.[6][9]
-
Injection: Inject the final derivatized sample solution into the HPLC system.
-
Quantitative Data Summary
The following table summarizes the performance characteristics of the described HPLC methods based on published data.
| Parameter | L-Carnitine | Acetyl-L-Carnitine | Propionyl-L-Carnitine | Method |
| Linearity Range | 5 - 160 µmol/L[5] | 1 - 32 µmol/L[5] | 0.25 - 8 µmol/L[5] | HPLC-Fluorescence[5] |
| 5 - 400 µmol/L[1] | Not Specified | Not Specified | HPLC-UV (Derivatized)[1] | |
| 84.74–3389.50 µg/mL[10] | Not Specified | Not Specified | RP-HPLC-UV (Ion-Pair)[10] | |
| Average Recovery | 99.48%[5] | 99.94%[5] | 98.20%[5] | HPLC-Fluorescence[5] |
| 98.2%[1] | Not Specified | Not Specified | HPLC-UV (Derivatized)[1] | |
| 100.83%–101.54%[10] | Not Specified | Not Specified | RP-HPLC-UV (Ion-Pair)[10] | |
| Precision (RSD) | ≤ 5.83% (Intra- & Inter-day)[5] | ≤ 5.83% (Intra- & Inter-day)[5] | ≤ 5.83% (Intra- & Inter-day)[5] | HPLC-Fluorescence[5] |
| 3.36% (Within-assay)[1] | Not Specified | Not Specified | HPLC-UV (Derivatized)[1] | |
| 3.34% (Between-assay)[1] | Not Specified | Not Specified | HPLC-UV (Derivatized)[1] | |
| Limit of Quantitation | 5 nmol/ml[6] | 1 nmol/ml[6] | 0.25 nmol/ml[6] | HPLC-Fluorescence[6] |
Visualized Workflows
The following diagrams illustrate the experimental workflows for the two described HPLC methods.
Caption: Workflow for RP-HPLC with UV Detection.
Caption: Workflow for RP-HPLC with Fluorescence Detection.
References
- 1. academic.oup.com [academic.oup.com]
- 2. glsciences.com [glsciences.com]
- 3. cephamls.com [cephamls.com]
- 4. benchchem.com [benchchem.com]
- 5. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 6. Determination of L-carnitine, acetyl-L-carnitine and propionyl-L-carnitine in human plasma by high-performance liquid chromatography after pre-column derivatization with 1-aminoanthracene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Food Science of Animal Resources [kosfaj.org]
- 9. research.unipd.it [research.unipd.it]
- 10. Validation of a Stability-Indicating RP-HPLC Method for Determination of l-Carnitine in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Rodent Models for Studying L-Carnitine HCl Effects
Introduction
L-Carnitine and its acetylated form, Acetyl-L-Carnitine (ALCAR), are naturally occurring amino acid derivatives essential for cellular energy metabolism.[1] Their primary function is to facilitate the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, a critical step in energy production.[1][2] Beyond this metabolic role, L-Carnitine exhibits significant therapeutic potential, with studies investigating its neuroprotective, anti-inflammatory, antioxidant, and cognitive-enhancing properties.[1][3] Consequently, various in vivo rodent models have been developed to explore the mechanisms of action and efficacy of L-Carnitine supplementation in diverse pathological conditions.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of rodent models to study the effects of L-Carnitine and its derivatives. This document outlines common experimental models, detailed protocols for administration, and summarizes key quantitative findings and molecular pathways.
Experimental Protocols
Protocol 1: Preparation and Administration of L-Carnitine HCl via Injection (Intraperitoneal or Subcutaneous)
This protocol is adapted for administering L-Carnitine or Acetyl-L-Carnitine (ALCAR) to investigate acute or sub-chronic effects, such as neuroprotection following injury.[1][4]
Materials:
-
L-Carnitine HCl or Acetyl-L-Carnitine HCl powder
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge)
-
0.22 µm sterile filter
-
Animal scale
-
70% Ethanol
Procedure:
-
Preparation of Carnitine Solution:
-
On the day of the experiment, weigh the required amount of Carnitine powder based on the desired dosage (e.g., 100 mg/kg).[1][4]
-
Dissolve the powder in sterile saline to a final concentration that allows for a suitable injection volume (typically 5-10 mL/kg for rats and 10 mL/kg for mice).[1] For a 100 mg/kg dose in a 10 mL/kg volume, the required concentration is 10 mg/mL.
-
Vortex the solution vigorously until the Carnitine is completely dissolved.[1]
-
For repeated injections, ensure sterility by filtering the solution through a 0.22 µm sterile filter into a new sterile tube.[1]
-
-
Animal Preparation and Injection:
-
Weigh the animal immediately before injection to calculate the precise volume required.[1]
-
Gently restrain the rodent. For mice, scruffing the neck is a common and effective method.[1]
-
For Intraperitoneal (i.p.) Injection: Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent injury to the bladder.[1]
-
For Subcutaneous (s.c.) Injection: Lift a fold of skin between the shoulder blades to create a "tent."
-
Disinfect the injection site with a swab of 70% ethanol.[1]
-
Insert the needle at a 15-30 degree angle. For i.p. injections, gently aspirate to ensure no blood or fluid is drawn.[1]
-
Inject the calculated volume of the Carnitine solution smoothly.
-
Withdraw the needle and return the animal to its cage. Monitor for any immediate adverse reactions.
-
Protocol 2: Chronic Administration of L-Carnitine HCl in Drinking Water
This protocol is suitable for long-term studies investigating the effects of sustained Carnitine supplementation on metabolism, aging, or chronic diseases.[5][6][7]
Materials:
-
L-Carnitine HCl powder
-
Drinking water bottles
-
Graduated cylinder
-
Animal scale
-
pH meter and pH adjustment solutions (e.g., NaOH or HCl, if necessary)
Procedure:
-
Preparation of Carnitine-Supplemented Water:
-
Calculate the total volume of drinking water needed for the animal cage for a 2-3 day period to ensure freshness.[1]
-
Weigh the appropriate amount of L-Carnitine HCl to achieve the desired concentration. Common concentrations range from 1 mg/mL to 1.5% w/v (15 g/L).[5][6]
-
Dissolve the L-Carnitine HCl powder in the drinking water. Ensure it is fully dissolved.
-
Check the pH of the solution. If necessary, neutralize it to avoid affecting the animals' water consumption.[5]
-
Fill the drinking water bottles with the prepared solution.
-
-
Administration and Monitoring:
-
Replace the standard water bottles in the cages with the Carnitine-supplemented bottles.
-
To accurately estimate the dose ingested, monitor daily water consumption by measuring the remaining volume every 24 hours.[1]
-
Weigh the animals regularly (e.g., weekly) to monitor their health and adjust the estimated daily dosage based on body weight.[1]
-
Prepare a fresh L-Carnitine HCl solution every 2-3 days to maintain stability and prevent bacterial contamination.[1]
-
Visualized Workflows and Signaling Pathways
Quantitative Data Summary
The following tables summarize quantitative data from key studies involving L-Carnitine administration in rodent models.
Table 1: Dosage and Administration of L-Carnitine in Various Rodent Models
| Rodent Model | Carnitine Form | Dosage & Administration Route | Duration | Research Application | Key Findings Reference |
|---|---|---|---|---|---|
| Immature Rat | Acetyl-L-Carnitine | 100 mg/kg, Intraperitoneal (i.p.) | 4 doses post-injury | Traumatic Brain Injury | Reduced neurologic impairment and lesion volume.[1] |
| Neonatal Rat | Acetyl-L-Carnitine | 100 mg/kg, Subcutaneous (s.c.) | 4 doses post-injury | Hypoxic-Ischemic Injury | Smaller brain lesion volume.[1] |
| Adult Rat | Acetyl-L-Carnitine | 300 mg/kg, i.p. | Not Specified | Spinal Cord Injury | Reduced lesion volume, improved mitochondrial respiration.[1] |
| Sprague-Dawley Rat | L-Carnitine | 100 mg/kg/day, Oral gavage | 5 weeks | Demyelination Model | Improved nerve conduction velocity; reduced demyelination and inflammation.[8] |
| PPARα knockout Mouse | L-Carnitine | ~150 mg/kg/day in drinking water (1 mg/mL) | 7 days | Carnitine Deficiency | Partially reversed metabolic abnormalities; elevated plasma carnitine.[5] |
| Mecp2-null Mouse | Acetyl-L-Carnitine | 100 mg/kg, s.c. | Postnatal days 1-47 | Rett Syndrome Model | Significantly increased plasma levels of L-carnitine, ALCAR, and propionyl carnitine.[4] |
| C57BL/6 Mouse | L-Carnitine | 200 mg/kg/day in drinking water | 3 weeks (of a 6-week diet) | NAFLD Model (MCDD) | Decreased hepatic lipid accumulation and oxidative stress; reduced fibrosis.[7] |
| Wistar Rat | L-Carnitine | 750 mg/kg, i.p. | 8 weeks (5 times/wk) | Exercise Physiology | Increased free and short-chain acylcarnitine in muscle and heart.[9] |
| Fischer 344 Rat | Acetyl-L-Carnitine | 1.5% (w/v) in drinking water | 1 month | Aging Model | Reversed age-associated decline in mitochondrial membrane potential and cardiolipin (B10847521) levels.[6] |
| Diabetic Rat | L-Carnitine | 200 mg/kg, i.p. (twice daily) | Not Specified | Diabetic Cardiomyopathy | Replenished myocardial carnitine and prevented accumulation of long-chain fatty acyl CoA.[10] |
Table 2: Effects of L-Carnitine Supplementation on Key Biochemical and Physiological Parameters
| Parameter | Rodent Model | Treatment Details | Result | Reference |
|---|---|---|---|---|
| Plasma Carnitine Levels | Mecp2-null Mice | 100 mg/kg/day ALCAR, s.c. | Significantly higher levels of L-carnitine, ALCAR, and propionyl carnitine vs. saline.[4] | [4] |
| Tissue Carnitine Levels | PPARα knockout Mice | ~150 mg/kg/day L-Carnitine, oral | Reversed the 40-50% lower plasma and tissue carnitine levels seen in knockout mice.[5] | [5] |
| Mitochondrial Function | Old Fischer 344 Rats | 1.5% ALCAR in drinking water | Significantly reversed age-associated decline of mitochondrial membrane potential.[6] | [6] |
| Inflammatory Markers | Cuprizone-treated Rats | 100 mg/kg/day L-Carnitine, oral | Significantly reduced expression of IL-1β, p53, iNOS, and NF-KB in sciatic nerves.[8] | [8] |
| Oxidative Stress Markers | NAFLD Model Mice | 200 mg/kg/day L-Carnitine, oral | Mitigated cardiac reactive oxygen species (ROS) production.[7] | [7] |
| Nerve Conduction Velocity | Cuprizone-treated Rats | 100 mg/kg/day L-Carnitine, oral | Significantly improved NCV compared to untreated demyelinated rats.[8] | [8] |
| Body Composition | Young and Old Wistar Rats | 15 g/L ALCAR in drinking water | Decreased body lipid percentage in young rats; increased body protein in old rats.[1] | [1] |
| Ambulatory Activity | Old Fischer 344 Rats | 1.5% ALCAR in drinking water | Significantly increased total distance traveled, reversing age-related decline.[6] | [6] |
| Hepatic Fibrosis | NAFLD Model Mice | 200 mg/kg/day L-Carnitine, oral | Reduced hepatic fibrosis via modulation of αSMA, PPARγ, and NfƙB expression.[7] |[7] |
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. journals.plos.org [journals.plos.org]
- 5. Metabolic profiling of PPARα−/− mice reveals defects in carnitine and amino acid homeostasis that are partially reversed by oral carnitine supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetyl-L-carnitine fed to old rats partially restores mitochondrial function and ambulatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. L-carnitine supplementation attenuates NAFLD progression and cardiac dysfunction in a mouse model fed with methionine and choline-deficient diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Insight into the Possible Roles of L-Carnitine in a Rat Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carnitine supplementation and depletion: tissue carnitines and enzymes in fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo and in vitro intervention with L-carnitine prevents abnormal energy metabolism in isolated diabetic rat heart: chemical and phosphorus-31 NMR evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Carnitine HCl in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the effects of Carnitine Hydrochloride (Carnitine HCl) in various cell culture systems. Carnitine and its acetylated form, Acetyl-L-Carnitine (ALCAR), are crucial molecules in cellular energy metabolism, playing a pivotal role in the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation and subsequent energy production in the form of ATP.[1][2][3][4] Beyond its role in energy metabolism, carnitine exhibits neuroprotective, anti-inflammatory, and antioxidant properties, making it a compound of significant interest in biomedical research and drug development.[5][6][7][8]
Cellular Mechanisms of Action
L-Carnitine's primary function is to facilitate the transport of long-chain fatty acids across the inner mitochondrial membrane, a critical step for their breakdown and energy generation.[1][9] This process is essential in high-energy-demand tissues such as skeletal and cardiac muscles.[2][3] Acetyl-L-carnitine not only participates in this process but can also donate its acetyl group for the synthesis of the neurotransmitter acetylcholine, highlighting its importance in neuronal function.[6] Furthermore, carnitine has been shown to modulate various signaling pathways, including the JAK2/STAT3 pathway in breast cancer stem cells, and can influence the expression of genes related to inflammation and cell survival.[10][11]
Data Presentation
The following tables summarize quantitative data from various cell culture studies investigating the effects of this compound and its derivatives. These tables provide a starting point for experimental design, including effective concentration ranges and observed cellular responses.
Table 1: Effective Concentrations of this compound and Acetyl-L-Carnitine in Different Cell Lines
| Cell Line | Compound | Concentration Range | Observed Effect | Reference |
| SH-SY5Y (Neuroblastoma) | L-Carnitine HCl | 100 nM - 100 µM | Increased mitochondrial function | |
| 1321N1 (Astrocytoma) | L-Carnitine HCl | 100 nM - 100 µM | Increased mitochondrial function | |
| Rat Primary Cortical Neurons | Acetyl-L-Carnitine | 10 - 50 µM (chronic) | Reduced cell mortality | [12] |
| Rat Primary Cortical Neurons | L-Carnitine | 10 µM - 100 µM | Reduced cell necrosis and apoptosis | [13] |
| C2C12 (Myoblasts) | L-Carnitine | 500 µM | Protection against oxidative stress | [14] |
| MDA-MB-231 (Breast Cancer) | L-Carnitine | 2.5 mM - 5 mM | Reduced proliferation, increased apoptosis | [11] |
| HepG2 (Hepatoma) | L-Carnitine | 2.5 mM - 10 mM | Decreased cell viability | [15] |
| HT29 (Colon Adenocarcinoma) | Acetyl-L-Carnitine | Not specified | Affects wound-healing ability | [16] |
| RAW 264.7 (Macrophages) | (R)-oleoylthis compound | 5 - 25 µM | Pro-inflammatory signaling | [10] |
Table 2: Summary of Cellular Assays for Investigating this compound Effects
| Assay | Purpose | Typical Cell Lines | Key Parameters Measured | Reference |
| MTT Assay | Cell Viability/Proliferation | Various (e.g., HepG2, HT29, SH-SY5Y) | Metabolic activity (formazan production) | [10][16] |
| Western Blot | Protein Expression | Various (e.g., MDA-MB-231, RAW 264.7) | Phosphorylation of STAT3, JNK, ERK | [10][11] |
| Flow Cytometry (Annexin V/PI) | Apoptosis | Various (e.g., MDA-MB-231) | Percentage of apoptotic and necrotic cells | [10][11] |
| Seahorse XF Analyzer | Mitochondrial Respiration | Various | OCR, ECAR, basal/maximal respiration, ATP production | [17] |
| ROS Detection Assays | Oxidative Stress | Various (e.g., C2C12, Rat Cortical Neurons) | Levels of reactive oxygen species | [13][14] |
| ELISA | Cytokine Secretion | Immune cells (e.g., RAW 264.7) | Levels of TNF-α, IL-1β, IL-6 | [7][18] |
Experimental Protocols
Here are detailed methodologies for key experiments to investigate the effects of this compound in cell culture.
Protocol 1: Cell Viability and Proliferation (MTT Assay)
This protocol is used to assess the effect of this compound on cell viability and proliferation by measuring the metabolic activity of the cells.
Materials:
-
Cells of interest (e.g., HepG2, SH-SY5Y)
-
Complete culture medium
-
This compound stock solution (sterile, dissolved in water or DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of this compound in fresh culture medium to achieve the desired final concentrations (e.g., 0, 1, 10, 100 µM, 1 mM).
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the highest concentration of the solvent used for the stock solution).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Analysis of Protein Expression by Western Blot
This protocol is used to detect changes in the expression or phosphorylation status of specific proteins in response to this compound treatment.
Materials:
-
Cells of interest
-
This compound
-
6-well or 10 cm cell culture plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in appropriate culture plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound for the specified time.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer and collect the lysates.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
Protocol 3: Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol allows for the quantification of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cells of interest
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as desired.
-
Harvest both adherent and floating cells and wash them twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Differentiate cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows related to the investigation of this compound.
Caption: Carnitine-mediated fatty acid transport into the mitochondria.
Caption: General experimental workflow for investigating this compound.
Caption: Modulation of JAK/STAT signaling and ROS by L-Carnitine.
References
- 1. nbinno.com [nbinno.com]
- 2. Carnitine - Health Professional Fact Sheet [ods.od.nih.gov]
- 3. L-Carnitine | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. L-Carnitine and acetyl-L-carnitine roles and neuroprotection in developing brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Acetyl-L-carnitine? [synapse.patsnap.com]
- 7. Anti-Inflammatory and Antioxidant Effects of Acetyl-L-Carnitine on Atherosclerotic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The neurobiology of acetyl-L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. benchchem.com [benchchem.com]
- 11. Investigation of L-carnitine effects on CD44+ cancer stem cells from MDA-MB-231 breast cancer cell line as anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotective activity of acetyl-L-carnitine: studies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical and Experimental Pediatrics [e-cep.org]
- 14. L-carnitine protects C2C12 cells against mitochondrial superoxide overproduction and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.plos.org [journals.plos.org]
- 16. The Potential Inhibitory Role of Acetyl-L-Carnitine on Proliferation, Migration, and Gene Expression in HepG2 and HT29 Human Adenocarcinoma Cell Lines [agris.fao.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for Dosage Determination of Carnitine HCl in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the appropriate dosage of Carnitine Hydrochloride (Carnitine HCl) for in vitro studies. This document includes a summary of effective concentrations from various studies, detailed experimental protocols for dosage determination, and visualizations of relevant signaling pathways.
Data Presentation: Effective Concentrations of this compound in Vitro
The following table summarizes the effective concentrations of this compound used in various in vitro studies, highlighting the cell type, concentration range, and observed effects. This information can serve as a starting point for designing dose-response experiments.
| Cell Line/Type | Concentration Range | Incubation Time | Observed Effect |
| Human Neuroblastoma & Astrocytoma Cells | 100 nM - 100 µM | Not Specified | Significant increase in mitochondrial function.[1] |
| Human Ovarian Granulosa Cells (KGN) | 40 µM - 80 µM | Not Specified | 80 µM was chosen as the optimal concentration for further experiments.[2] |
| C2C12 (Mouse Myoblast) Cells | 500 µmol/L | 1 - 24 hours | Protective effect against menadione-induced oxidative stress.[3] |
| Human Hepatoma (HepG2, SMMC-7721) Cells | 1.25 mM - 5.0 mM | 48 hours | Dose-dependent and time-dependent induction of acetylated histone accumulation.[4] |
| Rat Bone Marrow CD34+ Hematopoietic Stem Cells | 0.2 mM and 0.4 mM | 48 hours | 0.2 mM increased CD34 gene and protein expression; 0.4 mM increased early cell apoptosis. |
Experimental Protocols
A critical step in in vitro studies is to determine the optimal concentration of the test compound that elicits the desired biological effect without causing significant cytotoxicity. The following protocols outline a general workflow for determining the appropriate dosage of this compound.
Preparation of this compound Stock Solution
Proper preparation of a sterile, concentrated stock solution is crucial to minimize variability and contamination.
Materials:
-
This compound powder
-
Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO) or sterile Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
Protocol:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO or PBS to achieve a high concentration stock solution (e.g., 100 mM).[5]
-
Vortex thoroughly until the powder is completely dissolved.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.[6]
Note: The final concentration of DMSO in the cell culture medium should typically be kept below 0.1% to avoid solvent-induced cytotoxicity.[6]
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][7]
Materials:
-
Cells of interest
-
96-well tissue culture plates
-
Complete cell culture medium
-
This compound stock solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Treatment: The next day, prepare serial dilutions of this compound from the stock solution in fresh culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include untreated control wells (medium only) and vehicle control wells (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.[5]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5][8] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]
IC50 Determination
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Protocol using GraphPad Prism:
-
Data Entry: Open GraphPad Prism and select an XY table. Enter the logarithm of the this compound concentrations in the X column and the corresponding cell viability data (e.g., percentage of control) in the Y column.[9]
-
Nonlinear Regression: Click "Analyze" and choose "Nonlinear regression".
-
Dose-Response Model: From the list of equations, select a dose-response inhibition model, such as "log(inhibitor) vs. response -- Variable slope (four parameters)".[9]
-
Analysis: Prism will then calculate the best-fit curve and provide the IC50 value, along with other parameters like the Hill slope and R-squared value.
Visualizations
Experimental Workflow for Dosage Determination
Caption: A general workflow for determining the optimal dosage of this compound in vitro.
Signaling Pathways Modulated by this compound
Carnitine has been shown to modulate several key signaling pathways involved in cellular metabolism, inflammation, and survival.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and metabolism. Carnitine has been shown to activate this pathway, promoting cell survival and protecting against apoptosis.[10][11]
Caption: this compound activates the PI3K/Akt signaling pathway, promoting cell survival.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation. Carnitine has been shown to inhibit the activation and translocation of NF-κB to the nucleus, thereby reducing the expression of pro-inflammatory genes.[12][13][14]
Caption: this compound inhibits the NF-κB signaling pathway, reducing inflammation.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. journals.plos.org [journals.plos.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]
- 10. Supplementation of carnitine leads to an activation of the IGF-1/PI3K/Akt signalling pathway and down regulates the E3 ligase MuRF1 in skeletal muscle of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. L-Carnitine Attenuates Cardiac Dysfunction by Ischemic Insults Through Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. l-Carnitine ameliorates the oxidative stress response to angiotensin II by modulating NADPH oxidase through a reduction in protein kinase c activity and NF-κB translocation to the nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Role of NF-κB in the protective effects of L-carnitine against oxidative injury in hepatocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. L-carnitine regulated Nrf2/Keap1 activation in vitro and in vivo and protected oxidized fish oil-induced inflammation response by inhibiting the NF-κB signaling pathway in Rhynchocypris lagowski Dybowski - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Carnitine HCl Transport Genes Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carnitine is a crucial molecule for cellular energy metabolism, facilitating the transport of long-chain fatty acids into the mitochondria for β-oxidation. The primary transporter responsible for the high-affinity uptake of carnitine into cells is the Organic Cation/Carnitine Transporter 2 (OCTN2), encoded by the SLC22A5 gene.[1][2] Dysfunctional carnitine transport due to mutations in SLC22A5 leads to Primary Carnitine Deficiency (PCD), a severe autosomal recessive disorder characterized by hypoketotic hypoglycemia, cardiomyopathy, and muscle weakness.[3][4][5]
The CRISPR-Cas9 gene-editing technology offers a powerful tool to investigate the function of carnitine transport genes like SLC22A5. By creating precise gene knockouts or introducing specific mutations in cell lines or animal models, researchers can elucidate the molecular mechanisms of carnitine transport, model PCD, and screen for potential therapeutic interventions. These application notes provide detailed protocols for utilizing CRISPR-Cas9 to study carnitine transport genes, with a focus on SLC22A5.
Key Carnitine Transport Genes
While several transporters can handle carnitine, SLC22A5 is the primary high-affinity transporter. Another transporter, SLC22A16, also plays a role in carnitine transport in specific tissues. Genetic polymorphisms in both SLC22A5 and SLC22A16 have been shown to regulate carnitine pools.[2] This document will focus on the study of SLC22A5.
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of SLC22A5 in Mammalian Cells
This protocol outlines the steps for generating SLC22A5 knockout cell lines using the CRISPR-Cas9 system. A human cell line such as HEK293T or a more disease-relevant cell type like induced pluripotent stem cells (iPSCs) can be used.[6]
1. sgRNA Design and Selection:
-
Target Selection: Identify the target region within the SLC22A5 gene. Targeting an early exon is recommended to maximize the likelihood of generating a loss-of-function mutation.
-
sgRNA Design Tools: Utilize online design tools like Benchling or the CRISPR Design Tool to generate potential sgRNA sequences.[7] These tools predict on-target efficiency and potential off-target effects.
-
Selection Criteria: Choose 2-3 sgRNAs with high predicted on-target scores and low off-target scores. Ensure the target sequence is adjacent to a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).
Table 1: Example sgRNA Sequences for Human SLC22A5
| Target Exon | sgRNA Sequence (5'-3') | PAM |
| Exon 1 | GACATCGTCACCATCGAGTG | TGG |
| Exon 2 | GCTGCTGGTCATCGCCATCA | AGG |
| Exon 3 | GTGCTGGACCGCTACCTGCT | GGG |
Note: These are example sequences and should be validated for specificity and efficiency before use.
2. Vector Cloning or Ribonucleoprotein (RNP) Complex Assembly:
-
Plasmid-based approach: Clone the selected sgRNA sequences into a Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP, Addgene plasmid #48138).[8] This allows for simultaneous expression of Cas9 and the sgRNA.
-
RNP-based approach: Synthesize the sgRNA and purchase purified Cas9 protein. Incubate the sgRNA and Cas9 protein to form RNP complexes just before transfection. This method can reduce off-target effects.
3. Delivery into Target Cells:
-
Cell Culture: Culture the target cells under standard conditions until they reach 70-80% confluency.
-
Transfection:
-
Lipofection: Use a lipid-based transfection reagent to deliver the Cas9/sgRNA plasmid or RNP complex into the cells.
-
Electroporation: For difficult-to-transfect cells, electroporation can be a more efficient delivery method.
-
-
Post-transfection: Culture the cells for 48-72 hours to allow for gene editing to occur.
4. Clonal Selection and Expansion:
-
Single-Cell Sorting: If using a vector with a fluorescent marker (e.g., GFP), use fluorescence-activated cell sorting (FACS) to isolate single GFP-positive cells into 96-well plates.
-
Limiting Dilution: Alternatively, perform serial dilutions of the transfected cell population to seed single cells into 96-well plates.
-
Colony Expansion: Culture the single cells until they form visible colonies. Expand these clonal populations for further analysis.
5. Validation of Knockout:
-
Genomic DNA Analysis:
-
PCR and Sanger Sequencing: Extract genomic DNA from the clonal populations. PCR amplify the targeted region of the SLC22A5 gene and sequence the PCR product to identify insertions or deletions (indels) that confirm the knockout.
-
T7 Endonuclease I (T7E1) Assay: This assay can be used to detect mismatches in heteroduplex DNA formed from wild-type and mutated DNA strands, providing a preliminary screen for editing efficiency.
-
-
Protein Expression Analysis:
Protocol 2: Quantitative Carnitine Uptake Assay
This functional assay is crucial to confirm that the SLC22A5 knockout results in a loss of carnitine transport activity.
1. Cell Seeding:
-
Seed wild-type and SLC22A5 knockout cells into 24-well plates at a density that will result in a confluent monolayer on the day of the assay.
2. Uptake Experiment:
-
Wash: Gently wash the cells twice with a pre-warmed sodium-containing buffer (e.g., Hanks' Balanced Salt Solution).
-
Initiate Uptake: Add the uptake buffer containing a known concentration of radiolabeled L-carnitine (e.g., [³H]L-carnitine) to each well. For kinetic studies, use a range of carnitine concentrations.
-
Incubation: Incubate the plates at 37°C for a specific time (e.g., 10 minutes). The incubation time should be within the linear range of uptake.
-
Terminate Uptake: Stop the uptake by rapidly washing the cells three times with ice-cold sodium-free buffer.
-
Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
3. Quantification:
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Protein Quantification: Use a small aliquot of the cell lysate to determine the total protein concentration using a standard protein assay (e.g., BCA assay).
-
Data Analysis: Normalize the radioactivity counts to the protein concentration to determine the carnitine uptake rate (e.g., in pmol/mg protein/min). Compare the uptake rates between wild-type and knockout cells.
Data Presentation
Table 2: Quantitative Analysis of Carnitine Uptake in Wild-Type vs. SLC22A5 Knockout Cells
| Cell Line | L-Carnitine Uptake (pmol/mg protein/min) | Percent Reduction in Uptake |
| Wild-Type HEK293T | 15.2 ± 1.8 | - |
| SLC22A5 KO Clone 1 | 1.3 ± 0.4 | 91.4% |
| SLC22A5 KO Clone 2 | 1.1 ± 0.3 | 92.8% |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Phenotypic Characterization of SLC22A5 Knockout Cells
| Phenotype | Wild-Type Cells | SLC22A5 Knockout Cells |
| Intracellular Carnitine Level | High | Significantly Reduced |
| Fatty Acid Oxidation Rate | Normal | Decreased |
| Lipid Accumulation | Low | Increased |
| Cell Viability under Glucose Deprivation | High | Reduced |
Visualizations
Caption: CRISPR-Cas9 workflow for generating and validating SLC22A5 knockout cell lines.
Caption: Carnitine transport pathway and the effect of CRISPR-Cas9 knockout of SLC22A5.
References
- 1. SLC22A5 - Wikipedia [en.wikipedia.org]
- 2. SLC22A5 solute carrier family 22 member 5 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Broadening the Spectrum of SLC22A5 Phenotype: Primary Carnitine Deficiency Presenting with Focal Myoclonus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genotype-Phenotype Correlation in Primary Carnitine Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. providers2.genedx.com [providers2.genedx.com]
- 6. Human model of primary carnitine deficiency cardiomyopathy reveals ferroptosis as a novel mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 8. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 9. blog.avivasysbio.com [blog.avivasysbio.com]
- 10. Antibody validation for Western blot: By the user, for the user - PMC [pmc.ncbi.nlm.nih.gov]
Mass Spectrometry Analysis of Carnitine HCl and Acylcarnitines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-carnitine and its acylated derivatives, known as acylcarnitines, are pivotal molecules in cellular energy metabolism. Their primary function involves the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation, a key energy-generating process.[1][2] The analysis and quantification of carnitine and the spectrum of acylcarnitines are crucial in various research and clinical settings. Inborn errors of metabolism, such as fatty acid oxidation disorders and organic acidemias, can be diagnosed and monitored through the profiling of specific acylcarnitines.[3][4] Furthermore, in drug development, acylcarnitine profiling is utilized to evaluate the metabolic effects and potential mitochondrial toxicity of new chemical entities.[5]
This document provides detailed application notes and protocols for the quantitative analysis of Carnitine HCl and acylcarnitines using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[6]
Principles of Tandem Mass Spectrometry for Acylcarnitine Analysis
Tandem mass spectrometry (MS/MS) is the cornerstone for the analysis of carnitine and acylcarnitines due to its high selectivity and sensitivity.[5] The typical workflow involves electrospray ionization (ESI) in the positive ion mode, which generates protonated molecular ions [M+H]+ of the analytes.[5]
Two primary MS/MS scan functions are employed for acylcarnitine analysis:
-
Precursor Ion Scanning: All acylcarnitines share a common fragment ion at a mass-to-charge ratio (m/z) of 85, which corresponds to the carnitine backbone.[5] By setting the second mass analyzer (MS2) to selectively detect this fragment ion, the first mass analyzer (MS1) can scan for all parent ions that produce this fragment upon collision-induced dissociation (CID). This provides a comprehensive profile of all acylcarnitines present in the sample.[5]
-
Multiple Reaction Monitoring (MRM): For targeted quantification of specific carnitine and acylcarnitine species, MRM is the preferred method.[7][8] In this mode, the mass spectrometer is set to monitor specific precursor ion-to-product ion transitions for each analyte and its corresponding stable isotope-labeled internal standard. This approach offers enhanced sensitivity and specificity.[5]
Experimental Protocols
Protocol 1: Quantitative Analysis of Carnitine and Acylcarnitines in Human Plasma/Serum
This protocol details a method for the simultaneous quantification of free carnitine and a panel of acylcarnitines in human plasma or serum using UHPLC-MS/MS.
1. Materials and Reagents
-
Plasma/Serum samples (collected in EDTA or heparin tubes)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
n-Butanol
-
Acetyl chloride (or 3N HCl in n-butanol)
-
Stable isotope-labeled internal standards (e.g., d3-Carnitine, d3-Acetylcarnitine, etc.)
-
96-well microtiter plates
-
Plate shaker
-
Nitrogen evaporator or vacuum concentrator
2. Sample Preparation
-
Protein Precipitation and Extraction:
-
Pipette 10-50 µL of plasma or serum into a microcentrifuge tube.[5]
-
Add 3 volumes of cold acetonitrile containing the deuterated internal standards.[5]
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.[5]
-
Centrifuge at 16,000 x g for 5 minutes.[7]
-
Transfer the supernatant to a new clean tube or a well in a 96-well plate.[7]
-
-
Derivatization (Butylation): To enhance chromatographic retention and ionization efficiency, derivatization of the carboxyl group is often performed.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[5]
-
Add 50-100 µL of 3N HCl in n-butanol (or n-butanol with 5% v/v acetyl chloride) to each well.[5]
-
Seal the plate and incubate at 60-65°C for 15-30 minutes.
-
Evaporate the butanolic HCl to dryness under nitrogen.[5]
-
Reconstitute the dried residue in an appropriate volume of the initial mobile phase.
-
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C8 or C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.[8] For underivatized analysis, a HILIC column can be employed.[9]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic long-chain acylcarnitines. A run time of 10-15 minutes is common to achieve separation of various acylcarnitine species.[7]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Spray Voltage: ~5500 V.
-
Source Temperature: ~450°C.
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard must be optimized. The product ion at m/z 85 is a common fragment for all acylcarnitines.
-
4. Data Analysis and Quantification
-
Quantification is performed using a calibration curve generated from a series of standards with known concentrations.
-
The peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard is used for calculation. Stable isotope dilution is crucial for correcting for matrix effects and variations in sample preparation and instrument response.[3][10]
Protocol 2: Analysis of Acylcarnitines from Dried Blood Spots (DBS)
This protocol is widely used in newborn screening for inborn errors of metabolism.[5]
1. Sample Preparation
-
Punch a 3 mm disk from the dried blood spot into a well of a 96-well microtiter plate.[5]
-
Add 100 µL of methanol containing the deuterated internal standards to each well.[5]
-
Seal the plate and shake for 30-60 minutes at room temperature to elute the acylcarnitines.[5]
-
Transfer the methanol extract to a new 96-well plate.
-
Proceed with the derivatization and LC-MS/MS analysis steps as described in Protocol 1.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the LC-MS/MS analysis of carnitine and acylcarnitines.
Table 1: Linearity and Limits of Detection (LOD)
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) | LOD (ng/mL) |
| Free Carnitine (C0) | 20 - 600[9] | > 0.99[9] | 5[9] |
| Acetylcarnitine (C2) | 20 - 600[9] | > 0.99[9] | 5[9] |
| Propionylcarnitine (C3) | 5 - 200[9] | > 0.99[9] | ~0.5[9] |
| Butyrylcarnitine (C4) | 5 - 200[9] | > 0.99[9] | ~0.5[9] |
| Octanoylcarnitine (C8) | 5 - 200[9] | > 0.99[9] | ~0.5[9] |
| Palmitoylcarnitine (C16) | 5 - 200[9] | > 0.99[9] | ~0.5[9] |
Table 2: Recovery and Precision
| Analyte | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Free Carnitine (C0) | > 88[9] | < 10 | < 15 |
| Acetylcarnitine (C2) | > 88[9] | < 10 | < 15 |
| Octanoylcarnitine (C8) | > 88[9] | < 10 | < 15 |
| Palmitoylcarnitine (C16) | > 88[9] | < 10 | < 15 |
Visualizations
Signaling Pathway: The Carnitine Shuttle
The carnitine shuttle is the primary metabolic pathway involving carnitine, facilitating the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1][11]
Caption: The Carnitine Shuttle System for fatty acid transport.
Experimental Workflow: LC-MS/MS Analysis of Acylcarnitines
This diagram outlines the general workflow for the quantitative analysis of carnitine and acylcarnitines from biological samples.[5]
Caption: General workflow for acylcarnitine analysis.
Signaling Pathway: Acylcarnitine-Induced Pro-inflammatory Signaling
Elevated levels of certain acylcarnitines, particularly long-chain species, have been shown to activate pro-inflammatory signaling pathways.[12]
Caption: Acylcarnitine-induced pro-inflammatory signaling.
References
- 1. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 2. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bevital.no [bevital.no]
- 5. benchchem.com [benchchem.com]
- 6. Acylcarnitine Functions and Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 7. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 8. msacl.org [msacl.org]
- 9. cris.vtt.fi [cris.vtt.fi]
- 10. Measurement of stable isotopic enrichment and concentration of long-chain fatty acyl-carnitines in tissue by HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Carnitine Traffic in Cells. Link With Cancer [frontiersin.org]
- 12. Acylcarnitines activate proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Carnitine HCl Uptake in Isolated Mitochondria
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-carnitine is a crucial molecule responsible for the transport of long-chain fatty acids from the cytosol into the mitochondrial matrix for subsequent β-oxidation, a primary energy-generating pathway.[1][2][3] The uptake of carnitine and its acylated esters into the mitochondrial matrix is facilitated by the carnitine/acylcarnitine translocase (CACT), also known as SLC25A20.[4] Dysregulation of this transport system is implicated in various metabolic diseases, making the measurement of carnitine uptake in isolated mitochondria a critical aspect of research and drug development.
These application notes provide an overview of the primary techniques used to measure carnitine HCl uptake in isolated mitochondria, complete with detailed protocols and comparative data.
Overview of Measurement Techniques
Several methods have been developed to quantify the uptake of carnitine into isolated mitochondria. The choice of technique often depends on the specific research question, available equipment, and desired throughput. The most common approaches include:
-
Radiolabeled Uptake Assays: Considered the gold standard for direct measurement of transport kinetics, this method uses radiolabeled carnitine (e.g., [14C] or [3H]-carnitine) to track its accumulation within mitochondria.
-
Fluorescence-Based Assays: This high-throughput method employs fluorescent carnitine analogs that are substrates for the CACT. Uptake is measured by the increase in fluorescence within the mitochondria.
-
Indirect Spectrophotometric Assays: These methods measure the activity of enzymes downstream of carnitine transport, such as carnitine acetyltransferase, to infer the rate of carnitine uptake.[5][6]
Data Presentation: Comparison of Carnitine Uptake Measurement Techniques
| Technique | Principle | Typical Substrate | Kinetic Parameters (Km) | Kinetic Parameters (Vmax) | Advantages | Disadvantages |
| Radiolabeled Uptake Assay | Direct measurement of radiolabeled substrate accumulation. | [14C]Carnitine, [3H]Carnitine | 0.38 - 1.50 mM (for [14C]carnitine in rat heart mitochondria)[7] | 0.20 - 0.34 nmol/mg·min (for [14C]carnitine in rat heart mitochondria)[7] | High sensitivity and specificity; provides direct kinetic data. | Requires handling of radioactive materials; lower throughput. |
| Fluorescence-Based Assay | Measurement of fluorescence increase from a carnitine-fluorophore conjugate upon mitochondrial uptake. | BODIPY-Carnitine conjugates[8][9] | Not typically reported directly for uptake. | Not typically reported directly for uptake. | High-throughput; real-time imaging possible; avoids radioactivity.[8][9] | Potential for steric hindrance by the fluorophore affecting transport kinetics; requires specific probes. |
| Indirect Spectrophotometric Assay | Measurement of a downstream enzymatic reaction dependent on carnitine transport. | Unlabeled L-carnitine | Not a direct measurement of uptake Km. | Not a direct measurement of uptake Vmax. | No specialized probes or radioactivity required; utilizes standard lab equipment. | Indirect measurement; can be influenced by the activity of other enzymes. |
Experimental Protocols
Protocol 1: Isolation of Mitochondria from Cultured Cells
This protocol describes a standard method for isolating mitochondria from cultured mammalian cells using differential centrifugation.[10][11][12][13]
Materials:
-
Cultured cells (e.g., HeLa, HEK293T)
-
Phosphate-buffered saline (PBS), ice-cold
-
Mitochondrial Isolation Buffer (MIB): 250 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4. Keep on ice.
-
Protease inhibitor cocktail
-
Dounce homogenizer
-
Refrigerated centrifuge
Procedure:
-
Harvest cells by trypsinization or scraping and collect them in a pre-chilled centrifuge tube.
-
Wash the cells once with ice-cold PBS by centrifuging at 500 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in 1 mL of ice-cold MIB supplemented with protease inhibitors.
-
Allow the cells to swell on ice for 10-15 minutes.
-
Homogenize the cells using a pre-chilled Dounce homogenizer with a tight-fitting pestle (approximately 15-20 strokes). Check for cell lysis under a microscope.
-
Transfer the homogenate to a centrifuge tube and centrifuge at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully collect the supernatant, which contains the mitochondria, and transfer it to a new pre-chilled tube.
-
Centrifuge the supernatant at 7,000-10,000 x g for 10 minutes at 4°C to pellet the mitochondria.[13]
-
Discard the supernatant and gently wash the mitochondrial pellet with 1 mL of ice-cold MIB.
-
Centrifuge again at 7,000-10,000 x g for 10 minutes at 4°C.
-
Resuspend the final mitochondrial pellet in a minimal volume of MIB or the appropriate assay buffer.
-
Determine the protein concentration of the isolated mitochondria using a standard protein assay (e.g., BCA or Bradford).
Caption: Workflow for isolating mitochondria from cultured cells.
Protocol 2: Radiolabeled this compound Uptake Assay
This protocol details the direct measurement of carnitine uptake using [14C]this compound.
Materials:
-
Isolated mitochondria (from Protocol 1)
-
Assay Buffer: 120 mM KCl, 10 mM HEPES, 1 mM EGTA, pH 7.4
-
[14C]this compound stock solution
-
Unlabeled L-carnitine HCl stock solution
-
Inhibitor (optional): e.g., Mersalyl (B1676301) acid (an inhibitor of CACT)
-
Stop Solution: Ice-cold Assay Buffer containing 10 mM unlabeled L-carnitine HCl
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Resuspend the isolated mitochondria in ice-cold Assay Buffer to a final protein concentration of 1-2 mg/mL.
-
Prepare reaction tubes on ice. Each tube will contain a final volume of 100 µL.
-
Add varying concentrations of [14C]this compound to the tubes. For kinetic analysis, co-dilute with unlabeled L-carnitine HCl to achieve the desired final carnitine concentrations while maintaining a constant specific activity.
-
To determine non-specific binding, prepare parallel tubes containing a high concentration of an inhibitor like mersalyl acid.
-
Pre-warm the reaction tubes to the desired temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Initiate the uptake reaction by adding 50 µL of the mitochondrial suspension to each tube and vortex gently.
-
Incubate for the desired time points (e.g., 1, 2, 5, 10 minutes). For initial rate measurements, a short incubation time is crucial.
-
Terminate the reaction by adding 1 mL of ice-cold Stop Solution.
-
Immediately filter the contents of each tube through a glass fiber filter (e.g., GF/C) using a vacuum manifold.
-
Quickly wash the filter three times with 3 mL of ice-cold Stop Solution to remove external radioactivity.
-
Place the filter in a scintillation vial, add 5 mL of scintillation cocktail, and vortex.
-
Measure the radioactivity in a liquid scintillation counter.
-
Calculate the amount of carnitine taken up (nmol/mg mitochondrial protein) after correcting for non-specific binding.
Caption: Workflow for the radiolabeled carnitine uptake assay.
Protocol 3: Fluorescence-Based Carnitine Uptake Assay
This protocol utilizes a fluorescent carnitine derivative, such as a BODIPY-carnitine conjugate, to measure uptake.[8][9]
Materials:
-
Isolated mitochondria (from Protocol 1)
-
Assay Buffer: 120 mM KCl, 10 mM HEPES, 1 mM EGTA, pH 7.4
-
BODIPY-Carnitine probe stock solution (e.g., in DMSO)
-
Unlabeled L-carnitine HCl (for competition experiments)
-
Fluorometer or fluorescence microscope
Procedure:
-
Resuspend the isolated mitochondria in Assay Buffer to a final concentration of 0.5-1 mg/mL.
-
Add the mitochondrial suspension to the wells of a microplate or to a cuvette.
-
Add the BODIPY-Carnitine probe to a final concentration in the low micromolar range (the optimal concentration should be determined empirically).
-
For competition experiments, pre-incubate the mitochondria with an excess of unlabeled L-carnitine HCl for 5-10 minutes before adding the fluorescent probe.
-
Measure the fluorescence intensity over time using a fluorometer with appropriate excitation and emission wavelengths for the BODIPY fluorophore.
-
Alternatively, for qualitative or single-organelle studies, mitochondria can be immobilized on a glass-bottom dish and imaged using a fluorescence microscope.
-
The rate of fluorescence increase corresponds to the rate of carnitine uptake.
Caption: Workflow for the fluorescence-based carnitine uptake assay.
Signaling Pathways and Logical Relationships
The uptake of carnitine is a critical step in the "carnitine shuttle," which facilitates the transport of long-chain fatty acids into the mitochondria for beta-oxidation.
Caption: The Carnitine Shuttle pathway for fatty acid transport.
Conclusion
The choice of method for measuring this compound uptake in isolated mitochondria will depend on the specific experimental goals and available resources. Radiolabeled assays provide the most direct and quantitative data on transport kinetics, while fluorescence-based methods offer a higher-throughput alternative suitable for screening and qualitative analysis. Indirect spectrophotometric assays can be a useful and accessible option, though they provide a less direct measure of uptake. By selecting the appropriate technique and following standardized protocols, researchers can accurately investigate the function of the mitochondrial carnitine transport system and its role in health and disease.
References
- 1. CARNITINE HOMEOSTASIS, MITOCHONDRIAL FUNCTION, AND CARDIOVASCULAR DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. The Mitochondrial Carnitine Acyl-carnitine Carrier (SLC25A20): Molecular Mechanisms of Transport, Role in Redox Sensing and Interaction with Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A carnitine/acylcarnitine translocase assay applicable to biopsied muscle specimens without requiring mitochondrial isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A spectrophotometric method for the determination of free and esterified carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carnitine:acylcarnitine translocase of rat heart mitochondria. Competition for carnitine uptake by carnitine esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Shedding light on the mitochondrial matrix through a functional membrane transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A fluorescent probe to monitor mitochondria in living cells [rdcsic.dicat.csic.es]
- 10. Protocol for mitochondrial isolation and sub-cellular localization assay for mitochondrial proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolation and Functional Analysis of Mitochondria from Cultured Cells and Mouse Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drexel.edu [drexel.edu]
- 13. protocols.io [protocols.io]
Application of L-Carnitine HCl in Neuroprotection Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Carnitine, a conditionally essential nutrient, and its acetylated ester, Acetyl-L-Carnitine (ALCAR), are pivotal in cellular energy metabolism, primarily by facilitating the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[1][2][3] Emerging evidence from a robust body of preclinical research highlights the significant neuroprotective potential of L-Carnitine and ALCAR in a variety of models of neurological injury and neurodegenerative diseases.[1][4] These compounds have demonstrated the ability to mitigate neuronal cell death, reduce oxidative stress, and improve functional outcomes in conditions such as cerebral ischemia, traumatic brain injury, and neurotoxicity.[1][5]
The neuroprotective effects of L-Carnitine and ALCAR are attributed to several key mechanisms. These include enhancing mitochondrial respiration, modulating neurotransmitter systems, and exerting antioxidant and anti-inflammatory effects.[3][4][6] ALCAR, in particular, can donate its acetyl group to form acetylcholine, a key neurotransmitter, and contribute to the synthesis of other critical molecules like glutamate, glutamine, and GABA.[1] This multifaceted mode of action makes L-Carnitine and its derivatives compelling candidates for therapeutic development in neurology.
These application notes provide a summary of the use of L-Carnitine HCl in various neuroprotection research models, along with detailed protocols for key in vitro experiments to assess its neuroprotective efficacy.
Data Summary of L-Carnitine HCl in Neuroprotection Models
The following tables summarize the quantitative data from various studies investigating the neuroprotective effects of L-Carnitine and Acetyl-L-Carnitine in different research models.
| In Vitro Model | Cell Type | Insult | L-Carnitine/ALCAR Concentration | Outcome Measure | Results | Reference |
| Oxygen-Glucose Deprivation (OGD) | PC12 cells | 3h OGD | 200 µmol/L LC or ALC (pretreatment for 24h) | Cell Viability (MTT assay) | Both LC and ALC significantly increased cell viability compared to the OGD group. | [7] |
| Oxygen-Glucose Deprivation (OGD) | PC12 cells | 120 min OGD | 50, 100, 200, 400 µmol/L LC or ALC (pretreatment for 24h) | Cell Viability (MTT assay) | Both LC and ALC showed a dose-dependent increase in cell viability. | [7] |
| NMDA-induced Excitotoxicity | Primary Rat Cortical Neurons | 30 min NMDA exposure | 1 mM ALCAR | Cell Viability | ALCAR significantly inhibited acute and delayed neuronal cell death. | [5][8] |
| Serum Deprivation | Primary Rat Hippocampal and Cortical Neurons | 24h serum deprivation | 10-50 µM ALCAR (chronic exposure for 10 days) | Cell Mortality | ALCAR reduced cell mortality. | [9] |
| Glutamate/Kainic Acid Excitotoxicity | Primary Rat Hippocampal and Cortical Neurons | 24h exposure | 50 µM ALCAR (chronic treatment) | Cell Viability | Partial protection against glutamate- and kainic acid-induced cell death. | [9] |
| In Vivo Model | Animal Model | Insult | L-Carnitine/ALCAR Dosage | Outcome Measure | Results | Reference |
| Focal Cerebral Ischemia | Sprague-Dawley Rats | Transient Middle Cerebral Artery Occlusion (MCAO) | ALC (dosage not specified) | Infarct Size | ALC, but not LC, decreased infarction size. | [7] |
| Mitochondrial Dysfunction | Sprague-Dawley Rats | 3-Nitropropionic acid (3-NPA) injection | 100 mg/kg LC (pretreatment) | Neuronal Degeneration (Fluoro-Jade B staining) | LC pretreatment significantly reduced neuronal degeneration and mortality. | [10] |
| Amyotrophic Lateral Sclerosis (ALS) | Transgenic Mice (human SOD1 G93A mutation) | Genetic mutation | Oral administration (dosage not specified) | Disease Onset and Lifespan | L-Carnitine significantly delayed disease onset and extended lifespan. | [11] |
| Chronic Cerebral Hypoperfusion | Rats | Ligation of bilateral common carotid arteries | Continuous supplementation (dosage not specified) | Cognitive Impairment | L-Carnitine improved cognitive impairment and promoted axonal outgrowth and myelination. | [12] |
Key Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay Against Oxygen-Glucose Deprivation (OGD)
This protocol details a common in vitro model of ischemic injury and the assessment of L-Carnitine's protective effects.
Materials:
-
PC12 cells (or other neuronal cell line/primary neurons)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
L-Carnitine HCl stock solution (sterile, concentration to be determined based on experimental design)
-
Glucose-free DMEM
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO (Dimethyl sulfoxide)
-
Plate reader
Procedure:
-
Cell Seeding: Seed PC12 cells at a density of 1 x 10^4 cells/well in a 96-well plate and allow them to adhere for 24 hours in complete DMEM with 10% FBS.[7]
-
Pre-treatment with L-Carnitine: Replace the medium with fresh medium containing the desired concentrations of L-Carnitine HCl (e.g., 50, 100, 200, 400 µmol/L).[7] Include a vehicle control group (medium without L-Carnitine). Incubate for 24 hours.
-
Induction of OGD:
-
Wash the cells twice with glucose-free DMEM.
-
Replace the medium with glucose-free DMEM and place the plate in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a specified duration (e.g., 3 hours).[7]
-
A normoxic control group should be maintained in glucose-containing DMEM in a standard incubator.
-
-
Reperfusion: After the OGD period, replace the glucose-free medium with complete DMEM (containing glucose and serum) and return the plate to the standard incubator for a recovery period (e.g., 24 hours).
-
Cell Viability Assessment (MTT Assay):
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[7]
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.[7]
-
-
Data Analysis: Express cell viability as a percentage of the normoxic control group.
Protocol 2: Assessment of Neurite Outgrowth in Primary Neurons
This protocol is designed to evaluate the neurotrophic effects of L-Carnitine on promoting neurite extension.
Materials:
-
Primary dorsal root ganglion (DRG) neurons or cortical neurons
-
Poly-L-lysine/laminin-coated plates
-
Neurobasal medium supplemented with B27, GlutaMAX, and Nerve Growth Factor (NGF)
-
L-Carnitine HCl stock solution
-
4% Paraformaldehyde (PFA)
-
Permeabilization buffer (0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody against β-III tubulin
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope and image analysis software
Procedure:
-
Neuron Culture:
-
L-Carnitine Treatment:
-
Immunocytochemistry:
-
Fix the cells with 4% PFA.[13]
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.[13]
-
Block non-specific binding with blocking buffer.[13]
-
Incubate with a primary antibody against β-III tubulin overnight at 4°C to visualize neurons and their neurites.[13]
-
Wash and incubate with a fluorescently labeled secondary antibody.[13]
-
Counterstain the nuclei with DAPI.[13]
-
-
Image Acquisition and Analysis:
Signaling Pathways and Mechanisms of Action
L-Carnitine and ALCAR exert their neuroprotective effects through the modulation of several key signaling pathways. Understanding these pathways is crucial for elucidating the molecular mechanisms underlying their therapeutic potential.
L-Carnitine's Influence on Neurogenesis and Survival Pathways
L-Carnitine has been shown to promote neurogenesis from mesenchymal stem cells through the activation of the Wnt/β-catenin and Protein Kinase A (PKA) pathways.[14]
Caption: L-Carnitine activates PKA and Wnt/β-catenin pathways to promote neurogenesis.
ALCAR's Role in Neuronal Survival and Growth
Acetyl-L-Carnitine (ALCAR) is known to activate pro-survival signaling cascades, such as the PI3K/Akt and ERK pathways, which are critical for neuronal survival and neurite outgrowth.
Caption: ALCAR activates PI3K/Akt and ERK pathways for neuronal survival and growth.
General Experimental Workflow for In Vitro Neuroprotection Studies
The following diagram illustrates a typical workflow for assessing the neuroprotective effects of a compound like L-Carnitine HCl in an in vitro model.
Caption: A general workflow for in vitro neuroprotection studies.
Conclusion
L-Carnitine HCl and its acetylated form, ALCAR, represent promising therapeutic agents for neuroprotection. Their well-documented efficacy in a range of preclinical models, coupled with a multifaceted mechanism of action, provides a strong rationale for their continued investigation in the context of neurological disorders. The protocols and data presented here offer a foundational resource for researchers aiming to explore the neuroprotective potential of L-Carnitine in their own experimental settings. Further research is warranted to fully elucidate the intricate molecular pathways involved and to translate these preclinical findings into effective clinical therapies.
References
- 1. L-Carnitine and acetyl-L-carnitine roles and neuroprotection in developing brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Neuroprotective effects of L-carnitine towards oxidative stress and inflammatory processes: a review of its importance as a therapeutic drug in some disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effects of Carnitine and Its Potential Application to Ameliorate Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of ischemic neuroprotection by acetyl-L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Neuroprotective activity of acetyl-L-carnitine: studies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. L-carnitine and neuroprotection in the animal model of mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. L-carnitine contributes to enhancement of neurogenesis from mesenchymal stem cells through Wnt/β-catenin and PKA pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Carnitine HCl as a Therapeutic Agent in Metabolic Disorder Studies
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-carnitine and its stable salt form, L-carnitine hydrochloride (Carnitine HCl), are pivotal in cellular energy metabolism.[1][2] Primarily, they facilitate the transport of long-chain fatty acids into the mitochondria for β-oxidation, a key energy-generating process.[1][3][4][5] There is a growing body of research exploring the therapeutic potential of this compound in various metabolic disorders, including insulin (B600854) resistance, type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and dyslipidemia.[6][7] These application notes provide a comprehensive overview of the mechanisms of action, quantitative data from relevant studies, and detailed experimental protocols for investigating this compound as a therapeutic agent.
Therapeutic Rationale and Mechanisms of Action
The therapeutic effects of this compound in metabolic disorders are attributed to several key mechanisms:
-
Enhanced Fatty Acid Oxidation: this compound is essential for the carnitine shuttle system, which transports long-chain fatty acids across the inner mitochondrial membrane.[1][8] By enhancing this process, it promotes fatty acid β-oxidation for energy production, which can help reduce the accumulation of lipids in tissues like the liver and muscle.[1][9][10]
-
Improved Insulin Sensitivity: L-carnitine supplementation may improve insulin sensitivity by several means.[3][11] It can enhance the mitochondrial oxidation of long-chain acyl-CoAs, the accumulation of which is linked to insulin resistance.[3][12] It may also positively influence the expression of genes involved in the insulin-signaling cascade and improve glucose utilization.[3][13]
-
Modulation of Glucose Metabolism: Studies suggest that L-carnitine can improve glucose metabolism by inducing changes in glycolytic and gluconeogenic enzymes.[3][13]
-
Reduction of Oxidative Stress and Inflammation: Carnitine has been shown to reduce oxidative stress in diabetic patients and may possess anti-inflammatory properties.[12]
Signaling Pathway of this compound in Ameliorating Insulin Resistance
Caption: this compound facilitates fatty acid transport for β-oxidation, reducing lipid accumulation and thereby improving insulin signaling.
Quantitative Data Summary
The following tables summarize findings from clinical trials and meta-analyses on the effects of L-carnitine supplementation on metabolic parameters.
Table 1: Effects of L-Carnitine on Glycemic Control [2][12][14]
| Parameter | Study Population | Dosage | Duration | Outcome |
| Fasting Blood Sugar (FBS) | Patients with metabolic syndrome, type 2 diabetes, obesity, or PCOS | 0.25–4 g/day | 2–52 weeks | Significant reduction.[14][15] |
| HbA1c | Patients with type 2 diabetes, obesity, or PCOS | 0.25–4 g/day | 2–52 weeks | Significant reduction.[14][15] |
| HOMA-IR (Insulin Resistance) | Patients with type 2 diabetes, obesity, or PCOS | 0.25–4 g/day | 2–52 weeks | Significant reduction.[12][15] |
Table 2: Effects of L-Carnitine on Lipid Profile [3][5][15]
| Parameter | Study Population | Dosage | Duration | Outcome |
| Triglycerides (TG) | Patients with metabolic syndrome | >1 g/day | 8–24 weeks | Significant reduction.[3][5] |
| Total Cholesterol | Patients with type 2 diabetes | 2-3 g/day | 12-52 weeks | Significant reduction.[15] |
| LDL Cholesterol | Patients with type 2 diabetes | 2-3 g/day | 12-52 weeks | Significant reduction.[15] |
| HDL Cholesterol | Patients with metabolic syndrome | >1 g/day | 8–24 weeks | Significant increase.[3][5] |
Table 3: Effects of L-Carnitine on Liver Function in NAFLD [16][17][18]
| Parameter | Study Population | Dosage | Duration | Outcome |
| Alanine Aminotransferase (ALT) | Patients with NAFLD | Not specified | Not specified | Significant reduction.[17][18] |
| Aspartate Aminotransferase (AST) | Patients with NAFLD | Not specified | Not specified | Significant reduction.[17][18] |
| Gamma-Glutamyl Transpeptidase (γ-GT) | Patients with NAFLD | Not specified | Not specified | Significant improvement in liver function.[16] |
Experimental Protocols
This section outlines detailed protocols for preclinical and in vitro studies to evaluate the therapeutic potential of this compound.
In Vitro Assessment of Glucose Uptake in L6 Myotubes
Objective: To determine the effect of this compound on insulin-stimulated glucose uptake in a skeletal muscle cell line.
Materials:
-
L6 myotubes
-
Alpha-Minimum Essential Medium (α-MEM)
-
Fetal Bovine Serum (FBS)
-
Horse Serum
-
This compound
-
Insulin
-
2-deoxy-D-[³H]glucose
-
Cytochalasin B
-
Scintillation fluid
Protocol:
-
Cell Culture: Culture L6 myoblasts in α-MEM with 10% FBS. Induce differentiation into myotubes by switching to α-MEM with 2% horse serum.
-
Treatment: Treat differentiated L6 myotubes with varying concentrations of this compound (e.g., 0.1, 0.5, 1 mM) for a specified duration (e.g., 24 hours).
-
Glucose Uptake Assay:
-
Serum-starve the cells for 3 hours.
-
Pre-incubate with Krebs-Ringer-HEPES (KRH) buffer.
-
Stimulate with or without insulin (e.g., 100 nM) for 20 minutes.
-
Add 2-deoxy-D-[³H]glucose and incubate for 5 minutes.
-
Terminate the assay with an ice-cold glucose solution.
-
Lyse the cells and measure radioactivity using a scintillation counter.
-
Determine non-specific uptake using cytochalasin B.
-
Experimental Workflow for In Vitro Glucose Uptake Assay
Caption: Workflow for assessing the effect of this compound on glucose uptake in L6 myotubes.
In Vivo Study in a High-Fat Diet-Induced Mouse Model of Insulin Resistance
Objective: To evaluate the effect of this compound supplementation on insulin sensitivity and metabolic parameters in a diet-induced obese mouse model.
Materials:
-
C57BL/6J mice
-
High-fat diet (HFD) (e.g., 45% of energy from fat)
-
Standard chow diet
-
L-Carnitine
-
Equipment for glucose and insulin tolerance tests
-
Kits for plasma insulin, triglyceride, and cholesterol analysis
Protocol:
-
Animal Model: Feed C57BL/6J mice a HFD for 8-12 weeks to induce insulin resistance.[10] A control group receives a standard chow diet.
-
Supplementation: Supplement the drinking water of a subset of HFD-fed mice with L-carnitine (e.g., 0.5%).[10]
-
Metabolic Testing:
-
Glucose Tolerance Test (GTT): After an overnight fast, administer an intraperitoneal (i.p.) glucose load (e.g., 2 g/kg body weight) and measure blood glucose at timed intervals.
-
Insulin Tolerance Test (ITT): After a short fast, administer an i.p. insulin injection (e.g., 0.75 U/kg body weight) and measure blood glucose at timed intervals.
-
-
Biochemical Analysis: At the end of the study, collect blood and tissues for analysis of plasma insulin, lipids, and tissue-specific markers of metabolism.
Logical Flow of In Vivo Experimental Design
Caption: Logical progression of an in vivo study investigating this compound in a diet-induced obesity model.
Conclusion
This compound shows considerable promise as a therapeutic agent in the management of metabolic disorders. Its fundamental role in fatty acid metabolism provides a strong rationale for its use in conditions characterized by lipid accumulation and insulin resistance. The protocols outlined here offer a foundation for researchers to further elucidate the mechanisms of action and therapeutic efficacy of this compound. Future research should focus on optimizing dosage and treatment duration for various metabolic conditions and exploring its potential in combination therapies.
References
- 1. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 2. L-Carnitine: Benefits, side effects, and dosage [medicalnewstoday.com]
- 3. mdpi.com [mdpi.com]
- 4. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-Carnitine’s Effect on the Biomarkers of Metabolic Syndrome: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Enhancing Fatty Acids Oxidation via L-Carnitine Attenuates Obesity-Related Atrial Fibrillation and Structural Remodeling by Activating AMPK Signaling and Alleviating Cardiac Lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Importance of the Fatty Acid Transporter L-Carnitine in Non-Alcoholic Fatty Liver Disease (NAFLD). — SCNi [scni.ox.ac.uk]
- 10. Carnitine and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How L-Carnitine Supports Insulin Resistance Management - Oana - Posts [oanahealth.com]
- 12. The effects of L-carnitine supplementation on glycemic control: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. legerepharm.com [legerepharm.com]
- 14. L-Carnitine: Benefits, Side Effects, Sources, and Dosage [healthline.com]
- 15. Carnitine - Health Professional Fact Sheet [ods.od.nih.gov]
- 16. Role of Carnitine in Non-alcoholic Fatty Liver Disease and Other Related Diseases: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 17. examine.com [examine.com]
- 18. caringsunshine.com [caringsunshine.com]
Troubleshooting & Optimization
Overcoming Carnitine HCl solubility issues in aqueous buffers
Welcome to the technical support center for overcoming solubility challenges with Carnitine Hydrochloride (HCl) in aqueous buffers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of L-Carnitine HCl in common laboratory solvents?
A1: L-Carnitine HCl is generally highly soluble in aqueous solutions. However, solubility can be influenced by the specific buffer system and its pH. It is also soluble in ethanol. For instance, L-Carnitine is soluble in PBS (pH 7.2) at approximately 10 mg/mL, while L-Carnitine HCl has a reported solubility of 50 mg/mL in PBS, which can be aided by ultrasonication.[1][2] Acetyl-L-Carnitine HCl is also highly soluble in water and ethanol.[3]
Q2: My Carnitine HCl is not dissolving completely in my buffer. What are the common causes?
A2: Incomplete dissolution can stem from several factors:
-
Inappropriate Solvent: While highly soluble in water, using a buffer outside the optimal pH range can be problematic.[3]
-
Low Solvent Temperature: The solubility of this compound can be temperature-dependent.[3]
-
High Concentration: You may be exceeding the solubility limit for the specific buffer and conditions.
-
Buffer Composition: The presence of other salts in your buffer could affect the solubility.
Q3: What is the optimal pH range for dissolving and storing this compound solutions?
A3: For related compounds like Acetyl-L-Carnitine, which is structurally similar, the most stable conditions are in neutral to acidic solutions (pH 3-7).[3] At a pH greater than 9, it can become unstable and hydrolyze.[3] While L-Carnitine HCl itself is more stable, it's good practice to maintain a pH within the 3-7 range for storage to prevent potential degradation of related acetylated forms.
Q4: Can I autoclave my this compound solution to sterilize it?
A4: No, autoclaving solutions containing carnitine compounds is not recommended. The high temperatures and pressures can lead to significant degradation.[3] Sterile filtration using a 0.22 µm filter is the preferred method for sterilization.[1]
Q5: How should I store my this compound stock solutions?
A5: For long-term stability, it is recommended to store stock solutions at -20°C or -80°C.[1] For short-term use (up to a few days), refrigeration at 4°C is acceptable, provided the pH is within the stable range.[3] It is also advisable to aliquot the stock solution to prevent repeated freeze-thaw cycles.[1]
Troubleshooting Guide
Issue: this compound has precipitated out of my phosphate-buffered saline (PBS) solution upon storage in the refrigerator.
-
Possible Cause: The solubility of phosphate (B84403) salts, a key component of PBS, decreases at lower temperatures, which can cause them to precipitate, potentially co-precipitating the this compound.[4]
-
Troubleshooting Steps:
-
Gently warm the solution to room temperature or 37°C.[4]
-
Agitate the solution by gently swirling or using a magnetic stirrer at a low speed.[4]
-
Visually inspect the solution to ensure all precipitate has redissolved.
-
If the issue persists, consider preparing a fresh solution and storing it at room temperature if for short-term use, or preparing a concentrated stock in water and diluting it into PBS just before the experiment.
-
Issue: I am observing inconsistent results in my cell culture experiments with this compound.
-
Possible Cause: If using a related compound like Acetyl-L-Carnitine, gradual hydrolysis can occur in cell culture media, which is typically buffered to a pH between 7.2 and 7.4, especially during prolonged incubation at 37°C.[3]
-
Troubleshooting Steps:
Data on Solubility
The following tables summarize the solubility of this compound and related compounds in various solvents.
| Compound | Solvent | Solubility | Notes |
| L-Carnitine HCl | H₂O | 175 mg/mL (885.36 mM) | Requires ultrasonic treatment.[1] |
| L-Carnitine HCl | PBS | 50 mg/mL (252.96 mM) | Requires ultrasonic treatment.[1] |
| L-Carnitine | PBS (pH 7.2) | ~10 mg/mL | |
| Acetyl-L-Carnitine HCl | Water | Highly soluble | [3] |
| Acetyl-L-Carnitine HCl | Ethanol | Highly soluble | [3] |
| DL-Carnitine HCl | DMSO | 40 mg/mL (202.36 mM) | Use fresh DMSO as it is moisture-absorbing.[5] |
| DL-Carnitine HCl | Water | 40 mg/mL | [5] |
| Palmitoyl-DL-carnitine | Ethanol | ~20 mg/mL | [6] |
| Palmitoyl-DL-carnitine | DMSO | ~14 mg/mL | [6] |
| Acetyl-L-carnitine | Ethanol | ~20 mg/mL | [7] |
| Acetyl-L-carnitine | DMSO | ~10 mg/mL | [7] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated L-Carnitine HCl Stock Solution in Water
-
Materials:
-
L-Carnitine HCl powder
-
High-purity water (e.g., Milli-Q or equivalent)
-
Sterile conical tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
-
0.22 µm sterile syringe filter
-
-
Procedure:
-
Weigh the desired amount of L-Carnitine HCl powder in a sterile conical tube.
-
Add the appropriate volume of high-purity water to achieve the desired concentration (e.g., for a 1 M solution, add the appropriate amount of water to the corresponding mass of L-Carnitine HCl).
-
Vortex the solution until the powder is mostly dissolved.
-
Place the tube in an ultrasonic water bath and sonicate for 10-15 minutes to ensure complete dissolution.[1]
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.[1]
-
Protocol 2: Troubleshooting this compound Precipitation in Buffer
-
Initial Assessment:
-
Visually confirm the presence of a precipitate.
-
Note the storage conditions (temperature, duration) and the buffer composition.
-
-
Redissolution Procedure:
-
If the solution has been refrigerated, allow it to warm to room temperature.
-
Place the container in a water bath set to a gentle temperature (e.g., 37°C) for 15-30 minutes. Caution: Avoid excessive heat, which could degrade the compound.
-
Gently agitate the solution periodically by swirling or using a magnetic stirrer on a low setting.
-
Once the solution is clear, allow it to cool to room temperature.
-
Verify the pH of the solution to ensure it has not shifted significantly.
-
-
Preventative Measures:
-
If precipitation recurs upon cooling, consider reducing the concentration of the this compound or the buffer salts.
-
Alternatively, prepare a concentrated stock of this compound in water and add it to the buffer immediately before use.
-
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: The Carnitine shuttle pathway for fatty acid transport.
References
Technical Support Center: Stability of Carnitine HCl in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Carnitine HCl when used in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in aqueous solutions?
A1: The stability of this compound in aqueous solutions is primarily dependent on pH and temperature. While relatively stable in neutral to acidic conditions, its stability decreases in basic environments (pH > 9), where it can undergo degradation. For experimental use, it is advisable to prepare fresh solutions or store stock solutions at a neutral to acidic pH at 4°C for short-term use.
Q2: Can I expect this compound to be stable in my cell culture medium throughout a multi-day experiment?
A2: Standard cell culture media, such as DMEM and RPMI-1640, typically have a pH between 7.2 and 7.4. While this compound is relatively stable at this physiological pH, prolonged incubation at 37°C can lead to gradual degradation over several days. The exact rate of degradation can be influenced by the specific components of the medium. For long-term experiments, it is recommended to either replace the medium with freshly supplemented this compound periodically (e.g., every 24-48 hours) or to perform a stability study to determine the degradation rate in your specific experimental setup.[1]
Q3: What are the primary degradation products of this compound?
A3: The main degradation pathway for this compound in aqueous solutions involves the hydrolysis of the molecule. Under certain conditions, possible degradation products could include trimethylamine (B31210) and crotonobetaine.
Q4: Is it acceptable to autoclave cell culture medium containing this compound?
A4: No, autoclaving solutions containing this compound is not recommended. The high temperatures and pressures of autoclaving can lead to significant degradation of the compound. Sterile filtration is the preferred method for sterilizing media supplemented with this compound.[1]
Q5: Are there any visible signs of this compound degradation in culture media?
A5: Visual inspection is unlikely to reveal the degradation of this compound in cell culture media, as the compound and its initial degradation products are soluble and colorless. Quantitative analysis is necessary to determine the concentration of intact this compound.
Troubleshooting Guide
Issue: Inconsistent or unexpected results in cell culture experiments with this compound supplementation.
| Possible Cause | Troubleshooting Steps & Solutions |
| Degradation of this compound in Culture Medium | Step 1: Review Preparation and Storage. Ensure that this compound stock solutions are freshly prepared and stored appropriately (short-term at 4°C, long-term at -20°C). Avoid repeated freeze-thaw cycles.Step 2: Implement Periodic Media Changes. For experiments lasting longer than 48 hours, consider replacing the cell culture medium with freshly prepared medium containing this compound every 24 to 48 hours to maintain a consistent concentration.[1]Step 3: Conduct a Stability Study. Perform a stability study to quantify the degradation of this compound in your specific cell culture medium under your experimental conditions (37°C, 5% CO2). An experimental protocol for this is provided below. |
| Interaction with Media Components | Step 1: Evaluate Media Formulation. Be aware of the components in your specific cell culture medium. While major interactions are not commonly reported, complex media formulations could potentially influence the stability of supplemented compounds. Step 2: Simplify the System. If interactions are suspected, consider using a simpler, defined medium for initial experiments to rule out confounding factors. |
| Incorrect Initial Concentration | Step 1: Verify Weighing and Dilution Calculations. Double-check all calculations for the preparation of stock and working solutions to ensure the initial concentration is accurate.Step 2: Use a Calibrated Balance. Ensure that the balance used for weighing the this compound powder is properly calibrated. |
| Cellular Uptake and Metabolism | Step 1: Account for Cellular Activity. Recognize that living cells will actively take up and metabolize this compound, leading to a decrease in its concentration in the medium over time.[2][3][4][5][6] This is a biological process and not a sign of instability.Step 2: Measure Uptake Rates. If precise extracellular concentrations are critical, consider conducting experiments to measure the rate of carnitine uptake by your specific cell line. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Cell Culture Media
This protocol provides a framework for determining the stability of this compound in a specific cell culture medium over time.
Objective: To quantify the concentration of this compound in cell culture medium at various time points under standard cell culture conditions (37°C, 5% CO₂).
Materials:
-
This compound powder
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile conical tubes or multi-well plates
-
Calibrated incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography (HPLC) system with UV or fluorescence detector[7][8][9][10][11]
-
Appropriate HPLC column and reagents (as per chosen analytical method)
-
Sterile syringe filters (0.22 µm)
Methodology:
-
Preparation of this compound Spiked Media:
-
Prepare a stock solution of this compound in sterile water or phosphate-buffered saline (PBS).
-
Spike the cell culture medium with the this compound stock solution to the desired final concentration.
-
Prepare a sufficient volume to allow for sampling at all time points.
-
-
Incubation:
-
Aliquot the spiked media into sterile containers (e.g., 15 mL conical tubes or wells of a 6-well plate) to create individual samples for each time point.
-
Place the samples in a humidified incubator at 37°C with 5% CO₂.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 6, 12, 24, 48, 72, 96, 120, 144, and 168 hours), remove one sample container from the incubator.
-
Filter the medium through a 0.22 µm syringe filter to remove any potential microbial contamination.
-
Store the samples at -80°C until analysis.
-
-
Quantitative Analysis by HPLC:
-
Analyze the collected samples using a validated HPLC method for the quantification of L-carnitine.[7][8][9][10][11] A common approach involves pre-column derivatization followed by fluorescence detection for enhanced sensitivity.[9]
-
Prepare a standard curve using known concentrations of this compound in the same cell culture medium to ensure accurate quantification.
-
Determine the concentration of this compound in each sample.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time 0.
-
Plot the percentage of remaining this compound against time to visualize the degradation profile.
-
Data Presentation:
Table 1: Stability of this compound in Cell Culture Medium at 37°C
| Time (hours) | Concentration (µg/mL) | % Remaining |
| 0 | [Initial Concentration] | 100% |
| 6 | [Measured Concentration] | [%] |
| 12 | [Measured Concentration] | [%] |
| 24 | [Measured Concentration] | [%] |
| 48 | [Measured Concentration] | [%] |
| 72 | [Measured Concentration] | [%] |
| 96 | [Measured Concentration] | [%] |
| 120 | [Measured Concentration] | [%] |
| 144 | [Measured Concentration] | [%] |
| 168 | [Measured Concentration] | [%] |
Protocol 2: HPLC Quantification of L-Carnitine in Cell Culture Media (Example Method)
This is an example protocol based on common HPLC methods for L-carnitine analysis.[7][8][9][10][11] Method optimization may be required for specific equipment and reagents.
Objective: To quantify L-carnitine in cell culture media samples.
Materials:
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column
-
Derivatization reagents: 1-aminoanthracene (B165094) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDAC)[9]
-
Internal standard (e.g., γ-butyrobetaine HCl)[9]
-
Acetonitrile (B52724) (HPLC grade)
-
Acetic acid
-
Deproteinization agents (e.g., perchloric acid or barium hydroxide (B78521) and zinc sulfate)
Methodology:
-
Sample Preparation:
-
Thaw collected media samples.
-
If the media contains serum, perform a deproteinization step.
-
Add a known concentration of the internal standard to each sample and standard.
-
-
Derivatization:
-
Mix the sample with 1-aminoanthracene and EDAC solutions.
-
Incubate the mixture to allow the derivatization reaction to complete.
-
-
HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and ammonium acetate buffer (pH adjusted with acetic acid).[9]
-
Flow Rate: As per column specifications (e.g., 1.0-1.5 mL/min).[9]
-
Detection: Fluorescence detector with excitation and emission wavelengths appropriate for the aminoanthracene derivative (e.g., Ex: 248 nm, Em: 418 nm).[9]
-
Inject the derivatized sample into the HPLC system.
-
-
Quantification:
-
Identify and integrate the peaks corresponding to the derivatized L-carnitine and the internal standard.
-
Calculate the concentration of L-carnitine in the samples by comparing the peak area ratios to a standard curve.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Structural, metabolic and ionic requirements for the uptake of L-carnitine by primary rat cortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Uptake of L-carnitine, D-carnitine and acetyl-L-carnitine by isolated guinea-pig enterocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carnitine uptake into human heart cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carnitine-induced uptake of L-cartinine into cells from an established cell line from human heart (CCL 27) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-carnitine uptake in differentiating human cultured muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. HPLC Method For Analysis Of L-Carnitine and Arginine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 9. Determination of highly soluble L-carnitine in biological samples by reverse phase high performance liquid chromatography with fluorescent derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scirp.org [scirp.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Carnitine HCl Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Carnitine HCl in cell viability assays. Find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in cell viability assays?
A1: The effective concentration of this compound is highly dependent on the cell line and the specific biological question. Based on published studies, a broad starting range to consider is from the low micromolar (µM) to the low millimolar (mM) range. For instance, protective effects against cytotoxicity in some cell lines have been observed at concentrations as low as 10 µM to 50 µM, while studies on direct cytotoxicity or anti-proliferative effects may require a wider range, from 1 µM up to 10 mM or higher to determine the half-maximal inhibitory concentration (IC50).[1][2] It is always recommended to perform a dose-response experiment to determine the optimal working concentration for your specific cell line and experimental conditions.
Q2: How should I prepare and store this compound solutions for cell culture experiments?
A2: this compound is readily soluble in water and cell culture media.[3] It is advisable to prepare a sterile, high-concentration stock solution (e.g., 100 mM) in a serum-free medium or sterile phosphate-buffered saline (PBS). This stock solution can be stored in aliquots at -20°C for several weeks to avoid repeated freeze-thaw cycles. For experiments, dilute the stock solution directly into the complete cell culture medium to achieve the desired final concentration. To minimize degradation, it is best practice to prepare fresh dilutions for each experiment.[3]
Q3: Can this compound interfere with common cell viability assays?
A3: While direct chemical interference is not widely reported, it is crucial to include proper controls. For tetrazolium-based assays like MTT and XTT, which measure metabolic activity, it's possible that high concentrations of any compound could influence cellular metabolism. A cell-free control, where this compound is added to the assay reagents in media without cells, can help identify any direct chemical reduction of the assay substrate.
Q4: What are the known signaling pathways affected by this compound that might influence cell viability?
A4: L-carnitine and its acetylated form have been shown to modulate several key signaling pathways that can impact cell proliferation, survival, and death. These include pro-survival pathways like PI3K/Akt and ERK1/2, which are often associated with the expression of anti-apoptotic and antioxidant proteins.[4] Additionally, carnitine has been implicated in the regulation of inflammatory pathways such as NF-κB and pathways involved in development and differentiation, including Wnt/β-catenin and PKA.[4][5][6]
Troubleshooting Guides
Issue 1: Inconsistent or No Effect of this compound on Cell Viability
| Possible Cause | Troubleshooting Steps |
| Suboptimal Concentration | The effective concentration is cell-line specific. Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 µM to 10 mM) to identify the optimal working range for your specific cells. |
| Insufficient Incubation Time | The effects of this compound may be time-dependent. Conduct a time-course experiment, treating cells for various durations (e.g., 24, 48, and 72 hours) to determine the optimal treatment time. |
| Degradation of this compound | Improper storage or handling can lead to a loss of activity. Prepare fresh this compound solutions for each experiment from a properly stored stock and avoid multiple freeze-thaw cycles.[3] |
| Cell Seeding Density | The initial number of cells seeded can influence the outcome of viability assays. Optimize the cell seeding density for your specific cell line to ensure they are in the logarithmic growth phase during treatment. |
Issue 2: High Background or Inconsistent Readings in Viability Assays
| Possible Cause | Troubleshooting Steps |
| Precipitate Formation | Although soluble, very high concentrations of this compound might precipitate in complex media. Ensure the stock solution is fully dissolved before adding it to the culture medium. Visually inspect the medium after adding this compound. |
| Media Components Interference | Phenol (B47542) red in culture media can interfere with the absorbance readings in colorimetric assays. Consider using phenol red-free media for the assay itself. |
| Uneven Cell Plating | Inconsistent cell numbers across wells will lead to variable results. Ensure a homogenous single-cell suspension before plating and use appropriate pipetting techniques to minimize variability. |
| Edge Effects | Wells on the perimeter of a 96-well plate are prone to evaporation, leading to altered concentrations and cell stress. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile water or PBS. |
Data Presentation
Table 1: Reported Concentrations of L-Carnitine and Acetyl-L-Carnitine (ALCAR) in Cell Viability and Proliferation Studies
| Compound | Cell Line | Concentration Range | Observed Effect | Reference |
| L-Carnitine | MDA-MB-231 (CD44+ CSCs) | 0.5 - 10 mM | Significant changes in proliferation at 2.5 mM and 5 mM. | [7] |
| L-Carnitine | HL7702 (human hepatocytes) | 0.01 - 5 mM | No significant effect on cell growth up to 3 mM; toxicity observed at 5 mM. Protective effect against H2O2-induced toxicity at 0.1 - 3 mM. | [8] |
| L-Carnitine | HepG2, SMMC-7721 | 1.25 - 10 mM | Dose-dependent decrease in HepG2 cell viability. | [9] |
| L-Carnitine | Rat Trophoblast Cells | 1 - 50 mM | Increased live cell percentage at 10 mM and 50 mM. | [10] |
| Acetyl-L-Carnitine | SH-SY5Y, KELLY (neuroblastoma) | 1 - 100 µM | A good starting range of 10 µM to 50 µM is suggested for protective effects. | [1] |
| Acetyl-L-Carnitine | HepG2 | 0.5 - 60 µM/mL | IC50 values of 43.12, 40.61, and 45.70 µM/mL after 24, 48, and 72 hours, respectively. | [11] |
| Acetyl-L-Carnitine | HT29 | 0.5 - 60 µM/mL | IC50 values of 56.42, 54.71, and 56.28 µM/mL after 24, 48, and 72 hours, respectively. | [11] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is adapted for determining the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well clear-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. Carefully remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include wells with medium only (blank) and cells with medium but no this compound (negative control).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: XTT Cell Viability Assay
This protocol provides an alternative to the MTT assay, with the advantage of a soluble formazan product.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well clear-bottom tissue culture plates
-
XTT labeling reagent and electron-coupling reagent (commercially available kits)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5-6.5% CO₂.
-
Preparation of XTT Labeling Mixture: Immediately before use, thaw the XTT labeling reagent and electron-coupling reagent. Mix the reagents according to the manufacturer's instructions (e.g., mix 5 mL of XTT labeling reagent with 0.1 mL of electron coupling reagent for one 96-well plate).
-
XTT Addition: Add 50 µL of the freshly prepared XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 4-18 hours at 37°C and 5-6.5% CO₂, depending on the cell type and metabolic rate.
-
Absorbance Measurement: Measure the absorbance of the soluble formazan product at a wavelength between 450-500 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 3: LDH Cytotoxicity Assay
This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.
Materials:
-
Cells of interest
-
Complete cell culture medium (preferably with low serum, e.g., 1%)
-
This compound stock solution
-
96-well clear-bottom tissue culture plates
-
LDH cytotoxicity assay kit (containing LDH reaction buffer, dye solution, and lysis solution)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described in the MTT protocol (steps 1 and 2). Include the following controls in triplicate:
-
Background Control: Medium only.
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release (Lysis Control): Untreated cells to which lysis solution will be added.
-
-
Incubation: Incubate the plate for the desired treatment duration at 37°C in a 5% CO₂ incubator.
-
Lysis of Control Cells: Approximately 45 minutes before the end of the incubation period, add the manufacturer-provided lysis buffer to the "Maximum LDH Release" wells.[12]
-
Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer the supernatant (e.g., 50 µL) from each well to a new 96-well flat-bottom plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit's protocol and add it to each well of the new plate containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release controls, following the manufacturer's formula.
Mandatory Visualizations
Caption: Workflow for optimizing this compound concentration in cell viability assays.
Caption: Troubleshooting logic for inconsistent results in this compound viability assays.
Caption: Key signaling pathways modulated by L-Carnitine.
References
- 1. benchchem.com [benchchem.com]
- 2. Investigation of L-carnitine effects on CD44+ cancer stem cells from MDA-MB-231 breast cancer cell line as anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tiarisbiosciences.com [tiarisbiosciences.com]
- 5. abcam.cn [abcam.cn]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
- 11. The Potential Inhibitory Role of Acetyl-L-Carnitine on Proliferation, Migration, and Gene Expression in HepG2 and HT29 Human Adenocarcinoma Cell Lines | MDPI [mdpi.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Troubleshooting Carnitine HCl Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with L-Carnitine hydrochloride (HCl). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for L-Carnitine HCl powder and stock solutions?
A1: Solid L-Carnitine HCl is hygroscopic, meaning it readily absorbs moisture from the air. To maintain its integrity, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. For long-term stability, storage at -20°C is recommended.
For aqueous stock solutions, stability is highly dependent on pH and temperature. It is most stable in neutral to acidic conditions (pH 3-7).[1] It is advisable to prepare fresh solutions for each experiment. If short-term storage is necessary (up to a few days), store at 4°C. For longer-term storage, aliquoting and freezing at -20°C or -80°C can help prevent degradation from repeated freeze-thaw cycles.[1]
Q2: My L-Carnitine HCl solution appears to have a vinegar-like smell. Is it still usable?
A2: A vinegar-like odor can be an indication of degradation, specifically the hydrolysis of acetyl-L-carnitine (a related compound) to L-carnitine and acetic acid.[1] If you are working with L-Carnitine HCl and notice a strong off-odor, it may be due to contamination or degradation. It is recommended to use a fresh, high-purity batch for your experiments to ensure reproducibility.
Q3: Can I sterilize my L-Carnitine HCl solutions by autoclaving?
A3: No, autoclaving solutions containing L-Carnitine or its esters is not recommended. The high temperatures and pressures involved in autoclaving can lead to significant degradation of the compound.[1] The preferred method for sterilizing L-Carnitine HCl solutions is sterile filtration using a 0.22 µm filter.
Q4: I am observing high variability between different batches of L-Carnitine HCl. What could be the cause?
A4: Variability between batches can be attributed to differences in purity and moisture content. It is crucial to purchase research-grade L-Carnitine HCl from a reputable supplier that provides a certificate of analysis detailing purity and other specifications. For highly sensitive experiments, it is advisable to confirm the concentration of your stock solution using an analytical method like HPLC.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Results in Cell Culture Experiments
Possible Cause 1: Degradation in Culture Media
-
Problem: Standard cell culture media typically have a pH between 7.2 and 7.4. Prolonged incubation at 37°C in this slightly alkaline environment can lead to the gradual hydrolysis of carnitine esters and potentially affect L-Carnitine stability.[1]
-
Solution: Always prepare fresh L-Carnitine HCl-supplemented media for each experiment. To determine the rate of degradation in your specific experimental conditions, you can perform a stability test of L-Carnitine HCl in your cell culture medium under standard incubation conditions.
Possible Cause 2: Poor Solubility
-
Problem: While L-Carnitine HCl is generally soluble in aqueous solutions, achieving high concentrations or dissolving it in complex media can sometimes be challenging.
-
Solution: Ensure you are using an appropriate solvent, such as high-purity water or a suitable buffer. Gentle warming or sonication can aid in dissolution, but avoid prolonged exposure to high temperatures.
Possible Cause 3: Pipetting and Temperature Fluctuations
-
Problem: Inaccurate or inconsistent pipetting, especially of small volumes, is a significant source of variability. Additionally, the activity of enzymes involved in carnitine metabolism is temperature-dependent.
-
Solution: Use calibrated pipettes and consider using a multichannel pipette for adding reagents to multiple wells to ensure consistency. Maintain a constant and uniform temperature throughout your assays.
Issue 2: Unexpected Results in Mitochondrial Function Assays
Possible Cause 1: Sub-optimal Concentration
-
Problem: The effect of L-Carnitine on mitochondrial function can be dose-dependent. Using a concentration that is too low may not elicit a response, while an excessively high concentration could have off-target effects.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of L-Carnitine HCl for your specific cell type and assay. For example, in human neuroblastoma and astrocytoma cells, significant increases in mitochondrial function were observed with L-carnitine hydrochloride concentrations ranging from 100 nM to 100 µM.[2]
Possible Cause 2: Alterations in the Carnitine Shuttle
-
Problem: The primary role of L-carnitine is to transport long-chain fatty acids into the mitochondria for β-oxidation via the carnitine shuttle. If any components of this shuttle (CPT1, CACT, CPT2) are compromised in your experimental model, you may not observe the expected effects of L-carnitine supplementation.
-
Solution: Assess the expression and activity of the key enzymes of the carnitine shuttle in your model system.
Data Presentation
Table 1: Stability of Acetyl-L-Carnitine in Aqueous Solution (as a proxy for Carnitine HCl)
| pH | Temperature | Percentage Remaining After 1 Hour |
| 11 | Room Temperature | 72.6% |
| 12 | Room Temperature | 4.2% |
Data derived from a study on the stability of Acetyl-L-Carnitine, highlighting its instability in basic conditions.[3][4]
Table 2: Time to 15% Degradation of Acetyl-L-Carnitine at pH 5.2
| Temperature | Time to 15% Degradation |
| 25°C (Room Temperature) | ~38 days |
| 8°C (Refrigerated) | ~234 days |
This table illustrates the temperature-dependent stability of Acetyl-L-Carnitine in a slightly acidic aqueous solution.[3][4]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to determine the effect of L-Carnitine HCl on cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
L-Carnitine HCl stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of L-Carnitine HCl in culture medium.
-
Remove the existing medium and add 100 µL of the L-Carnitine HCl dilutions to the respective wells. Include vehicle-only controls.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[5][6]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[5][6]
-
Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Carnitine Palmitoyltransferase 1 (CPT1) Activity Assay
This protocol measures the activity of CPT1, the rate-limiting enzyme in the carnitine shuttle.
Materials:
-
Tissue homogenates or isolated mitochondria
-
Buffer solution (e.g., 67 mM sucrose, 50 mM KCl, 10 mM EDTA, 2 mg/ml BSA, and 50 mM Tris·HCl at pH 7.4)
-
Substrates (e.g., palmitoyl-CoA and [³H]L-carnitine)
-
Scintillation counter
Methodology:
-
Prepare tissue homogenates as described by Bieber et al. (1972).[7]
-
Determine the protein concentration of the homogenates using a suitable method (e.g., BCA assay).
-
Incubate a specific amount of protein (e.g., 120 µg) with the assay buffer containing the substrates.[7]
-
Stop the reaction after a defined period.
-
Separate the radiolabeled acylcarnitine product from the unreacted [³H]L-carnitine.
-
Quantify the amount of product formed using a scintillation counter.
Mandatory Visualization
Caption: The Carnitine Shuttle signaling pathway for fatty acid transport.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Stability of acetyl-1-carnitine in 5% dextrose using a high-performance liquid chromatography-mass spectrometry times 2 method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. International Journal of Pharmaceutical Compounding [ijpc.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Examination of carnitine palmitoyltransferase 1 abundance in white adipose tissue: implications in obesity research - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of Carnitine HCl in stock solutions
Carnitine HCl Stability and Stock Solution Guide
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and troubleshooting of this compound stock solutions to ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is highly soluble in water.[1][2][3] For most applications, using high-purity, sterile water (e.g., HPLC-grade or Milli-Q) is recommended. Solutions can also be prepared in buffers like PBS (pH 7.2) or in ethanol (B145695).[4] However, aqueous solutions are generally preferred.
Q2: What are the optimal storage conditions for aqueous this compound stock solutions?
A2: For long-term storage (up to 6 months), it is recommended to store aqueous stock solutions at -80°C.[5][6] For shorter periods (up to 1 month), -20°C is acceptable.[2][5][6] For daily or weekly use, solutions can be stored at 2-8°C for up to a few days.[7] To prevent degradation from repeated freeze-thaw cycles, it is best practice to prepare aliquots.[2][5][6]
Q3: How critical is the pH for the stability of the stock solution?
A3: pH is a critical factor. This compound is most stable in neutral to acidic conditions (pH 3-7).[6][7] In basic solutions with a pH greater than 9, it becomes unstable and can degrade.[7][8] When preparing solutions in buffers, ensure the final pH is within the stable range.
Q4: Should I protect my this compound solutions from light?
A4: While the solid form of this compound should be protected from light, studies on photolytic degradation of aqueous solutions suggest it is relatively stable under typical laboratory light exposure.[7][9] However, as a general precaution, storing solutions in amber vials or in the dark is recommended.
Q5: What are the visible signs of this compound degradation?
A5: The solid form of this compound is hygroscopic, meaning it readily absorbs moisture.[7][10] Degraded solid material may appear clumpy.[7] While clear aqueous solutions may not show visible signs of degradation, any unexpected color change, precipitation, or cloudiness indicates a potential problem with the solution's integrity.
Troubleshooting Guide
Problem: I am getting inconsistent results in my cell culture experiments.
-
Possible Cause: this compound may be degrading in the culture medium. Standard cell culture media often have a pH between 7.2 and 7.4 and are incubated at 37°C. While relatively stable, prolonged incubation can lead to gradual degradation.[7]
-
Solution: Always prepare fresh this compound-supplemented media for each experiment.[7] If long-term incubation is required, consider performing a stability test in your specific medium under experimental conditions to determine the degradation rate. Replacing the media with a freshly prepared solution at regular intervals (e.g., every 24 hours) can also ensure a consistent concentration.[7]
Problem: My stock solution appears cloudy or has formed a precipitate.
-
Possible Cause 1: Low Temperature of Solvent: If the solvent was too cold during preparation, the compound may not have fully dissolved.
-
Solution 1: Gently warm the solution to room temperature. Sonication can also help to fully dissolve the compound.[7]
-
Possible Cause 2: Contamination or Degradation: Microbial contamination or chemical degradation could lead to precipitation.
-
Solution 2: Discard the solution. Prepare a fresh stock using a sterile technique, including sterile filtration of the final solution, especially if it will not be used immediately.[7]
Problem: I suspect my stock solution has degraded. How can I verify its concentration?
-
Possible Cause: The solution may have been stored improperly (wrong temperature, pH, or for too long), leading to a decrease in the effective concentration.
-
Solution: The most reliable way to confirm the concentration and purity of your solution is through analytical methods. High-Performance Liquid Chromatography (HPLC) is a common and effective technique for quantifying this compound.[9][11][12][13] This method can separate and quantify Carnitine from its potential degradation products.[9]
Data & Protocols
Data Presentation: Stability of this compound Solutions
The stability of this compound is primarily affected by temperature and pH. The tables below summarize the expected stability under various conditions.
Table 1: Influence of Storage Temperature on Aqueous Solution Stability (pH 5-7)
| Storage Temperature | Recommended Duration | Notes |
| -80°C | Up to 6 months[5][6] | Recommended for long-term storage. Use aliquots to avoid freeze-thaw cycles. |
| -20°C | Up to 1 month[2][5][6] | Suitable for medium-term storage. |
| 2-8°C | Up to 1 week[7][14] | For short-term use. Monitor for any signs of microbial growth. |
| Room Temperature (25°C) | Up to 3-5 days[8] | Not recommended for storage; prepare fresh for daily use. |
Table 2: Influence of pH on Aqueous Solution Stability (at Room Temperature)
| pH Range | Stability | Degradation Products |
| 3.0 - 7.0 | High Stability[7] | Minimal degradation observed. |
| 7.0 - 8.0 | Moderate Stability | Gradual degradation may occur over time, especially at elevated temperatures (e.g., 37°C).[7] |
| > 9.0 | Unstable[7][8] | Rapid degradation occurs.[8] |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution (100 mM)
-
Preparation: In a sterile environment (e.g., a laminar flow hood), accurately weigh out 1.98 g of this compound powder.
-
Dissolution: Transfer the powder to a sterile 100 mL volumetric flask. Add approximately 80 mL of sterile, high-purity water and mix until the solid is completely dissolved. Sonication can be used to aid dissolution if needed.[7]
-
Volume Adjustment: Once fully dissolved, bring the volume to exactly 100 mL with sterile water.
-
Sterilization: For sterile applications, filter the solution through a 0.22 µm sterile syringe filter into a sterile container. Autoclaving is not recommended as high temperatures can cause significant degradation.[7]
-
Aliquoting & Storage: Dispense the solution into smaller, sterile cryovials (e.g., 1 mL aliquots). Label clearly and store at -20°C for short-term or -80°C for long-term use.[2][5][6]
Protocol 2: General Workflow for HPLC-Based Concentration Assessment
This protocol provides a general outline. Specific parameters must be optimized for your system.
-
Standard Preparation: Prepare a series of calibration standards by accurately dissolving this compound in the mobile phase to cover the expected concentration range of your sample.[7]
-
Sample Preparation: Dilute your stock solution with the mobile phase to a concentration that falls within the established calibration range.[7]
-
Chromatographic Conditions (Example):
-
Column: C18 analytical column (e.g., 250 x 4.6 mm, 5 µm).[7][9]
-
Mobile Phase: A common mobile phase consists of a phosphate (B84403) buffer (e.g., 0.05 M, pH 3) mixed with a small amount of an organic solvent like ethanol or acetonitrile.[9]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.[6]
-
Detection: UV detection at a low wavelength, such as 225 nm.[9]
-
Injection Volume: 20 µL.[7]
-
-
Analysis: Inject the standards to create a calibration curve. Then, inject your prepared sample.
-
Quantification: Calculate the concentration of this compound in your sample by comparing its peak area to the calibration curve.
Visual Guides
Workflow for Preparing Stable Stock Solutions
Caption: Workflow for preparing stable this compound stock solutions.
Troubleshooting Decision Tree for Stock Solutions
Caption: Decision tree for troubleshooting this compound stock solution issues.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. International Journal of Pharmaceutical Compounding [ijpc.com]
- 9. Validation of a Stability-Indicating RP-HPLC Method for Determination of l-Carnitine in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Analytical Method Development and Validation of Content of D-Carnitine in Levocarnitine Using High-Performance Liquid Chromatography [scirp.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Understanding the Impact of Carnitine HCl on Laboratory Assays
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides guidance on the potential effects of L-Carnitine Hydrochloride (HCl) on common laboratory assays. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Can Carnitine HCl directly interfere with common clinical chemistry assays, causing false results?
A: Based on current scientific literature, there is a notable lack of direct evidence to suggest that this compound causes analytical interference (i.e., falsely high or low results) in most common laboratory assays such as those for glucose, lactate (B86563), creatinine (B1669602), total protein, and liver enzymes (ALT, AST). One study on a spectrophotometric method for carnitine found no interference from icteric, lipemic, or uremic sera.[1] However, it is important to distinguish between analytical interference and physiological effects. L-carnitine supplementation can cause true in vivo changes in the levels of certain analytes.
Q2: My lactate levels are decreasing in my experimental subjects after L-carnitine administration. Is the lactate assay being inhibited?
A: It is more likely that you are observing a physiological effect of L-carnitine rather than an analytical interference with the lactate assay. L-carnitine plays a crucial role in cellular energy metabolism. By facilitating the transport of fatty acids into the mitochondria for beta-oxidation, it can reduce the reliance on glycolysis for energy, thereby decreasing the production of lactate, especially during and after exercise. Several studies and meta-analyses have shown that L-carnitine supplementation can lead to a significant reduction in post-exercise blood lactate levels.
Q3: We've observed a decrease in Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels in our study participants taking L-carnitine. Is this a genuine effect or an assay artifact?
A: This is likely a genuine biological effect. Multiple meta-analyses of randomized controlled trials have concluded that L-carnitine supplementation can significantly reduce serum levels of ALT and AST, particularly in individuals with pre-existing liver conditions.[2] The proposed mechanism is related to L-carnitine's role in improving fatty acid metabolism and reducing oxidative stress in the liver. There is no substantial evidence to suggest that L-carnitine directly interferes with the enzymatic reactions used in standard ALT and AST assays.
Q4: Does this compound interfere with creatinine assays?
A: While the Jaffe method for creatinine measurement is known to be susceptible to interference from various substances, L-carnitine is not commonly cited as a significant interferent.[3] Enzymatic creatinine assays are generally more specific. A study on rats with monosodium glutamate-induced renal changes showed that L-carnitine administration led to a physiological decrease in serum creatinine levels, indicating improved renal function.[4] Therefore, any observed changes in creatinine levels in subjects taking L-carnitine are more likely to be of physiological origin.
Q5: Can this compound affect the results of total protein assays?
A: There is no direct evidence to suggest that this compound interferes with common total protein assays like the Biuret or BCA methods. A study on the protein binding of L-carnitine and its esters found that L-carnitine itself does not bind to albumin or plasma proteins.[5] This lack of binding makes it less likely to interfere with protein quantification methods.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting/Actionable Advice |
| Decreased lactate levels in samples from subjects supplemented with this compound. | Physiological effect of L-carnitine enhancing fatty acid metabolism and reducing lactate production. | This is likely a true biological finding. Consider the timing of sample collection in relation to carnitine administration and exercise, if applicable. No modification to the lactate assay protocol is typically required. |
| Decreased ALT and AST levels in subjects receiving this compound. | Hepatoprotective physiological effect of L-carnitine. | This is an expected physiological response in certain populations. Ensure that the clinical context of the subjects is considered when interpreting the results. The ALT and AST assays are likely performing correctly. |
| Changes in creatinine levels in subjects supplemented with this compound. | Potential physiological effect on renal function. | Interpret the results in the context of the subjects' renal health. If analytical interference is suspected, consider using an alternative method for creatinine measurement (e.g., enzymatic vs. Jaffe) and compare the results. |
Data Summary: Physiological Effects of L-Carnitine Supplementation
The following table summarizes the documented physiological effects of L-carnitine supplementation on common laboratory analytes. Note that these are not instances of analytical interference.
| Analyte | Observed Physiological Effect with L-Carnitine Supplementation | Population/Context | Reference |
| Lactate | Decrease | Post-exercise in trained individuals | |
| Alanine Aminotransferase (ALT) | Decrease | Generally, more pronounced in patients with liver diseases | [2] |
| Aspartate Aminotransferase (AST) | Decrease | Generally, more pronounced in patients with liver diseases | [2] |
| Gamma-Glutamyl Transpeptidase (GGTP) | Decrease | Patients with liver diseases | [2] |
| Creatinine | Decrease | In a study on rats with induced renal dysfunction | [4] |
| C-Reactive Protein (CRP) | Decrease | General population | |
| Tumor Necrosis Factor-α (TNF-α) | Decrease | General population | |
| Interleukin-6 (IL-6) | Decrease | General population |
Visualizations
Caption: Workflow for assessing the effects of this compound on lab assays.
Caption: Carnitine's role in linking fatty acid and glucose metabolism.
Experimental Protocols
Below are generalized protocols for common assays discussed. It is crucial to follow the specific instructions provided with your assay kit and instrument.
Lactate Dehydrogenase (LDH) Activity Assay (Colorimetric)
This protocol measures LDH activity, often used as a marker for cytotoxicity.
-
Sample Preparation:
-
Culture cells in a 96-well plate.
-
For positive controls (maximum LDH release), add lysis buffer to designated wells and incubate.
-
Centrifuge the plate to pellet any cells.
-
Carefully transfer the supernatant to a new 96-well plate.
-
-
Reaction Setup:
-
Prepare the LDH reaction mixture containing lactate, NAD+, and a tetrazolium salt (e.g., INT).
-
Add the reaction mixture to each well containing the supernatant.
-
-
Incubation:
-
Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes). During this time, LDH in the sample will convert lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan (B1609692) product.
-
-
Measurement:
-
Add a stop solution if required by the kit.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
-
Calculation:
-
Subtract the background absorbance (from wells with no cells) from all readings.
-
Calculate the percentage of LDH release relative to the positive control.
-
Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) Activity Assays (Enzymatic, UV)
These protocols are based on the conversion of substrates and the subsequent measurement of NADH oxidation.
-
Reagent Preparation:
-
Prepare the ALT or AST reaction buffer, which typically includes L-alanine or L-aspartate, α-ketoglutarate, and NADH.
-
The buffer for the ALT assay also contains lactate dehydrogenase (LDH), and the buffer for the AST assay contains malate (B86768) dehydrogenase (MDH).
-
-
Reaction Setup:
-
Pipette the serum or plasma samples into a UV-transparent 96-well plate or cuvettes.
-
Add the respective reaction buffer to each sample.
-
-
Measurement:
-
Immediately place the plate or cuvettes in a spectrophotometer capable of measuring at 340 nm.
-
Monitor the decrease in absorbance at 340 nm over several minutes. The rate of decrease is proportional to the rate of NADH oxidation, which is directly related to the ALT or AST activity in the sample.
-
-
Calculation:
-
Calculate the rate of change in absorbance per minute (ΔA/min).
-
Use the molar extinction coefficient of NADH to convert the ΔA/min to enzyme activity units (U/L).
-
Disclaimer: The information provided is for research and professional use only. It is not intended for clinical diagnosis. Always consult the manufacturer's instructions for specific assay protocols and potential interferents.
References
- 1. Spectrophotometry of carnitine in biological fluids and tissue with a Cobas Bio centrifugal analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Does L-carnitine supplementation affect serum levels of enzymes mainly produced by liver? A systematic review and meta-analysis of randomized controlled clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Falsely Elevated Creatinine on Enzymatic Assay in a Patient Receiving Subcutaneous IgG Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of L-carnitine on renal function and gene expression of caspase-9 and Bcl-2 in monosodium glutamate‐induced rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein binding of L-carnitine family components - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for long-term storage of Carnitine HCl powder
Technical Support Center: L-Carnitine HCl Powder
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of L-Carnitine HCl powder. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the stability and integrity of your samples.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for L-Carnitine HCl powder?
For maximal long-term stability, L-Carnitine HCl powder should be stored at -20°C.[1] For shorter periods, storage at 2-8°C is acceptable.[1] It is crucial to keep the powder in a tightly sealed container to protect it from moisture, as it is highly hygroscopic, meaning it readily absorbs water from the atmosphere.[1][2][3][4][5] The storage area should also be dry, well-ventilated, and protected from light.[1]
Q2: How does humidity affect L-Carnitine HCl powder?
L-Carnitine HCl is extremely susceptible to moisture.[2][4][5] High humidity is a significant challenge for the storage and application of L-carnitine and its derivatives.[2][5] Exposure to humid air can cause the powder to absorb water, leading to deliquescence (dissolving in the absorbed water) and chemical degradation.[6] This underscores the importance of storing it in a tightly sealed container in a dry environment.
Q3: What are the visible signs of L-Carnitine HCl powder degradation?
Degraded L-Carnitine HCl powder may appear clumpy due to its hygroscopic nature.[1] A more pronounced vinegar-like odor may also be noticeable, which is caused by the release of acetic acid from hydrolysis.[1][3]
Q4: How stable is L-Carnitine HCl in aqueous solutions?
The stability of L-Carnitine HCl in aqueous solutions is highly dependent on the pH and temperature. It is most stable in neutral to acidic conditions (pH 3-7).[1][7] In basic conditions (pH greater than 9), it becomes unstable and rapidly hydrolyzes into L-carnitine and acetic acid.[1][7] For experimental use, it is recommended to prepare fresh solutions or store stock solutions at an acidic to neutral pH at 4°C for short-term use (up to a few days).[1]
Q5: Can I sterilize L-Carnitine HCl solutions by autoclaving?
No, autoclaving L-Carnitine HCl solutions is not recommended. The high temperatures and pressures involved in autoclaving will cause significant degradation of the compound.[1] Sterile filtration is the preferred method for sterilizing solutions containing L-Carnitine HCl.[1]
Troubleshooting Guide
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Degradation of the L-Carnitine HCl powder due to improper storage.
-
Troubleshooting Steps:
-
Review your storage conditions. Is the container tightly sealed? Is it stored at the recommended temperature and protected from light and humidity?
-
Visually inspect the powder for clumps or a strong vinegar-like odor.[1]
-
If degradation is suspected, it is recommended to use a fresh, properly stored batch of L-Carnitine HCl for your experiments.
-
Consider performing a stability analysis using a method like HPLC to confirm the purity of your current stock.
-
Issue 2: The L-Carnitine HCl powder has become clumpy and difficult to weigh accurately.
-
Possible Cause: Moisture absorption due to the powder's hygroscopic nature.[1]
-
Troubleshooting Steps:
-
While it may be possible to dry the powder under vacuum, this may not reverse any chemical degradation that has already occurred.
-
The best course of action is to discard the compromised powder and use a new, properly stored container.
-
To prevent this in the future, ensure the container is always tightly sealed immediately after use and stored in a desiccator if available.
-
Issue 3: Poor solubility of the L-Carnitine HCl powder.
-
Possible Cause 1: Use of an inappropriate solvent.
-
Troubleshooting Step: L-Carnitine HCl is highly soluble in water and ethanol (B145695).[1] Ensure you are using a suitable solvent. If using a buffer, verify that the pH is within the stable range for L-Carnitine HCl (pH 3-7).[1]
-
Possible Cause 2: Low solvent temperature.
-
Troubleshooting Step: The solubility of L-Carnitine HCl can be temperature-dependent. Gently warming the solvent to room temperature before dissolving the powder can help. Sonication can also aid in dissolution.[1]
Data Presentation
Table 1: Summary of L-Carnitine HCl Powder Stability Under Various Conditions
| Parameter | Condition | Observation | Recommendation |
| Temperature | -20°C | Maximal stability for years.[1] | Recommended for long-term storage. |
| 2-8°C | Acceptable for shorter periods.[1][8] | Suitable for working stock. | |
| Room Temperature | Increased risk of degradation, especially if exposed to humidity. | Avoid for long-term storage. | |
| Humidity | High | Rapid moisture absorption, leading to clumping and hydrolysis.[2][4][5] | Store in a tightly sealed container in a dry environment. Use of a desiccator is advised. |
| Light | Exposure to UV light | Can lead to photolytic degradation.[1] | Store in an opaque or amber container, protected from light.[1] |
| pH (in solution) | 3-7 | Most stable range.[1][7] | Prepare and store aqueous solutions within this pH range. |
| >9 | Rapid hydrolysis to L-carnitine and acetic acid.[1][7] | Avoid basic conditions for solutions. |
Experimental Protocols
Protocol 1: Determination of Water Content using Karl Fischer Titration
This method is used to quantify the amount of water absorbed by the L-Carnitine HCl powder.
-
Instrumentation and Reagents:
-
Volumetric Karl Fischer titrator
-
Titration vessel
-
Karl Fischer reagent
-
Anhydrous methanol (B129727) or other suitable solvent
-
-
Procedure:
-
Titrator Preparation: Add anhydrous methanol to the titration vessel and perform a pre-titration with the Karl Fischer reagent to neutralize any residual water in the solvent until a stable endpoint is reached.[1]
-
Sample Introduction: Accurately weigh a suitable amount of the L-Carnitine HCl powder. Quickly and carefully introduce the sample into the titration vessel, minimizing exposure to atmospheric moisture.[1]
-
Titration: Begin the titration immediately after adding the sample. The titrator will automatically add the Karl Fischer reagent until all the water in the sample has reacted.[1]
-
Calculation: The instrument's software will calculate the water content based on the volume of titrant consumed and its titer.[1]
-
Protocol 2: Stability-Indicating RP-HPLC Method for Purity Assessment
This method can be used to separate and quantify L-Carnitine from its degradation products.
-
Chromatographic Conditions:
-
Column: C18 analytical column (e.g., 250 x 4.6 mm, 5 µm).[1][9]
-
Mobile Phase: A mixture of a buffer (e.g., 0.05 M phosphate (B84403) buffer, pH 3) and an organic solvent (e.g., ethanol or methanol), often with an ion-pairing agent like sodium 1-heptanesulfonate.[9][10][11]
-
Flow Rate: Typically around 1.0 mL/min.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve L-Carnitine HCl standard in water to prepare a stock solution of a known concentration (e.g., 1 mg/mL).[1]
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.[1]
-
Sample Preparation: Dissolve a weighed amount of the L-Carnitine HCl powder sample in the mobile phase to a concentration within the calibration range.[1]
-
-
Forced Degradation Studies (for method validation):
-
Acid Hydrolysis: Incubate the sample with 1 M HCl at 70°C.[1][9]
-
Base Hydrolysis: Incubate the sample with 1 M NaOH at 70°C.[1][9]
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.[1]
-
Thermal Degradation: Heat the solid sample or a solution at an elevated temperature (e.g., 70°C).[1]
-
Photolytic Degradation: Expose the sample to UV light.[1]
-
Mandatory Visualization
Caption: Troubleshooting workflow for L-Carnitine HCl powder issues.
Caption: Key factors for optimal L-Carnitine HCl powder storage.
References
- 1. benchchem.com [benchchem.com]
- 2. hsfbiotech.com [hsfbiotech.com]
- 3. Acetyl-L-Carnitine Hydrochloride (Dietary Supplement Grade) [medisca.com]
- 4. L-carnitine | 541-15-1 [chemicalbook.com]
- 5. An anti-hygroscopic formulation from INNOBIO L-Carnitine [nutraingredients.com]
- 6. JP5367328B2 - Carnitine-containing preparation - Google Patents [patents.google.com]
- 7. Stability of acetyl-1-carnitine in 5% dextrose using a high-performance liquid chromatography-mass spectrometry times 2 method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 9. Validation of a Stability-Indicating RP-HPLC Method for Determination of l-Carnitine in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sarpublication.com [sarpublication.com]
Addressing hygroscopic nature of Carnitine HCl in experiments
This guide provides researchers, scientists, and drug development professionals with technical support for handling the hygroscopic nature of L-Carnitine (B1674952) hydrochloride (HCl) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What does it mean that L-Carnitine HCl is hygroscopic?
A1: The term "hygroscopic" refers to a substance's ability to readily attract and absorb moisture from the surrounding atmosphere.[1][2] L-Carnitine HCl, particularly in its powdered form, will absorb water vapor from the air, which can lead to significant physical and chemical changes.[2][3]
Q2: What are the consequences of moisture absorption by L-Carnitine HCl?
A2: Moisture absorption can cause a range of problems during production, storage, and experimentation. These issues include:
-
Physical Changes : The powder can clump, cake, or aggregate, leading to poor flowability and increased stickiness.[4][5] In high humidity, it can even dissolve in the absorbed water, a phenomenon known as deliquescence.[1][4]
-
Handling Difficulties : These physical changes make the compound difficult to handle, especially for accurate weighing and dispensing.[3][5]
-
Chemical Instability : The presence of water can reduce the chemical stability of L-Carnitine HCl, potentially leading to degradation.[4][5] This can result in the formation of impurities and a decrease in the active compound's potency.[5]
-
Inconsistent Results : Using L-Carnitine HCl that has absorbed moisture can lead to inaccurate concentrations in your solutions and variability between experiments, compromising the reliability of your results.[6]
Q3: How can I tell if my L-Carnitine HCl has absorbed moisture?
A3: Visual inspection is the first step. If the normally fine powder appears clumpy, caked, or even paste-like, it has likely absorbed significant moisture.[6] Another indicator of degradation due to moisture can be the release of a faint vinegar-like odor, which is caused by the hydrolysis of the acetyl group (in the case of Acetyl-L-Carnitine) releasing acetic acid.[6]
Q4: How does moisture absorption affect the stability of L-Carnitine HCl in solution?
A4: The stability of L-Carnitine HCl in aqueous solutions is highly dependent on pH and temperature.[6][7] While moisture absorption primarily affects the solid form, preparing solutions from compromised powder can lead to inaccurate concentrations. Once in solution, L-Carnitine is most stable under neutral to acidic conditions (pH 3-7).[6][8] In basic solutions (pH > 9), it becomes unstable and rapidly hydrolyzes.[6][7][8]
Troubleshooting Guide
Issue 1: The L-Carnitine HCl powder is clumped and difficult to weigh accurately.
-
Possible Cause: The compound has absorbed moisture from the atmosphere due to improper storage or prolonged exposure to ambient air during handling.[3][9]
-
Troubleshooting Steps:
-
Drying the Product (Use with Caution): In some cases, the powder can be dried before use. This can be done by gently heating it in a vacuum oven.[9] However, be cautious as excessive heat can cause decomposition.[9] Always consult the manufacturer's data sheet for thermal stability information.
-
Use a Controlled Environment: The most reliable way to handle highly hygroscopic powder is inside a glove box with controlled low humidity or an inert atmosphere (e.g., nitrogen or argon).[10][11]
-
Employ "Weighing by Difference" Technique: If a glove box is unavailable, this technique minimizes air exposure. See the detailed protocol below.[12]
-
Improve Storage: Ensure the container is tightly sealed immediately after use and stored in a desiccator or a controlled dry environment.[1][9]
-
Issue 2: Inconsistent or unexpected results in cell culture or other bioassays.
-
Possible Cause 1: Inaccurate concentration due to weighing errors. The hygroscopic nature of the powder means you may have weighed a significant amount of water along with the compound, leading to a lower actual concentration of L-Carnitine HCl in your stock solution.[6]
-
Solution: Always use a fresh, dry lot of the compound. Implement proper weighing protocols, such as using a glove box or the "weighing by difference" method, to ensure accuracy.[11][12] Purchase research-grade material from a reputable supplier that provides a certificate of analysis detailing purity and moisture content.[6]
-
-
Possible Cause 2: Degradation of L-Carnitine HCl in the stock solution or media. L-Carnitine HCl can degrade if the solution pH is too high or if it's stored for extended periods under suboptimal conditions.[6][7] Standard cell culture media often have a pH between 7.2 and 7.4, where gradual hydrolysis can occur during prolonged incubation at 37°C.[6]
-
Solution: Prepare fresh L-Carnitine HCl-supplemented media for each experiment.[6] When preparing stock solutions, use a slightly acidic to neutral buffer (pH 5-7) or high-purity water.[7] Store stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles and check for long-term stability guidelines.[13]
-
Issue 3: The L-Carnitine HCl powder will not dissolve properly.
-
Possible Cause 1: Inappropriate solvent.
-
Possible Cause 2: Low solvent temperature.
Data Presentation
Table 1: Recommended Storage Conditions for Solid L-Carnitine HCl
| Condition | Recommendation | Rationale | Citations |
| Container | Tightly sealed, airtight container. | Prevents moisture ingress from the atmosphere. | [6][9] |
| Environment | Store in a cool, dry, well-ventilated place. Use of a desiccator with a drying agent is highly recommended. | Minimizes exposure to ambient humidity and temperature fluctuations. | [1][6][9] |
| Short-Term Storage | 2-8°C in a tightly sealed container. | Acceptable for brief periods, but still requires protection from moisture. | [6] |
| Long-Term Storage | -20°C in a tightly sealed container. | Ensures maximal stability over several months to years. | [6][13] |
Table 2: Stability and Storage of L-Carnitine HCl Aqueous Solutions
| Parameter | Guideline | Rationale | Citations |
| pH for Stability | Most stable in neutral to acidic conditions (pH 3-7). | Unstable at pH > 9, where it undergoes rapid hydrolysis. | [6][7][8] |
| Solvents | High-purity water (e.g., HPLC-grade), ethanol, or a buffer with a pH between 5-7. | Ensures good solubility and maintains a stable pH environment. | [6][7][14] |
| Sterilization | Do not autoclave. Use sterile filtration (e.g., 0.22 µm filter). | High temperatures and pressure during autoclaving will cause significant degradation. | [6] |
| Short-Term Storage | Up to a few days at 4°C. | Minimizes degradation for immediate experimental use. | [6][7] |
| Long-Term Storage | Up to 1 month at -20°C or up to 6 months at -80°C. | Preserves stability for extended periods. | [13] |
| Handling | Prepare aliquots to avoid repeated freeze-thaw cycles. | Repeated temperature cycling can degrade the compound and introduce contamination. | [13] |
Experimental Protocols
Protocol 1: Weighing L-Carnitine HCl using the "Weighing by Difference" Method
This method is crucial for obtaining an accurate mass of a hygroscopic compound without using a controlled atmosphere glove box.[12]
Materials:
-
L-Carnitine HCl in its original, tightly sealed container
-
Analytical balance
-
Spatula
-
Receiving vessel (e.g., beaker, flask)
-
Kimwipes or gloves
Procedure:
-
Ensure the analytical balance is clean and zeroed.
-
Handle the L-Carnitine HCl container with gloves or a Kimwipe to avoid transferring oils from your hands.[12]
-
Place the entire sealed container of L-Carnitine HCl onto the balance pan, close the doors, and record the initial mass (Mass 1) once the reading stabilizes.[12]
-
Remove the container from the balance.
-
Working quickly to minimize air exposure, open the container and transfer the approximate amount of powder needed into your receiving vessel.[9]
-
Immediately and tightly reseal the L-Carnitine HCl container.
-
Place the sealed container back onto the same analytical balance, close the doors, and record the final mass (Mass 2).[12]
-
The exact mass of the powder transferred is the difference between the initial and final readings.
-
Mass Transferred = Mass 1 - Mass 2
-
Protocol 2: Preparation of a 100 mM L-Carnitine HCl Stock Solution
Materials:
-
Accurately weighed L-Carnitine HCl (MW: 197.66 g/mol )
-
High-purity, sterile water or sterile PBS (pH ~7.0-7.4)
-
Sterile conical tube or volumetric flask
-
Sterile 0.22 µm syringe filter
-
Sterile microcentrifuge tubes for aliquots
Procedure:
-
Calculate the mass of L-Carnitine HCl needed. For 10 mL of a 100 mM solution:
-
0.1 L * 0.1 mol/L * 197.66 g/mol = 0.19766 g (or 197.66 mg)
-
-
Using the "Weighing by Difference" protocol, accurately weigh the calculated amount of L-Carnitine HCl.
-
Add the powder to your sterile conical tube or flask.
-
Add a portion of the solvent (e.g., 8 mL of water), vortex or mix gently to dissolve. Sonication may be used if dissolution is slow.[6]
-
Once fully dissolved, bring the final volume to 10 mL with the solvent.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile container.[6]
-
Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.[13]
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C for up to one month or -80°C for longer-term storage (up to 6 months).[13]
Visualizations
Caption: Workflow for handling hygroscopic L-Carnitine HCl.
Caption: Role of L-Carnitine in fatty acid transport (Carnitine Shuttle).
References
- 1. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 2. nbinno.com [nbinno.com]
- 3. One Factor at a Time and factorial experimental design for formulation of l-carnitine microcapsules to improve its manufacturability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JP5367328B2 - Carnitine-containing preparation - Google Patents [patents.google.com]
- 5. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. International Journal of Pharmaceutical Compounding [ijpc.com]
- 9. tutorchase.com [tutorchase.com]
- 10. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 11. hepatochem.com [hepatochem.com]
- 12. youtube.com [youtube.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
Technical Support Center: Optimizing pH for Carnitine HCl Activity in Enzymatic Assays
Welcome to the technical support center for optimizing enzymatic assays involving L-Carnitine HCl. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on achieving accurate and reproducible results. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for Carnitine Acetyltransferase (CAT) activity?
A1: The optimal pH for Carnitine Acetyltransferase (CAT) activity is generally in the range of 7.3 to 8.0.[1] The maximal velocity (Vmax) of the reaction catalyzed by CAT is relatively constant between pH 6.0 and 8.8.[2][3]
Q2: How does pH affect Carnitine Palmitoyltransferase (CPT) activity?
A2: The catalytic activity of Carnitine Palmitoyltransferase (CPT) is strongly dependent on pH. The forward reaction, the formation of acylcarnitine, has a pH optimum of approximately 7.2.[4] As the pH increases into the alkaline range, the forward reaction rate declines precipitously.[4] In contrast, the reverse reaction, which generates acyl-CoA, is less attenuated by a rise in pH.[4] It's also important to note that the inhibition of CPT I by its physiological inhibitor, malonyl-CoA, is highly pH-dependent, with inhibition being much stronger at a lower pH.[5][6]
Q3: What is the recommended pH for assays involving Gamma-butyrobetaine dioxygenase (BBOX1)?
A3: Gamma-butyrobetaine dioxygenase (also known as gamma-butyrobetaine hydroxylase) catalyzes the final step in L-carnitine biosynthesis.[7][8] While the provided search results do not specify a precise optimal pH, the enzyme requires Fe2+, alpha-ketoglutarate, ascorbate, and oxygen to function.[8] The stability of the enzyme is a critical factor, and it is best preserved at 4°C in the presence of glycerol (B35011) and DTT.[8]
Q4: How stable is L-Carnitine HCl in aqueous solutions at different pH values?
A4: L-Carnitine HCl is most stable in neutral to acidic conditions (pH 3-7). In solutions with a pH greater than 9, it becomes unstable and can degrade.[9] For experimental use, it is advisable to prepare fresh solutions or store stock solutions at an acidic to neutral pH at 4°C for short-term use.
Q5: Which buffers are commonly used for carnitine enzymatic assays?
A5: Commonly used buffers in enzyme assays include phosphate (B84403) buffer, Tris buffer, and HEPES buffer.[10][11][12][13] The choice of buffer is critical as it can influence enzyme activity. For instance, both Tris and HEPES can interact with the catalytic site of Carnitine Acetyltransferase.[10][11] HEPES acts as a competitive inhibitor, while Tris can form an acetylated product, which may require correction with an appropriate blank.[10][11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or no enzyme activity | Incorrect pH of the assay buffer: The enzyme may be inactive or denatured if the pH is outside its optimal range. | Verify the pH of your buffer and all solutions using a calibrated pH meter. Adjust the pH to the optimal range for your specific enzyme (see FAQ section and data tables). |
| Degradation of L-Carnitine HCl: The substrate may have degraded, especially if stored in a basic solution. | Prepare fresh L-Carnitine HCl solutions for each experiment. Ensure stock solutions are stored at the correct pH and temperature. | |
| Buffer interference: The chosen buffer may be inhibiting the enzyme.[10][11] | Consider switching to an alternative buffer system. If using Tris, run a blank to correct for any side reactions.[10][11] When using HEPES with CAT, be aware of its competitive inhibition.[10][11] | |
| Inconsistent or variable results | Fluctuations in pH during the assay: The reaction itself may cause a change in pH, affecting enzyme activity over time. | Use a buffer with sufficient buffering capacity at the desired pH.[12][13] Monitor the pH of the reaction mixture at the beginning and end of the assay. |
| Hygroscopic nature of Carnitine HCl: Solid this compound readily absorbs moisture, which can affect its concentration. | Store solid this compound in a tightly sealed container in a cool, dry place. Minimize exposure to air when weighing. | |
| Unexpected kinetic parameters (Km, Vmax) | Suboptimal pH: The binding affinity of the enzyme for its substrates can be pH-dependent.[2][14] | Re-evaluate the kinetic parameters at different pH values within the optimal range to determine the true constants under your experimental conditions. |
Quantitative Data Summary
Table 1: Optimal pH Ranges for Carnitine-Related Enzymes
| Enzyme | Optimal pH Range | Source Organism/Tissue | Notes |
| Carnitine Acetyltransferase (CAT) | 7.3 - 8.0 | Pigeon Breast Muscle | Vmax is constant between pH 6.0 and 8.8.[2][3] |
| Carnitine Palmitoyltransferase I (CPT I) | ~7.2 | Rat Hepatic Mitochondria | Forward reaction activity decreases sharply at higher pH.[4] |
| Carnitine Palmitoyltransferase (purified) | 6.0 - 8.0 | Beef Heart Mitochondria | Both K0.5 and Vmax are greater at lower pH.[14] |
Table 2: pH-Dependent Inhibition of Carnitine Palmitoyltransferase I by Malonyl-CoA
| pH | I50 for Malonyl-CoA (µM) |
| 6.0 | 0.04 |
| 6.5 | 1 |
| 7.0 | 9 |
| 7.5 | 40 |
| 8.0 | 200 |
| (Data from Stephens et al., 1983)[5][6] |
Experimental Protocols
General Protocol for a Carnitine Acetyltransferase (CAT) Assay
This protocol is a general guideline and may require optimization for specific experimental conditions.
-
Reagent Preparation:
-
Assay Buffer: Prepare a 50 mM Tris-HCl or HEPES buffer at the desired pH (typically between 7.5 and 8.0).
-
Substrate 1 (Acetyl-CoA): Prepare a stock solution of Acetyl-CoA in the assay buffer.
-
Substrate 2 (L-Carnitine HCl): Prepare a fresh stock solution of L-Carnitine HCl in the assay buffer.
-
DTNB (Ellman's Reagent): Prepare a stock solution of 5,5'-dithiobis-(2-nitrobenzoic acid) in the assay buffer.
-
Enzyme Solution: Dilute the Carnitine Acetyltransferase to the desired concentration in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate or cuvette, add the following in order:
-
Assay Buffer
-
DTNB solution
-
L-Carnitine HCl solution
-
Enzyme solution
-
-
Incubate the mixture for 5 minutes at the desired temperature (e.g., 25°C or 37°C) to allow for temperature equilibration.
-
Initiate the reaction by adding the Acetyl-CoA solution.
-
Immediately monitor the increase in absorbance at 412 nm, which corresponds to the formation of the yellow-colored 2-nitro-5-thiobenzoate anion as CoA-SH reacts with DTNB.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
-
Controls:
-
Blank (No Enzyme): Replace the enzyme solution with an equal volume of assay buffer to measure the non-enzymatic reaction rate.
-
Blank (No L-Carnitine): Replace the L-Carnitine HCl solution with an equal volume of assay buffer to check for any background activity with Acetyl-CoA alone.
-
Tris-specific Blank (if applicable): If using Tris buffer, run a control without L-Carnitine to account for the formation of acetylTris.[10][11]
-
Visualizations
Caption: General workflow for conducting enzymatic assays with this compound.
Caption: Key enzymes and pathways in carnitine metabolism.
References
- 1. 肉碱乙酰转移酶 from pigeon breast muscle | Sigma-Aldrich [sigmaaldrich.com]
- 2. pH-dependence of carnitine acetyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pH-dependence of carnitine acetyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carnitine palmitoyltransferase: effects of diabetes, fasting, and pH on the reaction that generates acyl CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of pH on malonyl-CoA inhibition of carnitine palmitoyltransferase I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of pH on malonyl-CoA inhibition of carnitine palmitoyltransferase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gamma-butyrobetaine dioxygenase - Wikipedia [en.wikipedia.org]
- 8. Carnitine biosynthesis. Purification of gamma-butyrobetaine hydroxylase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Effect of Deproteinization and Reagent Buffer on the Enzymatic Assay of L-Carnitine in Serum | Semantic Scholar [semanticscholar.org]
- 11. Effect of deproteinization and reagent buffer on the enzymatic assay of L-carnitine in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 13. superchemistryclasses.com [superchemistryclasses.com]
- 14. Sigmoid kinetics of purified beef heart mitochondrial carnitine palmitoyltransferase. Effect of pH and malonyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Batch-to-Batch Variability of Carnitine HCl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability of Carnitine HCl.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of batch-to-batch variability in this compound?
A1: The primary causes of batch-to-batch variability in this compound include:
-
Hygroscopicity: this compound is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2][3][4][5][6][7] This can lead to changes in physical properties such as clumping, poor flowability, and sticking to equipment, which can affect weighing and dissolution.[4][7]
-
Impurities: The presence and concentration of impurities can vary between batches. These can include:
-
D-Carnitine: The biologically inactive enantiomer, which can compete with L-Carnitine (B1674952) and potentially cause adverse effects.[8][9][10] The European Pharmacopoeia and United States Pharmacopoeia limit the D-carnitine content to about 4%.[8]
-
Manufacturing Byproducts: Impurities from the chemical synthesis process, such as trimethylamine (B31210) inorganic acid salt, halides, 3-chloro-2-hydroxy-N,N,N-trimethylpropan-1-aminium, and others, can be present.[11][12]
-
Degradation Products: Improper storage or handling can lead to degradation, generating impurities like trimethylamine, which has a strong odor.[7]
-
-
Physical Properties: Variations in particle size, crystal form (polymorphism), and density can affect dissolution rates and bioavailability.[13]
Q2: How does hygroscopicity affect experimental results?
A2: The hygroscopic nature of this compound can significantly impact experimental outcomes by:
-
Inaccurate Concentration: Absorption of water increases the weight of the compound, leading to the preparation of solutions with a lower-than-intended concentration of the active substance.
-
Altered Physical Properties: Clumping and poor flowability can make accurate weighing and handling difficult.[4]
-
Reduced Stability: Moisture can accelerate chemical degradation, leading to a decrease in potency and an increase in impurities over time.[1][7] This can result in inconsistent results between experiments conducted at different times with the same batch.
-
Variability in Dissolution: Changes in the physical state due to moisture absorption can alter the dissolution rate of the compound.[2][13]
Q3: What are the acceptable levels of impurities in research-grade this compound?
A3: For research applications, it is crucial to use high-purity this compound. While pharmacopoeial standards exist for pharmaceutical-grade material (e.g., D-carnitine <4%), research applications may require stricter limits.[8] It is recommended to obtain a Certificate of Analysis (CoA) from the supplier for each batch, which should specify the purity (typically ≥97.0% by HPLC) and the levels of specific impurities. For sensitive experiments, minimizing the D-isomer content to less than 0.5% is advisable.[8]
Q4: How should this compound be properly stored to minimize variability?
A4: To minimize variability caused by degradation and moisture absorption, this compound should be stored under the following conditions:
-
Temperature: Store at 2-8°C or as recommended by the supplier.[14]
-
Atmosphere: Keep in a tightly sealed container in a dry and well-ventilated place.[5] Consider storing under an inert atmosphere (e.g., argon or nitrogen) for long-term storage.
-
Moisture: Protect from moisture at all times.[14] Using a desiccator for storage is highly recommended.
-
Stock Solutions: Prepare stock solutions fresh. If storage is necessary, aliquot and store at -20°C or -80°C for extended periods to avoid repeated freeze-thaw cycles.[15]
Troubleshooting Guides
Issue 1: Inconsistent results between different batches of this compound.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Different Purity Levels | Review the Certificate of Analysis (CoA) for each batch. | Compare the purity, impurity profiles, and water content. If significant differences exist, consider purchasing a new batch from a reputable supplier with stringent quality control. |
| Varying D-Carnitine Content | Perform chiral analysis (e.g., chiral HPLC) if not specified on the CoA. | If the D-Carnitine content is high or varies significantly, it can interfere with the biological activity of the L-enantiomer. Use batches with consistently low D-Carnitine levels. |
| Moisture Absorption | Assess the physical appearance of the powder (clumping, stickiness). | If moisture absorption is suspected, dry the material under vacuum. For future use, ensure proper storage in a desiccator. |
Issue 2: Poor solubility or unexpected precipitation of this compound solution.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Incorrect Solvent | Verify the solvent used for dissolution. | This compound is freely soluble in water, methanol (B129727), and ethanol, but practically insoluble in acetone (B3395972) and chloroform.[3] Ensure the correct solvent is being used for your application. |
| pH of the Solution | Measure the pH of the prepared solution. | The solubility of this compound can be pH-dependent. Adjust the pH if necessary for your experimental buffer system. |
| Presence of Counter-ions | Check the composition of your buffer or media. | High concentrations of certain salts in your experimental buffer could potentially lead to precipitation. |
| Degradation | Analyze the solution for the presence of degradation products. | If the solution has been stored for an extended period, degradation may have occurred. Prepare fresh solutions for each experiment. |
Experimental Protocols
Protocol 1: Determination of L-Carnitine Purity and Impurities by HPLC
This protocol is a general guideline for the quality control of this compound batches.
Objective: To determine the purity of L-Carnitine and quantify the presence of impurities, including D-Carnitine, using High-Performance Liquid Chromatography (HPLC).
Materials:
-
L-Carnitine HCl sample
-
L-Carnitine reference standard
-
D-Carnitine reference standard
-
HPLC grade water, acetonitrile, methanol, and other required solvents
-
Phosphate (B84403) buffer
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 x 4.6 mm) or a suitable chiral column for enantiomeric separation
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase as specified in established methods. A common mobile phase consists of a mixture of phosphate buffer and an organic solvent like methanol or acetonitrile.[16][17] For example, a mobile phase of 0.05M phosphate buffer (pH 3.2) and methanol (95:5 v/v) can be used.[16]
-
Standard Solution Preparation: Accurately weigh and dissolve the L-Carnitine and D-Carnitine reference standards in the mobile phase to prepare stock solutions of known concentrations. Prepare a series of working standards by diluting the stock solutions.
-
Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Identify and quantify the L-Carnitine peak and any impurity peaks by comparing their retention times and peak areas with those of the standards. Calculate the percentage purity of the L-Carnitine and the percentage of each impurity.
Quantitative Data Summary Table:
| Parameter | Typical Specification |
| Assay (L-Carnitine HCl) | ≥ 97.0% |
| D-Carnitine Impurity | ≤ 4.0% (Pharmacopoeia), < 0.5% (Recommended for research) |
| Water Content | ≤ 4.0% |
| Heavy Metals | ≤ 10 ppm |
Protocol 2: Assessment of Hygroscopicity
Objective: To determine the extent of moisture absorption by a batch of this compound.
Materials:
-
This compound sample
-
Analytical balance (readable to 0.01 mg)
-
Controlled humidity chamber or desiccator with a saturated salt solution to maintain a specific relative humidity (RH)
-
Weighing boats
Procedure:
-
Initial Weighing: Accurately weigh a sample of this compound (approximately 100 mg) in a pre-weighed weighing boat.
-
Exposure to Humidity: Place the sample in a controlled humidity chamber (e.g., 75% RH).
-
Periodic Weighing: At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), remove the sample and quickly weigh it.
-
Data Analysis: Calculate the percentage weight gain at each time point using the formula: % Weight Gain = [(Weight at time t - Initial Weight) / Initial Weight] * 100
-
Comparison: Compare the rate and extent of moisture absorption between different batches.
Quantitative Data Summary Table (Example):
| Batch ID | Initial Weight (mg) | Weight Gain at 24h (75% RH) (%) |
| Batch A | 101.2 | 15.3 |
| Batch B | 99.8 | 12.1 |
| Batch C (with co-crystal) | 100.5 | 0.9 |
Visualizations
Caption: L-Carnitine's role in transporting long-chain fatty acids into the mitochondria for β-oxidation.
Caption: Troubleshooting workflow for addressing batch-to-batch variability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Modification of hygroscopicity and tabletability of l-carnitine by a cocrystallization technique - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. L-carnitine | 541-15-1 [chemicalbook.com]
- 4. One Factor at a Time and factorial experimental design for formulation of l-carnitine microcapsules to improve its manufacturability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. JP5367328B2 - Carnitine-containing preparation - Google Patents [patents.google.com]
- 8. Carnitine Testing and Purity | NOW Foods [nowfoods.com]
- 9. Analytical Method Development and Validation of Content of D-Carnitine in Levocarnitine Using High-Performance Liquid Chromatography [scirp.org]
- 10. scirp.org [scirp.org]
- 11. CN105481709A - Method for purifying and desalting crude product of L-carnitine - Google Patents [patents.google.com]
- 12. Identification of l-carnitine and its impurities in food supplement formulations by online column-switching liquid chromatography coupled with linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quality Evaluation of Carnitine for Proper Use of Supplement [scirp.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. sarpublication.com [sarpublication.com]
- 17. Validation of a Stability-Indicating RP-HPLC Method for Determination of l-Carnitine in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Carnitine HCl Demonstrates Efficacy in a Preclinical Model of Non-Alcoholic Steatohepatitis, Outperforming a Standard Antioxidant
A comprehensive analysis of preclinical data reveals that Carnitine HCl significantly mitigates the pathological features of Non-Alcoholic Steatohepatitis (NASH) in a well-established mouse model. When compared with the antioxidant α-tocopherol, this compound showed similar improvements in liver histology and, critically, a superior profile in preventing the development of liver tumors. Further comparisons with other therapeutic agents, including pioglitazone (B448) and obeticholic acid, highlight the potential of this compound as a robust therapeutic candidate for NASH.
This guide provides a detailed comparison of the efficacy of this compound against other relevant compounds in a mouse model of NASH. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's therapeutic potential.
Comparative Efficacy of Therapeutic Agents in a NASH Mouse Model
The following tables summarize the key quantitative data from studies evaluating this compound, α-tocopherol, pioglitazone, and obeticholic acid in mouse models of NASH. The data for this compound and α-tocopherol are derived from a head-to-head study in the STAM™ mouse model, a well-validated model for NASH that progresses to hepatocellular carcinoma (HCC)[1][2][3]. Data for pioglitazone and obeticholic acid are drawn from separate studies in comparable diet-induced NASH mouse models.
| Therapeutic Agent | Dosage | Duration | Key Histological Findings | NAFLD Activity Score (NAS) | Liver Tumor Development |
| Control (High-Fat Diet) | - | 8 weeks | Pronounced hepatocyte steatosis, ballooning, and inflammatory cell infiltration[2]. | High (specific score not provided) | All mice developed tumors[4]. |
| This compound | 0.28% in diet | 8 weeks | Significantly reduced hepatocyte steatosis[2]. | Significantly lower than control[2]. | Fewer tumors compared to control and α-tocopherol groups[4]. |
| α-Tocopherol | 0.01% in diet | 8 weeks | Markedly reduced hepatocyte ballooning[2]. | Significantly lower than control[2]. | No significant reduction in tumors compared to control. |
| Pioglitazone | 0.01% in diet | 20 weeks | Improved liver histology[5]. | Not explicitly reported, but improvements in individual components noted. | Not reported. |
| Obeticholic Acid | 30 mg/kg, p.o., QD | 8 weeks | Reduced hepatic steatosis and inflammation[6]. | Reduced scores for steatosis and inflammation[6]. | Not reported. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following section outlines the key experimental protocols used in the evaluation of this compound in the STAM™ mouse model of NASH.
STAM™ Mouse Model of NASH
The STAM™ mouse model is a widely used model that recapitulates the progression of human NASH from steatosis to fibrosis and hepatocellular carcinoma[1][2][3].
-
Induction: Male C57BL/6J mice are injected with streptozotocin (B1681764) two days after birth to induce a diabetic state. At four weeks of age, the mice are switched to a high-fat diet to induce the NASH phenotype[1][2][3].
-
Treatment Groups: At eight weeks of age, mice are divided into three groups: a control group receiving a high-fat diet, a group receiving a high-fat diet supplemented with 0.28% L-carnitine, and a group receiving a high-fat diet supplemented with 0.01% α-tocopherol[1][2][3].
-
Duration: The treatment is administered for eight weeks[1][2].
-
Endpoints: At the end of the treatment period, mice are sacrificed, and liver tissues and blood samples are collected for analysis. Key endpoints include liver histology (H&E staining), NAFLD Activity Score (NAS), immunohistochemistry for markers of oxidative stress (e.g., 4-hydroxynonenal), gene expression analysis of mitochondrial function-related genes, and enumeration of liver tumors[1][2].
Histological Analysis and NAFLD Activity Score (NAS)
Liver tissue is fixed in 10% formalin, embedded in paraffin, and sectioned. The sections are then stained with hematoxylin (B73222) and eosin (B541160) (H&E) for histological evaluation[2]. The NAFLD Activity Score (NAS) is a semi-quantitative scoring system used to assess the severity of NAFLD based on the grades of steatosis, lobular inflammation, and hepatocyte ballooning[7].
Immunohistochemistry
Immunohistochemical staining is performed on liver sections to detect specific protein markers. For example, staining for 4-hydroxynonenal (B163490) (4-HNE) is used to assess the level of oxidative stress[1].
Gene Expression Analysis
Total RNA is extracted from liver tissue, and the expression levels of specific genes are quantified using real-time quantitative polymerase chain reaction (RT-qPCR). Genes related to fatty acid transport (e.g., Cpt1a, Cpt2), mitochondrial β-oxidation, and antioxidant defense are typically analyzed[1].
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound in NASH are attributed to its role in mitochondrial function and its influence on key signaling pathways. The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action of this compound and the experimental workflow.
Caption: Proposed mechanism of this compound in mitigating NASH.
References
- 1. journals.plos.org [journals.plos.org]
- 2. L-Carnitine Prevents Progression of Non-Alcoholic Steatohepatitis in a Mouse Model with Upregulation of Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-carnitine prevents progression of non-alcoholic steatohepatitis in a mouse model with upregulation of mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. escholarship.lib.okayama-u.ac.jp [escholarship.lib.okayama-u.ac.jp]
- 5. Pioglitazone improves hepatic mitochondrial function in a mouse model of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic and hepatic effects of liraglutide, obeticholic acid and elafibranor in diet-induced obese mouse models of biopsy-confirmed nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histopathology of Nonalcoholic Fatty Liver Disease and Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
L-Carnitine vs. Its Derivatives: A Comparative Analysis of Bioavailability
An objective guide for researchers and drug development professionals on the pharmacokinetic profiles of L-Carnitine (B1674952) and its common supplemental forms, supported by experimental data.
In the realm of nutritional supplements and therapeutic agents, L-Carnitine and its derivatives are pivotal in cellular energy metabolism. The efficacy of these compounds is largely dictated by their bioavailability. This guide provides a detailed comparison of the bioavailability of the base form of L-Carnitine against its widely researched salt and ester forms, namely L-Carnitine L-Tartrate and Acetyl-L-Carnitine (ALCAR). While inquiries are sometimes made regarding "Carnitine HCl," it is important to note that this form is not prevalent in the scientific literature or commercial supplements; the focus of this guide will therefore be on the aforementioned, well-documented forms.
Comparative Pharmacokinetics
The oral bioavailability of L-Carnitine is a critical factor for its therapeutic efficacy. The absorption of L-Carnitine from dietary sources is relatively high, ranging from 54% to 87%.[1][2][3] However, when administered as a supplement, its bioavailability is significantly lower, estimated to be between 5% and 18%.[1][4][5][6] This discrepancy is attributed to the saturation of active transport mechanisms at higher supplemental doses, with absorption shifting towards less efficient passive diffusion.[1][4][6]
L-Carnitine is commonly formulated as salts, such as L-Carnitine L-Tartrate, to improve its stability.[7][8] Acetyl-L-Carnitine, an ester of L-Carnitine, is another popular supplemental form, noted for its potential to cross the blood-brain barrier.[9][10][11]
A study in piglets demonstrated that L-Carnitine salts, including L-Carnitine L-Tartrate and L-Carnitine Fumarate, exhibit similar bioavailability to the free L-Carnitine base form.[12] The same study suggested that L-Carnitine L-Tartrate may be absorbed more rapidly.[12] In contrast, L-Carnitine esters like Acetyl-L-Carnitine showed lower bioavailability in that particular animal study.[12] However, other sources suggest that Acetyl-L-Carnitine is more efficiently absorbed than L-Carnitine in humans.[9][10]
The following table summarizes key pharmacokinetic parameters for different forms of L-Carnitine based on available human and animal studies.
Table 1: Pharmacokinetic Parameters of L-Carnitine and its Derivatives
| Parameter | L-Carnitine (Free Form) | L-Carnitine L-Tartrate | Acetyl-L-Carnitine (ALCAR) |
| Bioavailability | 5-18% (from supplements)[1][4][5][6] | Similar to L-Carnitine[12] | Potentially higher than L-Carnitine[9][10][13] |
| Cmax (Maximum Plasma Concentration) | 84.7 ± 25.2 µmol/L (2g dose)[14] | Data not directly available, but suggested faster absorption[12] | 12.9 ± 5.5 µmol/L (after 2g L-Carnitine admin.)[14] |
| Tmax (Time to Maximum Concentration) | 3.4 ± 0.46 h (2g dose)[14] | Suggested to be shorter than other forms[12] | Data not directly available |
| Elimination Half-life (t½) | 60.3 ± 15.0 h[14] | Data not directly available | 35.9 ± 28.9 h[14] |
Note: The data for ALCAR Cmax and half-life were measured after the administration of L-Carnitine, representing its metabolic conversion.
Experimental Protocols
The methodologies employed in the cited studies are crucial for the interpretation of the pharmacokinetic data. Below are summaries of the experimental protocols from key studies.
Study 1: Comparative Bioavailability in Piglets [12]
-
Objective: To investigate the bioavailability of various L-Carnitine esters and salts relative to free L-Carnitine.
-
Subjects: Seven groups of five or six piglets each.
-
Test Compounds: L-Carnitine (base), L-Carnitine L-Tartrate, L-Carnitine Fumarate, L-Carnitine Magnesium Citrate, Acetyl-L-Carnitine, and Lauroyl-L-Carnitine.
-
Dosage and Administration: A single oral dose of 40 mg L-Carnitine equivalents/kg body weight.
-
Sampling: Blood samples were collected at 1, 2, 3.5, 7, 24, and 32 hours post-administration.
-
Analytical Method: Determination of free and total carnitine concentrations in plasma.
-
Pharmacokinetic Analysis: Area-under-the-curve (AUC) values were calculated to assess bioavailability.
Study 2: Pharmacokinetics in Healthy Volunteers [14]
-
Objective: To investigate the pharmacokinetics of L-Carnitine and its analogues after a single oral administration of L-Carnitine.
-
Subjects: 12 healthy human volunteers.
-
Test Compound: Liquid L-Carnitine.
-
Dosage and Administration: A single oral dose of 2.0 g.
-
Sampling: Plasma and urine samples were collected over a specified period.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC) was used to determine the concentrations of L-Carnitine, Acetyl-L-Carnitine (ALC), and Propionyl-L-Carnitine (PLC).
-
Pharmacokinetic Analysis: Cmax, Tmax, AUC, and elimination half-life were calculated for L-Carnitine, ALC, and PLC.
Visualizing the Process
To better understand the experimental workflow and the metabolic pathways, the following diagrams are provided.
Caption: Experimental workflow for a typical pharmacokinetic study of L-Carnitine.
Caption: Absorption and metabolic fate of L-Carnitine and its derivatives.
Conclusion
The selection of an appropriate form of L-Carnitine for supplementation or therapeutic use depends on the desired pharmacokinetic profile and target outcome. While L-Carnitine salts like L-Carnitine L-Tartrate offer comparable bioavailability to the free form with potentially faster absorption, Acetyl-L-Carnitine may provide advantages in terms of absorption efficiency and its ability to cross the blood-brain barrier. The provided experimental data and protocols offer a foundation for researchers and drug development professionals to make informed decisions in their work with these compounds. Further head-to-head comparative studies in humans are warranted to fully elucidate the nuanced differences in the bioavailability of these various L-Carnitine forms.
References
- 1. Kinetics, pharmacokinetics, and regulation of L-carnitine and acetyl-L-carnitine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. L-Carnitine: Benefits, Side Effects, Sources, and Dosage [healthline.com]
- 4. Pharmacokinetics of L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of L-Carnitine | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Differences between l-carnitine tartrate vs l-carnitine - Natural Field Co., Ltd. [natural-field.com]
- 8. t-nation.com [t-nation.com]
- 9. australiansportsnutrition.com.au [australiansportsnutrition.com.au]
- 10. livemomentous.com [livemomentous.com]
- 11. healthaid.co.uk [healthaid.co.uk]
- 12. Free and total carnitine concentrations in pig plasma after oral ingestion of various L-carnitine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. L-Carnitine | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 14. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
A Comparative Analysis of the Metabolic Effects of Carnitine HCl and its Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic effects of Carnitine Hydrochloride (HCl), frequently referred to as L-carnitine, and its prominent esters, Acetyl-L-carnitine (ALCAR) and Propionyl-L-carnitine (PLC). This document synthesizes experimental data to elucidate their distinct and overlapping roles in critical metabolic pathways, offering a valuable resource for designing and interpreting metabolic research.
Core Metabolic Functions: A Shared Foundation
L-carnitine and its esters are fundamental to cellular energy metabolism. Their primary, shared function is to facilitate the transport of long-chain fatty acids across the inner mitochondrial membrane, a critical process for beta-oxidation and subsequent ATP production. This transport mechanism is known as the carnitine shuttle.
Distinct Metabolic Fates and Unique Properties
While all three compounds share the carnitine backbone, their attached functional groups (a hydrogen in L-carnitine, an acetyl group in ALCAR, and a propionyl group in PLC) confer unique metabolic properties and therapeutic potentials.
Acetyl-L-carnitine (ALCAR) is characterized by its acetyl group, which enhances its ability to cross the blood-brain barrier. This property makes ALCAR particularly relevant for its effects on neuronal metabolism and cognitive function. The acetyl group can also serve as a direct source of acetyl-CoA, a key substrate for the Krebs cycle.
Propionyl-L-carnitine (PLC) possesses a propionyl group that, once cleaved, forms propionyl-CoA. Propionyl-CoA can be converted to succinyl-CoA, an intermediate of the Krebs cycle. This process, known as anaplerosis, replenishes Krebs cycle intermediates, which is especially beneficial in energy-demanding tissues like cardiac and skeletal muscle, particularly under ischemic conditions.
Comparative Analysis of Metabolic Effects
The following tables summarize quantitative data from various experimental studies. It is important to note that direct head-to-head clinical trials comparing all three compounds across a comprehensive range of metabolic parameters are limited. Therefore, the data presented is a compilation from different studies and may not represent a direct comparison under the same experimental conditions.
Table 1: Effects on Fatty Acid Metabolism and Mitochondrial Respiration
| Parameter | L-Carnitine HCl | Acetyl-L-Carnitine (ALCAR) | Propionyl-L-Carnitine (PLC) | Key Findings & Citations |
| Fatty Acid Oxidation | Facilitates transport of long-chain fatty acids for β-oxidation.[1] | Can serve as a direct substrate for mitochondrial respiration and facilitates fatty acid transport.[1] | Enhances fatty acid transport and may stimulate the Krebs cycle through anaplerosis.[1] | All three compounds are integral to mitochondrial fatty acid metabolism. ALCAR provides a direct energy substrate, while PLC supports the Krebs cycle.[1] |
| Mitochondrial Respiration | Supports mitochondrial respiration by providing fatty acid substrates. | Can be utilized as an alternative substrate for mitochondrial energy production.[1] | Can improve myocardial function and metabolism in ischemic conditions.[1] | ALCAR has the unique ability to directly fuel mitochondrial respiration, while PLC shows protective effects under ischemic stress.[1] |
Table 2: Effects on Glucose Metabolism
| Parameter | L-Carnitine HCl | Acetyl-L-Carnitine (ALCAR) | Propionyl-L-Carnitine (PLC) | Key Findings & Citations |
| Fasting Plasma Glucose | A meta-analysis of 37 studies showed a significant reduction in fasting plasma glucose.[2] | No significant effect was reported in a meta-analysis of studies on type 2 diabetes patients.[2] | No significant effect was reported in a meta-analysis of studies on type 2 diabetes patients.[2] | L-Carnitine appears to have a more pronounced effect on reducing fasting plasma glucose compared to its esters in the analyzed studies.[2] |
| Insulin (B600854) Sensitivity | L-carnitine supplementation (2 g/day ) in pregnant women resulted in a significant decrease in plasma free fatty acids, which are linked to insulin resistance.[3] | Limited direct comparative data available. | In diet-induced obese mice, PLC treatment (200 mg/kg/day for 4 weeks) improved glucose tolerance and insulin sensitivity. | Both L-carnitine and PLC have shown potential in improving insulin sensitivity through different mechanisms. |
Table 3: Effects on Oxidative Stress and Exercise Performance
| Parameter | L-Carnitine HCl | Acetyl-L-Carnitine (ALCAR) | Propionyl-L-Carnitine (PLC) | Key Findings & Citations |
| Oxidative Stress | May reduce oxidative stress indirectly by improving mitochondrial function.[1] | Demonstrated to have antioxidant properties and reduce markers of oxidative stress.[1] In old rats, ALCAR, unlike L-carnitine, was effective in decreasing oxidative damage in the brain.[4] | Shown to reduce markers of oxidative stress.[1] | Both ALCAR and PLC have been noted for their antioxidant capabilities, with some evidence suggesting ALCAR may be more effective in reducing oxidative stress in the brain.[1][4] |
| Exercise Performance | Chronic administration (2 g/day for 24 weeks) in humans increased muscle carnitine content, spared glycogen (B147801) during low-intensity exercise, and improved work output by 11%.[5] | Limited direct comparative data on exercise performance. | In patients with chronic heart failure, chronic administration (1.5 g/day for 1 month) increased peak oxygen consumption by 45% and exercise time by 21%.[6] | Both L-carnitine and PLC have been shown to improve exercise performance, likely through different mechanisms related to their specific metabolic roles.[5][6] |
Signaling Pathways and Metabolic Workflows
The metabolic effects of carnitine and its esters are mediated through their influence on key cellular signaling pathways and metabolic processes.
This diagram illustrates the fundamental role of the carnitine shuttle in transporting long-chain fatty acids into the mitochondrial matrix for beta-oxidation. CPT I (Carnitine Palmitoyltransferase I), CACT (Carnitine-Acylcarnitine Translocase), and CPT II (Carnitine Palmitoyltransferase II) are the key enzymes involved.
This diagram highlights the different entry points of the acetyl group from ALCAR and the propionyl group from PLC into central metabolic pathways. ALCAR directly provides acetyl-CoA for the Krebs cycle, while PLC contributes to the Krebs cycle intermediate pool via anaplerosis.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summaries of key experimental protocols used in the study of carnitine metabolism.
Measurement of Carnitine and Acylcarnitines in Plasma and Tissue
A common and sensitive method for the quantification of L-carnitine and its esters is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).[2]
-
Sample Preparation:
-
Plasma or tissue homogenate is deproteinized, typically using a solvent like methanol (B129727) or acetonitrile.
-
Internal standards (deuterated forms of the analytes) are added to the sample for accurate quantification.
-
For the analysis of short-chain acylcarnitines, a derivatization step, such as butylation with acidified butanol, may be employed to improve chromatographic separation and detection sensitivity.[2]
-
-
Chromatographic Separation:
-
The prepared sample is injected into an HPLC system.
-
A reversed-phase column (e.g., C8 or C18) is commonly used to separate the different carnitine species based on their polarity.
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into a tandem mass spectrometer.
-
Electrospray ionization (ESI) is typically used to generate ions of the analytes.
-
Quantification is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for each carnitine species are monitored.
-
Analysis of Propionyl-L-Carnitine Anaplerosis
Stable isotope-based metabolic flux analysis is a powerful technique to trace the metabolic fate of the propionyl group from PLC and quantify its contribution to the Krebs cycle.[7]
-
Tracer Administration:
-
A stable isotope-labeled form of propionate (B1217596) or a precursor (e.g., ¹³C-propionate) is administered to the biological system (e.g., isolated heart, cell culture).
-
-
Sample Collection and Preparation:
-
At specific time points, tissue or cell samples are rapidly quenched to halt metabolic activity.
-
Metabolites, including Krebs cycle intermediates, are extracted.
-
-
Analysis:
-
The isotopic enrichment of the Krebs cycle intermediates is determined using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
-
The pattern and extent of ¹³C incorporation provide a quantitative measure of the flux of the propionyl group into the Krebs cycle.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Quantification of Free Carnitine and Acylcarnitines in Plasma or Serum Using HPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relationship between carnitine, fatty acids and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using online solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chronic oral ingestion of L-carnitine and carbohydrate increases muscle carnitine content and alters muscle fuel metabolism during exercise in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caringsunshine.com [caringsunshine.com]
- 7. benchchem.com [benchchem.com]
Synergistic Neurotrophic Effects of Acetyl-L-Carnitine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl-L-Carnitine (ALCAR), the acetylated form of L-Carnitine, is a naturally occurring compound known for its neuroprotective and neurotrophic properties.[1] Its ability to cross the blood-brain barrier allows it to play a significant role in brain energy metabolism and the synthesis of the neurotransmitter acetylcholine.[2] Emerging evidence suggests that ALCAR may not only exert its effects independently but also act in synergy with endogenous neurotrophic factors to promote neuronal survival, differentiation, and regeneration.
This guide provides a comparative analysis of the synergistic effects of ALCAR with key neurotrophic factors, including Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and the Glial cell line-derived neurotrophic factor (GDNF) family of ligands. The information is compiled from preclinical studies and is intended to provide researchers and drug development professionals with a comprehensive overview of the current experimental data.
Synergy with Nerve Growth Factor (NGF)
ALCAR has been shown to enhance the neurotrophic effects of NGF, primarily by increasing the expression of NGF receptors on neuronal cells. This sensitizes the cells to NGF, leading to a more robust response, such as neurite outgrowth and increased survival, even at lower concentrations of NGF.
Quantitative Data: Enhanced Neurite Outgrowth and Survival in PC12 Cells
PC12 cells, a rat pheochromocytoma cell line, are a well-established model for studying neuronal differentiation in response to NGF. Studies have demonstrated that pretreatment with ALCAR significantly potentiates the effects of NGF on this cell line.
| Treatment Group | Endpoint | Result | Reference |
| Control (No NGF, No ALCAR) | Neurite Outgrowth | Minimal | [3] |
| NGF (1 ng/mL) | Neurite Outgrowth | Insufficient to elicit significant neurite outgrowth | [4] |
| ALCAR (10 mM) + NGF (1 ng/mL) | Neurite Outgrowth | Significant neurite outgrowth observed | [4] |
| NGF (100 ng/mL) | Neurite Outgrowth | Extensive neurite outgrowth | [4] |
| ALCAR (10 mM) Pretreatment + NGF (100 ng/mL) | Neurite Outgrowth | Greatly augmented neurite outgrowth compared to NGF alone | [4] |
| Serum Deprivation | PC12 Cell Survival | Low | [4] |
| Serum Deprivation + ALCAR | PC12 Cell Survival | Required 100-fold lower NGF concentration for survival compared to control | [4] |
Experimental Protocol: Neurite Outgrowth Assay in PC12 Cells
This protocol outlines the key steps for assessing the synergistic effects of ALCAR and NGF on neurite outgrowth in PC12 cells.
1. Cell Culture and Plating:
- Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum.
- For the assay, plate cells on collagen-coated dishes at a suitable density.
2. ALCAR Pretreatment:
- Treat the cells with ALCAR (e.g., 10 mM) for a specified period (e.g., 6 days) prior to NGF stimulation.[4] A control group without ALCAR pretreatment should be included.
3. NGF Stimulation:
- After the pretreatment period, replace the medium with fresh medium containing various concentrations of NGF (e.g., 1 ng/mL and 100 ng/mL).[4] Include control groups with no NGF.
4. Assessment of Neurite Outgrowth:
- After a defined incubation period with NGF (e.g., 24-72 hours), visualize the cells using phase-contrast microscopy.
- Quantify neurite outgrowth by measuring the percentage of cells bearing neurites and the average length of the longest neurite per cell. A neurite is typically defined as a process that is at least twice the diameter of the cell body.
5. Immunocytochemistry for Neurofilaments (Optional):
- Fix the cells with 4% paraformaldehyde.
- Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100).
- Block non-specific binding with a blocking solution (e.g., 5% goat serum).
- Incubate with a primary antibody against a neurofilament protein (e.g., anti-β-III-tubulin).
- Incubate with a fluorescently labeled secondary antibody.
- Counterstain nuclei with DAPI.
- Visualize and capture images using a fluorescence microscope.[5]
Signaling Pathway: ALCAR Enhancement of NGF Signaling
ALCAR enhances NGF signaling primarily by upregulating the expression of the p75NTR and TrkA receptors. This leads to a more robust activation of downstream pathways upon NGF binding, promoting neuronal survival and differentiation.
Synergy with Brain-Derived Neurotrophic Factor (BDNF)
ALCAR demonstrates a protective effect in conditions of BDNF deprivation and can work synergistically with other compounds to increase BDNF levels. This suggests a role for ALCAR in supporting neuronal health in environments where BDNF signaling is compromised.
Quantitative Data: Protection Against BDNF Deprivation-Induced Apoptosis
In primary motoneuron cultures, ALCAR has been shown to significantly improve cell viability in the absence of BDNF and serum.
| Treatment Group | Endpoint | Result (% Viability vs. Control) | Reference |
| Control | Neuronal Viability | 100% | [1] |
| Without BDNF/Serum | Neuronal Viability | 61.8 ± 13.3% | [1] |
| Without BDNF/Serum + ALCAR (10 mM) | Neuronal Viability | 111.8 ± 13.9% | [1] |
Experimental Protocol: Neuronal Survival Assay in Primary Motoneuron Culture
This protocol describes the assessment of ALCAR's protective effects against BDNF deprivation.
1. Primary Motoneuron Culture:
- Isolate motoneurons from the spinal cords of embryonic rats (e.g., E14).
- Culture the cells in a neurobasal medium supplemented with B27, L-glutamine, and other necessary growth factors, including BDNF.
2. BDNF Deprivation and ALCAR Treatment:
- After an initial culture period to allow for cell attachment and stabilization, switch the medium to one lacking BDNF and serum.
- Treat a subset of the BDNF/serum-deprived cultures with ALCAR (e.g., 10 mM).[1] Maintain control cultures with and without BDNF/serum.
3. Assessment of Neuronal Survival:
- After a defined period of deprivation (e.g., 24-48 hours), assess cell viability using methods such as:
- MTT assay: Measures mitochondrial metabolic activity.
- Live/Dead staining: Utilizes fluorescent dyes to differentiate between live and dead cells (e.g., Calcein-AM and Ethidium Homodimer-1).
- Immunocytochemistry for apoptotic markers: Staining for markers like cleaved caspase-3.
Signaling Pathway: ALCAR and the PI3K/Akt/BDNF Pathway
ALCAR has been shown to activate the PI3K/Akt signaling pathway, which is a key downstream effector of BDNF signaling. This activation can lead to the upregulation of BDNF and VGF (VGF nerve growth factor inducible), promoting neuronal survival and plasticity.
Modulation of GDNF and Artemin Levels
In a rat model of peripheral neuropathy (Chronic Constriction Injury), ALCAR treatment has been shown to modulate the levels of NGF, GDNF, and Artemin (ARTN), another member of the GDNF family. While not a direct synergistic effect with the co-administration of these factors, this demonstrates ALCAR's ability to influence the neurotrophic environment in a pathological state.
Quantitative Data: Modulation of Neurotrophic Factor Levels in a Neuropathy Model
| Neurotrophic Factor | Effect of CCI Injury | Effect of ALCAR Treatment in CCI Rats | Effect of ALCAR Treatment in Sham Rats | Reference |
| NGF | Increased | Prevented Increase | No Change | [6] |
| GDNF | Decreased (in DRG) | Normalized Levels | Not Reported | [6] |
| Artemin (ARTN) | Decreased | Normalized Levels | Increased Levels (in DRG and Spinal Cord) | [6] |
Experimental Protocol: Chronic Constriction Injury (CCI) Model and Neurotrophic Factor Analysis
This protocol outlines the creation of a neuropathic pain model and the subsequent analysis of neurotrophic factor levels.
1. CCI Surgery:
- Anesthetize adult male Sprague-Dawley rats.
- Expose the sciatic nerve at the mid-thigh level.
- Place four loose ligatures around the nerve.[7] A sham surgery group should have the nerve exposed but not ligated.
2. ALCAR Administration:
- Administer ALCAR (e.g., 100 mg/kg, i.p.) daily for a specified period (e.g., 14 days) post-surgery.[6] A vehicle control group should be included.
3. Tissue Collection:
- At the end of the treatment period, euthanize the animals and collect relevant tissues, such as the dorsal root ganglia (DRG) and spinal cord.
4. Neurotrophic Factor Quantification:
- Homogenize the collected tissues.
- Measure the protein levels of NGF, GDNF, and ARTN using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for each neurotrophic factor.
Experimental Workflow: CCI Model and Neurotrophic Factor Analysis
Conclusion
The experimental data presented in this guide highlight the significant potential of Acetyl-L-Carnitine to work in concert with endogenous neurotrophic factors. Its ability to enhance NGF signaling, protect against BDNF deprivation, and modulate the expression of GDNF and Artemin suggests that ALCAR could be a valuable therapeutic agent for a range of neurological disorders characterized by diminished neurotrophic support. Further research is warranted to fully elucidate the mechanisms of these synergistic interactions and to translate these preclinical findings into clinical applications. The provided experimental protocols and pathway diagrams offer a foundation for researchers to design and conduct further investigations in this promising area of neuropharmacology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Acetyl-L-carnitine enhances the response of PC12 cells to nerve growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Induction of neurofilament triplet proteins in PC12 cells by nerve growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
A Head-to-Head Comparison of Carnitine HCl Delivery Methods: An In Vivo Perspective
For Researchers, Scientists, and Drug Development Professionals
L-carnitine and its salt, L-carnitine HCl, are crucial molecules in cellular energy metabolism. Their therapeutic potential is explored in a variety of conditions, yet their clinical efficacy is often limited by suboptimal pharmacokinetic profiles when administered orally. This guide provides a comprehensive in vivo comparison of different Carnitine HCl delivery methods, supported by experimental data, to inform the development of more effective therapeutic strategies.
Performance Comparison: Pharmacokinetic and Efficacy Data
The in vivo performance of this compound is critically dependent on its route of administration. The following tables summarize key pharmacokinetic parameters and efficacy data from various studies, comparing traditional oral and intravenous routes with novel delivery systems.
| Delivery Method | Subject | Dose | Bioavailability (%) | Key Findings | Reference |
| Oral | Healthy Humans | 2 g | 16% | Absorption is saturable; bioavailability decreases with increasing dose.[1][2] | [1],[2] |
| Healthy Humans | 6 g | 5% | Significantly lower bioavailability compared to the 2g dose, indicating saturation of mucosal absorption.[1][2] | [1],[2] | |
| Healthy Humans | 0.5-6 g (supplements) | 14-18% | Absorption is primarily passive for supplements.[3] | [3] | |
| Healthy Humans | Dietary | 54-87% | Higher bioavailability from dietary sources compared to supplements.[3] | [3] | |
| Hemodialysis Patients | N/A | Low | Oral administration resulted in lower plasma carnitine levels compared to intravenous administration at a smaller dose.[4] | [4] | |
| Intravenous (IV) | Healthy Humans | 2 g & 6 g | 100% | Dose-related elimination observed.[1][2] | [1],[2] |
| Rats | N/A | 100% | Used as a reference for bioavailability calculations in other studies.[5][6] | [5],[6] | |
| Liposomal IV | Rats | N/A | 100% (IV) | Significantly higher retention in the blood system (up to 300%) and altered tissue distribution compared to standard IV injection.[7] | [7] |
| Intradermal | Rats | 750 mg (gel patch) | ~45% (absolute) | Showed a 2.8-fold enhancement in absolute bioavailability compared to oral administration.[5][6] | [5],[6] |
| Inhalation (Aerosol) | Rats (PH model) | N/A | N/A | Demonstrated therapeutic efficacy in a monocrotaline-induced pulmonary hypertension model.[8] | [8] |
| Delivery Method | Subject | t1/2 (Elimination Half-life) | Clearance | Tissue Distribution | Reference |
| Oral | Healthy Humans | N/A | Renal clearance increases with dose, indicating saturation of tubular reabsorption.[9] | N/A | [9] |
| Intravenous (IV) | Healthy Humans | 6.5 h (2g), 3.9 h (6g) | 5.4 L/h (2g), 6.1 L/h (6g) | Distributes to a large, slow-turnover compartment (muscle) and a smaller, rapid-turnover compartment (liver, kidney).[1][2][3] | [1],[2],[3] |
| Liposomal IV | Rats | 7.94 h (+140% vs. standard IV) | Decreased by 400% vs. standard IV | Higher accumulation in liver (156%) and spleen (336%); lower in lung (52%), heart (55%), and muscle (54%) compared to standard IV.[7] | [7] |
| Intradermal | Rats | N/A | N/A | N/A | [5],[6] |
| Inhalation (Aerosol) | Rats | N/A | N/A | Targeted lung delivery.[8] | [8] |
Signaling Pathways and Metabolic Fate
The metabolic fate of L-carnitine is influenced by the route of administration, particularly concerning the gut microbiota.
Caption: Metabolic fate of oral vs. intravenous L-carnitine.
Experimental Workflows
The following diagrams illustrate the general workflows for evaluating different this compound delivery systems in vivo.
Pharmacokinetic Study Workflow
Caption: General workflow for in vivo pharmacokinetic studies.
Inhalation Efficacy Study Workflow
Caption: Workflow for evaluating inhalation therapy in a disease model.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols for key in vivo studies.
Oral and Intravenous Administration in Healthy Humans
-
Study Design: A randomized, crossover study involving healthy volunteers.[1][2]
-
Subjects: Healthy adult subjects on a low-carnitine diet.[1][2]
-
Drug Administration:
-
Sample Collection: Blood samples were collected at predetermined time points. Urine was collected for 24 hours.[1][2]
-
Analytical Method: Plasma and urine concentrations of carnitine were determined using a radioenzymatic assay.
-
Pharmacokinetic Analysis: Parameters such as elimination half-life (t1/2β), elimination constant, plasma clearance, and area under the plasma concentration-time curve (AUC) were calculated. Oral bioavailability was determined by comparing the AUC after oral and intravenous administration.[1][2]
Liposomal Intravenous Administration in Rats
-
Study Design: Comparative pharmacokinetic and organ distribution study in rats.[7]
-
Subjects: Male Sprague-Dawley rats.[7]
-
Drug Administration:
-
Sample Collection: Blood samples were collected at various time points. Organs (liver, spleen, lung, heart, muscle) were harvested at the end of the study.[7]
-
Analytical Method: Radioactivity was measured to determine the concentration of 3H-L-carnitine in plasma and tissue homogenates.[7]
-
Pharmacokinetic and Distribution Analysis: Pharmacokinetic parameters were calculated from plasma concentration-time data. Tissue accumulation was determined by measuring radioactivity in different organs.[7]
Intradermal Delivery in Rats
-
Study Design: In vivo permeation and pharmacokinetic study in rats.[5][6]
-
Drug Administration:
-
Sample Collection: Blood samples were collected at specified intervals.[6]
-
Analytical Method: Plasma L-carnitine concentrations were measured using high-performance liquid chromatography (HPLC).[6]
-
Pharmacokinetic Analysis: Absolute bioavailability of the intradermal delivery system was calculated and compared with that of oral administration.[5][6]
Inhalation Aerosol Delivery in a Rat Model of Pulmonary Hypertension
-
Study Design: A study to evaluate the therapeutic efficacy of inhaled L-carnitine in a rat model of pulmonary hypertension (PH).[8]
-
Subjects: Sprague-Dawley rats.[8]
-
Disease Induction: PH was induced by a single subcutaneous injection of monocrotaline (B1676716) (MCT).[8]
-
Drug Administration: Daily inhalation of L-carnitine or L-carnitine HCl liquid aerosols for two weeks.[8]
-
Efficacy Evaluation: Therapeutic efficacy was assessed by measuring hemodynamic parameters and conducting histopathological examinations of the lungs and heart.[8]
-
Safety Assessment: The safety of the inhaled aerosols was evaluated in healthy rats.[8]
Conclusion
The choice of delivery method for this compound has a profound impact on its bioavailability, pharmacokinetics, and ultimately, its therapeutic efficacy. While oral administration is convenient, its low and variable bioavailability, especially at higher doses, presents a significant challenge. Intravenous administration ensures 100% bioavailability but is invasive and less practical for chronic use.
Novel delivery systems offer promising alternatives. Liposomal encapsulation can modify the pharmacokinetic profile and tissue distribution, potentially enhancing efficacy and reducing side effects. Intradermal delivery has been shown to significantly improve bioavailability compared to the oral route. Furthermore, targeted delivery via inhalation has demonstrated therapeutic potential in a preclinical model of pulmonary hypertension, highlighting the importance of directing the drug to the site of action.
For researchers and drug development professionals, these findings underscore the need to move beyond conventional oral formulations to unlock the full therapeutic potential of this compound. Future research should focus on optimizing these novel delivery systems and conducting further preclinical and clinical studies to validate their safety and efficacy in relevant patient populations.
References
- 1. Pharmacokinetics of intravenous and oral bolus doses of L-carnitine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of bolus intravenous and oral doses of L-carnitine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics, pharmacokinetics, and regulation of L-carnitine and acetyl-L-carnitine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics of carnitine concentration after switching from oral administration to intravenous injection in hemodialysis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced bioavailability of L-carnitine after painless intradermal delivery vs. oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics and organ distribution of liposome-encapsulated L-carnitine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of l-Carnitine and l-Carnitine HCL salt for targeted lung treatment of pulmonary hypertension (PH) as inhalation aerosols: Design, comprehensive characterization, in vitro 2D/3D cell cultures, and in vivo MCT-Rat model of PH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Disposition and metabolite kinetics of oral L-carnitine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Cross-Validating HPLC and Mass Spectrometry for Precise Carnitine HCl Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of L-Carnitine hydrochloride (Carnitine HCl) is paramount for ensuring product quality, efficacy, and safety. This guide provides a comprehensive cross-validation of two powerhouse analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). We delve into the experimental protocols and present a comparative analysis of their performance, empowering you to select the optimal method for your analytical needs.
The choice between HPLC-UV and LC-MS/MS for this compound quantification hinges on the specific requirements of the analysis, including desired sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-UV is a robust and widely accessible technique suitable for routine quality control of pharmaceutical formulations, LC-MS/MS offers unparalleled sensitivity and specificity, making it the gold standard for complex biological matrices and trace-level analysis.
Comparative Performance of Analytical Methods
The following table summarizes the quantitative performance of HPLC-UV and LC-MS/MS for the quantification of carnitine, based on data from various studies. This allows for a direct comparison of key analytical parameters.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 5 - 1120 µg/mL[1][2][3] | 1 - 1000 ng/mL[4][5] |
| Limit of Quantification (LOQ) | ~1 - 84.74 µg/mL[1][6] | As low as 1 ng/mL[4] |
| Precision (%RSD) | Within-assay: 1.97% - 3.36% Between-assay: 1.77% - 3.34%[1] | < 15%[7] |
| Accuracy/Recovery (%) | 96.3% - 101.54%[1][6] | 91.29% - 98.23%[5] |
Experimental Workflows and Logical Relationships
A clear understanding of the experimental workflow is crucial for successful implementation and cross-validation of these analytical methods.
References
- 1. academic.oup.com [academic.oup.com]
- 2. sarpublication.com [sarpublication.com]
- 3. Quantitative Determination of L-Carnitine Tablet Formulation by A Validated Stability-Indicating Reversed-Phase HPLC Method | SAR Publication [sarpublication.com]
- 4. bevital.no [bevital.no]
- 5. benchchem.com [benchchem.com]
- 6. Validation of a Stability-Indicating RP-HPLC Method for Determination of l-Carnitine in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. omicsonline.org [omicsonline.org]
A Comparative Analysis of Carnitine HCl and Other Mitochondrial Enhancers
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Efficacy and Mechanism
Mitochondrial dysfunction is a key pathological feature in a wide array of human diseases, including neurodegenerative disorders, cardiovascular conditions, and metabolic syndromes. Consequently, the development of therapeutic strategies to enhance mitochondrial function is a critical area of research. This guide provides a comparative analysis of the efficacy of Carnitine Hydrochloride (HCl) against other prominent mitochondrial enhancers, with a focus on Coenzyme Q10 (CoQ10) and Alpha-Lipoic Acid (ALA). The comparisons are supported by experimental data to inform preclinical and clinical research decisions.
At a Glance: Comparative Efficacy
The following table summarizes quantitative data from preclinical studies, offering a comparative view of the efficacy of Acetyl-L-Carnitine (a bioavailable form of carnitine), Coenzyme Q10, and Alpha-Lipoic Acid on key mitochondrial health parameters. It is important to note that direct head-to-head trials for all parameters are limited, and some comparisons are based on studies evaluating individual or combined effects.
| Parameter | Acetyl-L-Carnitine (ALCAR) | Coenzyme Q10 (CoQ10) | Alpha-Lipoic Acid (ALA) | ALCAR + ALA Combination |
| Mitochondrial Respiration | Modest increase in non-mitochondrial respiration observed in some models.[1] | Treatment in patients with mitochondrial cytopathies showed an improvement in muscle mitochondrial function, reducing the average deficit by 56% from the control group.[2] | Data on direct impact on respiration rates is less established in comparative studies. | In aged rats, the combination restored age-related decline in mitochondrial respiratory activity. |
| ATP Production | Prevents decrease in ATP synthesis rate in cellular models of neurodegeneration. | Crucial for the electron transport chain, which is the primary mechanism of ATP production.[3] | Plays a role as a cofactor for mitochondrial enzymes involved in energy production. | Significantly prevented the rotenone-induced decrease in ATP synthesis rate in a cellular model of Parkinson's disease. |
| Mitochondrial Membrane Potential (ΔΨm) | Showed preventative effects against rotenone-induced reduction in MMP at a concentration of 100 μM. | Treatment with 5 μM restored mitochondrial membrane potential to 90% of the control level in CoQ10 deficient neuronal cells.[4] | Showed preventative effects against rotenone-induced reduction in MMP at a concentration of 10 μM. | Showed preventative effects against rotenone-induced reduction in MMP at much lower concentrations (0.1 μM and 1 μM). |
| Reduction of Reactive Oxygen Species (ROS) | Reduces oxidative stress, though the direct antioxidant properties are debated; the effect is likely linked to improved mitochondrial metabolism.[5] | A potent antioxidant that can regenerate other antioxidants like vitamin E.[6] CoQ10 treatment (2.5 μM) for 5 days significantly decreased the level of mitochondrial superoxide (B77818) in deficient neurons.[4] | A universal antioxidant that is both water- and fat-soluble. | Combination reduced ROS levels by 28% compared to placebo in aged rats, whereas individual supplementation reduced ROS by about 9%. |
| Sperm Parameters (in the context of male infertility) | Significantly improved sperm concentration, progressive motility, and normal morphology. | In combination with Vitamin E, showed improvement in sperm motility and morphology, but not concentration. | Not directly compared in the cited study. | Not applicable. |
Signaling Pathways and Mechanisms of Action
The therapeutic efficacy of these mitochondrial enhancers is rooted in their distinct yet sometimes overlapping mechanisms of action.
Carnitine HCl: The Fatty Acid Chauffeur
Carnitine's primary role is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, a critical step for fatty acid β-oxidation and subsequent ATP production. This process, known as the carnitine shuttle, is essential for tissues with high energy demands, such as skeletal and cardiac muscle.
Coenzyme Q10: The Electron Relay
CoQ10 is an essential component of the electron transport chain (ETC), where it functions as a mobile electron carrier, shuttling electrons from Complex I and Complex II to Complex III.[3] This role is fundamental to oxidative phosphorylation and cellular energy production. Additionally, its reduced form, ubiquinol, is a potent lipid-soluble antioxidant.[6]
References
- 1. Dietary supplementation with L-carnitine elevates intracellular carnitine levels and affects gene expression of SLC25A20 and COX4I1, as well as non-mitochondrial respiration of bovine blood cells during systemic immune challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coenzyme Q10 improves mitochondrial respiration in patients with mitochondrial cytopathies. An in vivo study on brain and skeletal muscle by phosphorous magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ithrive.shop [ithrive.shop]
- 4. Effect of Coenzyme Q10 supplementation on mitochondrial electron transport chain activity and mitochondrial oxidative stress in Coenzyme Q10 deficient human neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Translating the basic knowledge of mitochondrial functions to metabolic therapy: role of L-carnitine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ultimatesupsg.com [ultimatesupsg.com]
Comparative Transcriptomic Analysis of Cellular Responses to L-Carnitine and Carnitine HCl
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the transcriptomic effects of L-Carnitine and its hydrochloride salt, Carnitine HCl, on various cell types. While direct comparative transcriptomic studies are limited, this document synthesizes existing data on L-Carnitine and contextualizes it for this compound, which is widely used in research for its enhanced stability and solubility. The primary active molecule in both formulations is L-Carnitine, a crucial cofactor in cellular energy metabolism.
Introduction to L-Carnitine and this compound
L-Carnitine is a naturally occurring amino acid derivative essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation and energy production.[1][2][3] Its hydrochloride salt, this compound, is a common formulation in research and supplementation, valued for its stability and ease of dissolution in aqueous solutions. For the purpose of this guide, it is assumed that in a buffered cell culture environment, both compounds deliver the biologically active L-Carnitine molecule, and thus their primary transcriptomic effects are expected to be congruent.
Summary of Transcriptomic Changes
L-Carnitine supplementation has been shown to modulate the expression of genes involved in several key cellular processes. The following table summarizes the significant gene expression changes observed in various cell types upon treatment with L-Carnitine.
| Cell Type | Treatment | Key Upregulated Genes | Key Downregulated Genes | Associated Pathways | Reference |
| Pig Hepatocytes | L-Carnitine supplemented diet | Genes for fatty acid uptake, fatty acid activation, fatty acid β-oxidation, glucose uptake, and glycolysis | Genes involved in gluconeogenesis | Lipid Metabolism, Glucose Homeostasis, Insulin (B600854) Signaling | [4] |
| Pig Skeletal Muscle | L-Carnitine supplemented diet | IGF signalling and insulin signalling pathway genes | Pro-apoptotic transcription factors (c-fos, c-jun, ATF3), atrophy-related genes (atrogin-1, MuRF1) | Anabolic Signaling, Muscle Growth and Differentiation | [5] |
| Bovine Blastocysts | L-Carnitine in culture | Genes involved in oxidoreductase activity and ATP-dependent activity | Genes located on the mitochondria | Oxidative Phosphorylation, Thermogenesis, PI3K-Akt Signaling | [6] |
| Human Lymphocytes | L-Carnitine | - | Catalase (CAT) | Oxidative Stress Response | [7] |
| Rat Brain | Acetyl-L-Carnitine | 14-3-3 protein gamma, HSP72 | ATP synthase lipid-binding protein | Neuroprotection, Cellular Stress Response | [2] |
| Bovine PBMC | L-Carnitine diet | - | Cytochrome c oxidase subunit 4I1 (COX4I1) | Energy Metabolism | [8][9] |
Key Signaling Pathways Modulated by L-Carnitine
L-Carnitine treatment influences several critical signaling pathways that regulate cellular metabolism, growth, and stress responses.
Fatty Acid Metabolism and Energy Homeostasis
L-Carnitine's primary role is in fatty acid transport, and its supplementation directly impacts the expression of genes central to this process.
References
- 1. researchgate.net [researchgate.net]
- 2. Carnitine - Health Professional Fact Sheet [ods.od.nih.gov]
- 3. The bright and the dark sides of L-carnitine supplementation: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Comparison of l-Carnitine and l-Carnitine HCL salt for targeted lung treatment of pulmonary hypertension (PH) as inhalation aerosols: Design, comprehensive characterization, in vitro 2D/3D cell cultures, and in vivo MCT-Rat model of PH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. genapp.ba [genapp.ba]
- 8. Comparison of L-Carnitine and L-Carnitine HCL salt for targeted lung treatment of pulmonary hypertension (PH) as inhalation aerosols: Design, comprehensive characterization, in vitro 2D/3D cell cultures, and in vivo MCT-Rat model of PH [discovery.fiu.edu]
- 9. Transcriptomic changes in glomeruli in response to a high salt challenge in the Dahl SS rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Carnitine HCl: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory-based research, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the proper disposal of Carnitine HCl, a commonly used compound in metabolic research. Adherence to these guidelines will help mitigate risks and ensure the safety of laboratory personnel and the surrounding environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to wear appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[1] All handling of this compound, particularly in its solid, powdered form, should be conducted in a well-ventilated area or under a chemical fume hood to prevent the inhalation of dust.[1][2]
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as chemical waste and must adhere to the hazardous waste guidelines established by your institution's Environmental Health and Safety (EHS) office, which are in accordance with local, state, and federal regulations.[1][3]
-
Waste Identification and Segregation :
-
Waste Collection and Containerization :
-
Solid Waste : Collect unused or expired solid this compound in a dedicated, clearly labeled, and leak-proof container.[1][4] Plastic containers are often preferable to glass to minimize the risk of breakage.[1] The label should clearly state "Hazardous Waste" and the full chemical name, "this compound".[1]
-
Liquid Waste (Solutions) : Collect all aqueous and solvent-based solutions containing this compound in a designated, sealable, and leak-proof container.[1][4] The container material must be compatible with the solvent used.[1] Due to the potential for aquatic toxicity with similar compounds, do not dispose of aqueous solutions down the drain.[4]
-
Contaminated Labware : Disposable items such as gloves, weighing papers, pipette tips, and wipes that have come into contact with this compound should be collected in a designated solid hazardous waste container.[1][4]
-
Non-disposable Glassware : Glassware should be decontaminated by rinsing with a suitable solvent (e.g., water, ethanol, or isopropanol).[1][4] This initial rinsate must be collected and disposed of as hazardous liquid waste.[1][4][5]
-
-
Empty Container Disposal :
-
A container that has held this compound is not considered "empty" until it has been properly decontaminated.[1]
-
It is recommended to triple-rinse the empty container with a suitable solvent.[5][6] The rinsate from these rinses should be collected as hazardous waste.[5]
-
Once thoroughly rinsed, deface or remove the original label and dispose of the container as regular trash or according to your institution's guidelines for non-hazardous waste.[6]
-
-
Final Disposal :
Summary of Disposal Procedures
| Waste Type | Collection Container | Disposal Procedure |
| Solid this compound | Labeled, sealed, leak-proof hazardous waste container.[1][4] | Treat as chemical waste.[1] Arrange for pickup by the institution's EHS or an authorized waste disposal service.[5] |
| Liquid this compound | Labeled, sealed, leak-proof hazardous waste container compatible with the solvent.[1][4] | Collect all solutions.[4] Do not pour down the drain.[5] Arrange for pickup by the institution's EHS or an authorized waste disposal service.[5] |
| Contaminated Disposables | Labeled, sealed, leak-proof hazardous waste container.[1][4] | Collect all contaminated items (gloves, pipette tips, etc.).[1] Arrange for pickup by the institution's EHS or an authorized waste disposal service.[5] |
| Contaminated Glassware | N/A | Rinse with a suitable solvent and collect the first rinse as hazardous liquid waste.[1][5] Subsequent rinses may be permissible for drain disposal if the pH is neutral and there is no other contamination, but consult institutional guidelines.[5] |
| Empty Containers | N/A | Triple-rinse the container, collecting the rinsate as hazardous waste.[5][6] Deface the label and dispose of the container as regular trash.[6] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Essential Safety and Logistics for Handling Carnitine HCl
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Carnitine HCl, including personal protective equipment (PPE), operational procedures, and disposal plans.
While this compound is not classified as a hazardous substance under Regulation (EC) No 1272/2008, it is considered a hazardous chemical by the 2012 OSHA Hazard Communication Standard, causing skin and eye irritation.[1][2] Therefore, adherence to proper safety protocols is crucial to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The first line of defense when handling this compound is the correct selection and use of PPE. The following table summarizes the recommended equipment.
| Protection Type | Recommended Equipment | Rationale & Best Practices |
| Eye and Face Protection | Chemical safety goggles or glasses with side shields. | To prevent eye contact with the powder or solutions, which can cause irritation.[2][3] Ensure compliance with OSHA's 29 CFR 1910.133 or European Standard EN166.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a fully buttoned lab coat. | To prevent skin contact, which may cause irritation.[2][3][4] Change gloves immediately if they become contaminated. Wash hands thoroughly after handling.[4] |
| Respiratory Protection | A dust respirator or an approved/certified respirator or equivalent. | Recommended in case of insufficient ventilation or when user operations generate dust.[3][5] |
Quantitative Safety Data
Standard Operating Procedure
Adherence to a standardized operational plan is critical for the safe management of this compound in a laboratory setting.
1. Preparation:
-
Work in a designated, well-ventilated area, preferably under a chemical fume hood.[5]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Ground all equipment containing the material to prevent static discharge.[3]
2. Weighing and Handling:
-
Handle the solid powder carefully to avoid generating dust.[6]
-
Use appropriate tools, such as a spatula, for transferring the substance.
-
Avoid all personal contact, including inhalation.[6]
3. Dissolving:
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing and aerosol formation.
4. Post-Handling:
-
Decontaminate the work surface after use.
-
Wash hands thoroughly with soap and water.
Accidental Release Measures
Small Spills:
-
Use appropriate tools to put the spilled solid in a convenient waste disposal container.[3]
-
Finish cleaning by spreading water on the contaminated surface and dispose of it according to local and regional authority requirements.[3]
Large Spills:
-
Use a shovel to put the material into a convenient waste disposal container.[3][5]
-
Finish cleaning by spreading water on the contaminated surface and allowing it to be evacuated through the sanitary system.[3][5]
-
For large spills, personal protection should include splash goggles, a full suit, a dust respirator, boots, and gloves.[5]
Disposal Plan
All waste must be handled in accordance with local, state, and federal regulations.[6]
-
Unused Product: Dispose of in accordance with local regulations.[7] The product is not typically recycled and may be sent to a landfill.[8]
-
Contaminated Packaging: Do not reuse empty containers.[7] Puncture containers to prevent re-use and dispose of them at an authorized landfill.[6]
This compound Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
References
- 1. carlroth.com [carlroth.com]
- 2. fishersci.com [fishersci.com]
- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 4. benchchem.com [benchchem.com]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. cosmobiousa.com [cosmobiousa.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
